molecular formula C11H12Cl3N B1194203 Amfecloral CAS No. 5581-35-1

Amfecloral

Número de catálogo: B1194203
Número CAS: 5581-35-1
Peso molecular: 264.6 g/mol
Clave InChI: VBZDETYCYXPOAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amfecloral is a member of amphetamines.
This compound is a stimulant drug of the phenethylamine and amphetamine chemical classes. For a short period of time, it was available under the brand Acutran and indicated as an appetite suppressant, but this product no longer exists. It acts as a prodrug which splits to form amphetamine and chloral hydrate, similarly to clobenzorex and related compounds, except that the N-substituent, in this case, yields a compound that is active in its own right. The chloral hydrate metabolite is a gabaminergic sedative/hypnotic, and would in theory counteract some of the stimulant effects of the amphetamine metabolite. This would produce an effect similar to the amphetamine/barbiturate combinations previously used in psychiatric medications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

5581-35-1

Fórmula molecular

C11H12Cl3N

Peso molecular

264.6 g/mol

Nombre IUPAC

2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine

InChI

InChI=1S/C11H12Cl3N/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3

Clave InChI

VBZDETYCYXPOAK-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl

SMILES canónico

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl

Otros números CAS

25394-63-2
71528-69-3
5581-35-1

Origen del producto

United States

Foundational & Exploratory

Amfecloral chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfecloral, a synthetic sympathomimetic amine of the phenethylamine class, was historically developed as an anorectic agent. It functions as a prodrug, undergoing metabolic hydrolysis to its active constituents: d-amphetamine and chloral hydrate. This unique combination aimed to leverage the appetite-suppressant effects of amphetamine while mitigating its stimulant properties with the sedative effects of chloral hydrate. Although withdrawn from the market, this compound remains a subject of scientific interest for its distinct pharmacological profile and as a case study in prodrug design. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, synthesis, pharmacology, and relevant experimental protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine, is a Schiff base formed from the condensation of d-amphetamine and chloral.[1]

Chemical Identifiers
IdentifierValue
IUPAC Name 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[1][2]
CAS Number 5581-35-1[1][3]
Molecular Formula C₁₁H₁₂Cl₃N[1]
Molecular Weight 264.58 g/mol [3]
Canonical SMILES CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl[2]
InChI Key VBZDETYCYXPOAK-UHFFFAOYSA-N[4]
Physicochemical Properties
PropertyDescription
Appearance White crystalline solid.[1]
Solubility Soluble in organic solvents such as ethanol and ether; less soluble in water.[1]
Stability Relatively stable under standard laboratory conditions but is sensitive to light and moisture.[1]
pKa (predicted) Due to the imine functional group, this compound is expected to be a weak base. The pKa of the protonated imine is likely to be in the range of 5-7, similar to other N-alkyl imines. However, the primary pharmacological activity is dependent on its hydrolysis to amphetamine, which has a pKa of approximately 9.9.

Synthesis and Purification

This compound is synthesized through a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde).[4]

Synthetic Pathway

The synthesis involves the nucleophilic attack of the primary amine group of d-amphetamine on the carbonyl carbon of chloral, resulting in the formation of an imine (Schiff base) and a molecule of water.[4]

G d_amphetamine d-Amphetamine This compound This compound d_amphetamine->this compound + Chloral chloral Chloral chloral->this compound water Water This compound->water - H₂O

Fig. 1: Synthesis of this compound
Experimental Protocol: Synthesis of this compound

Materials:

  • d-Amphetamine

  • Chloral (Trichloroacetaldehyde)

  • Anhydrous Ethanol or Dichloromethane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve d-amphetamine in a minimal amount of anhydrous ethanol (or dichloromethane).

  • Add an equimolar amount of chloral to the solution.

  • The reaction mixture is typically heated to reflux at a temperature of 60–80°C.[4]

  • The reaction is allowed to proceed for several hours with continuous stirring. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude this compound product.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Beaker

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Slowly add hot deionized water to the solution until turbidity persists. A common solvent ratio for recrystallization is a 3:1 (v/v) mixture of ethanol and water.[4]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC).[4]

Pharmacology

This compound's pharmacological activity is primarily attributable to its in vivo hydrolysis into d-amphetamine and chloral hydrate.[3]

Mechanism of Action

G This compound This compound (Prodrug) Hydrolysis Metabolic Hydrolysis (in vivo) This compound->Hydrolysis d_Amphetamine d-Amphetamine (CNS Stimulant) Hydrolysis->d_Amphetamine Chloral_Hydrate Chloral Hydrate (CNS Depressant) Hydrolysis->Chloral_Hydrate Anorectic_Effect Anorectic Effect d_Amphetamine->Anorectic_Effect Sedative_Effect Sedative Effect Chloral_Hydrate->Sedative_Effect

Fig. 2: Pharmacological Action of this compound
  • d-Amphetamine: A potent central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the synaptic cleft. This action is responsible for the appetite-suppressant (anorectic) effects.

  • Chloral Hydrate: A sedative and hypnotic agent that acts as a CNS depressant. It is thought to counteract some of the stimulant effects of amphetamine, such as insomnia and restlessness.[2]

Experimental Protocols for Pharmacological Evaluation

In Vitro Metabolism using Liver Microsomes

This protocol is a general method to assess the metabolic stability of a compound and can be adapted for this compound.

Objective: To determine the rate of metabolism of this compound in liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate liver microsomes and this compound in phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound and the formation of amphetamine using a validated LC-MS/MS method.

  • The rate of disappearance of this compound can be used to calculate its in vitro half-life and intrinsic clearance.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Amfecloral_Stock This compound Stock Pre_incubation Pre-incubate This compound + Microsomes Amfecloral_Stock->Pre_incubation Microsomes Liver Microsomes Microsomes->Pre_incubation NADPH_System NADPH System Reaction Initiate with NADPH NADPH_System->Reaction Pre_incubation->Reaction Termination Terminate with Acetonitrile Reaction->Termination Time Points Centrifugation Centrifuge Termination->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS

Fig. 3: In Vitro Metabolism Workflow
In Vivo Model for Anorectic Effects

This protocol outlines a general procedure for assessing the appetite-suppressant effects of a compound in a rodent model.

Objective: To evaluate the effect of this compound on food intake in rats or mice.

Materials:

  • This compound

  • Vehicle (e.g., saline or a suitable solvent)

  • Adult male rats (e.g., Sprague-Dawley) or mice

  • Standard laboratory chow

  • Metabolic cages for individual housing and food intake measurement

  • Animal balance

Procedure:

  • Acclimatize animals to individual housing in metabolic cages for several days.

  • Establish a baseline for daily food intake and body weight for each animal.

  • Divide the animals into treatment groups (e.g., vehicle control, different doses of this compound).

  • Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

  • Record body weight daily.

  • Compare the food intake and body weight changes between the this compound-treated groups and the vehicle control group to determine the anorectic efficacy.

Analytical Methodology

LC-MS/MS for Quantification in Biological Matrices

Objective: To quantify the concentration of this compound and amphetamine in plasma or other biological samples.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reversed-phase column

Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d5-amphetamine).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters (Example for Amphetamine):

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for amphetamine and the internal standard. For amphetamine (m/z 136.1), common transitions are to m/z 119.1 and m/z 91.1. The transitions for this compound would need to be determined empirically.

Conclusion

This compound represents an interesting example of a prodrug designed to modulate the therapeutic and side-effect profile of its active components. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with adaptable experimental protocols for its synthesis, purification, and evaluation. Further research, particularly in obtaining precise physicochemical data and developing validated analytical methods for the parent compound, would be beneficial for a more complete characterization of this compound.

References

Amfecloral: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfecloral, also known by its International Nonproprietary Name (INN), is a chemical compound that was formerly marketed as an anorectic agent. It is a prodrug, meaning it is metabolized in the body to its active components. This guide provides an in-depth overview of this compound, its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical Identity

IdentifierValue
IUPAC Name 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[1][2]
CAS Number 5581-35-1[1][2]
Molecular Formula C11H12Cl3N[1][2]
Molecular Weight 264.57 g/mol [2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is limited. However, based on available information, its general characteristics are as follows:

PropertyDescription
Appearance White crystalline solid[1]
Solubility Soluble in organic solvents such as ethanol and ether; less soluble in water[1]
Stability Relatively stable under standard laboratory conditions, but may be sensitive to light and moisture[1]

Synthesis

This compound is synthesized via a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde). The reaction involves the formation of an imine (Schiff base) linkage.[3]

Experimental Protocol: Synthesis of this compound

The following is a generalized laboratory-scale synthesis protocol based on the described condensation reaction.

Materials:

  • d-amphetamine

  • Chloral (trichloroacetaldehyde)

  • Anhydrous ethanol or dichloromethane

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Dissolve d-amphetamine in an anhydrous solvent (e.g., ethanol or dichloromethane) in a round-bottom flask.

  • Add an equimolar amount of chloral to the solution.

  • The reaction mixture is typically heated under reflux conditions (60–80°C) to facilitate the formation of the imine.[3]

  • The progress of the reaction can be monitored using appropriate analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified. Recrystallization from a suitable solvent system is a common method for purification.[3]

  • The purity and identity of the synthesized this compound should be confirmed using analytical methods such as melting point determination, spectroscopy (NMR, IR), and mass spectrometry.

Synthesis_of_this compound d_amphetamine d-Amphetamine This compound This compound d_amphetamine->this compound + Chloral (Condensation) chloral Chloral chloral->this compound

Synthesis of this compound via condensation reaction.

Mechanism of Action and Metabolism

This compound functions as a prodrug. Following administration, it undergoes hydrolysis to release its two active metabolites: d-amphetamine and chloral hydrate.[2][3][4]

  • d-Amphetamine: A potent central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain.

  • Chloral Hydrate: A sedative and hypnotic agent.[3]

The combination of a stimulant and a sedative metabolite results in a complex pharmacological profile.[3]

Metabolism_of_this compound This compound This compound Metabolism Metabolic Hydrolysis (in vivo) This compound->Metabolism d_Amphetamine d-Amphetamine (Stimulant) Metabolism->d_Amphetamine Chloral_Hydrate Chloral Hydrate (Sedative) Metabolism->Chloral_Hydrate

Metabolic pathway of this compound.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively documented. The pharmacokinetic profile is largely determined by the properties of its metabolites.

Pharmacokinetics of d-Amphetamine
ParameterValue
Bioavailability High
Time to Peak Plasma Concentration (Tmax) Approximately 3 hours for immediate-release formulations[5]
Elimination Half-Life 10-13 hours in adults[5]
Metabolism Hepatic
Excretion Primarily renal
Pharmacokinetics of Chloral Hydrate
ParameterValue
Absorption Rapidly absorbed from the gastrointestinal tract
Metabolism Primarily metabolized to trichloroethanol (active metabolite)
Elimination Half-Life of Trichloroethanol 7-10 hours
Excretion Primarily renal

Analytical Methods

The analysis of this compound would typically involve the detection of the parent compound or its active metabolites. Standard analytical techniques for amphetamine-like substances can be adapted.

Experimental Protocol: HPLC-UV for Amphetamine Analysis

This protocol is a general guideline for the analysis of amphetamine, a key metabolite of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Reference standards of amphetamine

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: Amphetamines can be detected in the UV range, often around 210-220 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of amphetamine in the mobile phase at known concentrations.

  • Prepare the sample for analysis. This may involve extraction from a biological matrix if applicable.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the amphetamine peak in the sample by comparing its retention time and peak area to the calibration curve.

Experimental Protocol: GC-MS for Amphetamine Analysis

Gas chromatography-mass spectrometry (GC-MS) provides high sensitivity and specificity for the analysis of amphetamines.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., HP-5MS)

Reagents:

  • Derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA))

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard

Procedure:

  • Sample Preparation: Extract the amphetamine from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.

  • Derivatization: Evaporate the extract to dryness and add the derivatizing agent. Heat the mixture to facilitate the reaction. Derivatization is often necessary to improve the chromatographic properties of amphetamines.

  • GC-MS Analysis:

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized analyte.

    • Carrier Gas: Helium or hydrogen.

    • MS Detection: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Sample containing this compound or its metabolites Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-UV Extraction->HPLC GCMS GC-MS Derivatization->GCMS Identification Identification HPLC->Identification Quantification Quantification HPLC->Quantification GCMS->Identification GCMS->Quantification

General analytical workflow for this compound.

Conclusion

This compound is a prodrug that delivers d-amphetamine and chloral hydrate. While it is no longer marketed, its chemistry and pharmacology are of interest to researchers in drug development and forensic science. This guide has provided a summary of the available technical information on this compound. Further research into historical literature may provide more specific quantitative data.

References

Amfecloral's Prodrug Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amfecloral, a pharmaceutical agent formerly marketed as an appetite suppressant, functions as a prodrug, undergoing metabolic activation in the body to release its pharmacologically active constituents. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its metabolic conversion. Due to the discontinuation of the drug, detailed quantitative pharmacokinetic data and specific experimental protocols from contemporary studies are scarce. This document synthesizes the available scientific information to provide a comprehensive overview for research and drug development professionals.

Introduction

This compound is a chemical entity belonging to the phenethylamine and amphetamine classes.[1] It was developed as a combination medication designed to leverage the anorectic effects of its stimulant metabolite while potentially mitigating some of the associated central nervous system stimulation through its sedative metabolite.[2][3] Understanding the prodrug nature of this compound is critical to comprehending its pharmacological profile.

Core Mechanism of Action: Prodrug Hydrolysis

The primary mechanism of action of this compound is its function as a prodrug.[1][2] Following administration, it undergoes hydrolysis, cleaving the imine bond to yield two distinct active metabolites: amphetamine and chloral hydrate.[1][2][3][4]

  • Amphetamine: A potent central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain. This action is responsible for the appetite-suppressant effects of the drug.[2]

  • Chloral Hydrate: A sedative-hypnotic agent. It is theorized that the presence of this metabolite was intended to counteract some of the stimulant effects of amphetamine.[1][2]

The metabolic conversion of this compound is believed to occur primarily in the liver.[2] Upon ingestion, this compound is metabolized to dextroamphetamine and chloral hydrate.[3] Some sources also indicate that it can be converted to levoamphetamine.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[3]
Molecular Formula C₁₁H₁₂Cl₃N[4]
Molecular Weight 264.58 g/mol [4]
Chemical Class Phenethylamine, Amphetamine[1]

Pharmacokinetic Profile

Signaling Pathways and Metabolic Conversion

The metabolic pathway of this compound is a straightforward hydrolysis reaction. The following diagram illustrates this conversion.

Amfecloral_Metabolism This compound This compound Hydrolysis Hydrolysis (Liver) This compound->Hydrolysis Amphetamine Amphetamine ChloralHydrate Chloral Hydrate Hydrolysis->Amphetamine Hydrolysis->ChloralHydrate

Caption: Metabolic hydrolysis of this compound to its active metabolites.

Experimental Protocols

Specific experimental protocols for the study of this compound metabolism are not detailed in the available literature. However, a general methodology for investigating the in vitro and in vivo metabolism of a prodrug like this compound can be outlined based on standard practices in drug metabolism research.

In Vitro Metabolism Study

Objective: To determine the rate and extent of this compound hydrolysis in a controlled in vitro system, typically using liver microsomes or hepatocytes.

Methodology:

  • Incubation: this compound is incubated with human liver microsomes or cryopreserved hepatocytes in a buffered solution at 37°C. The reaction mixture should contain necessary cofactors for enzymatic activity, such as NADPH.

  • Time Points: Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped by adding a quenching solution, such as acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analytical Method: The concentrations of this compound, amphetamine, and chloral hydrate in the supernatant are quantified using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of this compound and the rate of appearance of amphetamine and chloral hydrate are calculated to determine the kinetics of the hydrolysis reaction.

In Vivo Pharmacokinetic Study (Animal Model)

Objective: To determine the pharmacokinetic profile of this compound and its metabolites after oral administration to an animal model (e.g., rats or dogs).

Methodology:

  • Dosing: A single oral dose of this compound is administered to the animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Extraction: this compound and its metabolites are extracted from the plasma using liquid-liquid extraction or solid-phase extraction.

  • Analytical Method: The concentrations of this compound, amphetamine, and chloral hydrate in the plasma extracts are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for studying prodrug metabolism.

Prodrug_Metabolism_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study (Animal Model) Incubation Incubation with Liver Microsomes/Hepatocytes Quenching Reaction Quenching Incubation->Quenching Analysis_vitro LC-MS/MS Analysis Quenching->Analysis_vitro Data_Integration Data Integration and PK/PD Modeling Analysis_vitro->Data_Integration Dosing Oral Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Plasma_Analysis Plasma PK Analysis Blood_Sampling->Plasma_Analysis Plasma_Analysis->Data_Integration

Caption: A generalized workflow for prodrug metabolism studies.

Conclusion

This compound acts as a prodrug that is metabolized via hydrolysis to produce the stimulant amphetamine and the sedative chloral hydrate. While the qualitative aspects of its mechanism of action are established, a significant gap exists in the publicly available literature regarding the quantitative pharmacokinetics of this compound and the specific enzymes responsible for its metabolic conversion. The information and generalized experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals interested in the study of this compound or analogous prodrugs. Further research would be necessary to fully elucidate the detailed metabolic fate and pharmacokinetic profile of this compound.

References

An In-depth Technical Guide to the In Vivo Metabolism of Amfecloral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Amfecloral (also known as amphecloral) is a withdrawn pharmaceutical agent. Detailed quantitative pharmacokinetic and metabolic studies from its period of use (primarily before its discontinuation in 1973) are not extensively available in modern, digitized scientific literature.[1] This guide provides a comprehensive overview based on established chemical principles and available data on its metabolic products.

Introduction

This compound, formerly marketed under the brand name Acutran, is a central nervous system (CNS) stimulant of the phenethylamine and amphetamine chemical classes.[1][2] It was developed as an appetite suppressant but is no longer in clinical use.[2] Structurally, this compound is an imine (Schiff base) formed from the condensation of dextroamphetamine and chloral (trichloroacetaldehyde).[3]

Its primary pharmacological significance lies in its function as a prodrug.[2][3] In vivo, it is not the parent compound that exerts the main effects, but rather its active metabolites, which are released following systemic administration and subsequent metabolic cleavage.[3] This guide details the metabolic conversion of this compound to its principal active metabolite, dextroamphetamine, and the subsequent metabolic fate of dextroamphetamine.

Primary Metabolic Pathway: Hydrolysis of this compound

The core metabolic transformation of this compound is the hydrolysis of its imine (C=N) bond. This reaction is chemically favored in the aqueous environment of the body and is presumed to occur primarily in the liver. The hydrolysis cleaves this compound into its two constituent molecules: dextroamphetamine and chloral hydrate.[1][2][3]

  • Dextroamphetamine: A potent CNS stimulant responsible for the anorectic and psychostimulant effects.[1]

  • Chloral Hydrate: A sedative-hypnotic agent.[1] The co-release of a stimulant and a sedative results in a complex and unique pharmacological profile, with the sedative effects of chloral hydrate potentially counteracting some of the stimulant effects of amphetamine.[1][3]

G cluster_main Primary Metabolism of this compound This compound This compound (Prodrug) Metabolites Hydrolysis (In Vivo Cleavage) This compound->Metabolites d_Amphetamine d-Amphetamine (Active Stimulant) Metabolites->d_Amphetamine Chloral_Hydrate Chloral Hydrate (Active Sedative) Metabolites->Chloral_Hydrate G cluster_secondary Downstream Metabolism of d-Amphetamine d_Amp d-Amphetamine p_Hydroxy 4-Hydroxyamphetamine d_Amp->p_Hydroxy Aromatic Hydroxylation (CYP2D6) Phenylacetone Phenylacetone d_Amp->Phenylacetone Oxidative Deamination Excretion Renal Excretion (Unchanged) d_Amp->Excretion Further_Metabolism Further Metabolism & Conjugation p_Hydroxy->Further_Metabolism Phenylacetone->Further_Metabolism G cluster_workflow Representative Experimental Workflow start Animal Model (e.g., Wistar Rats) admin Oral Administration of this compound start->admin sampling Serial Blood & Urine Sample Collection admin->sampling prep Sample Preparation (e.g., Liquid-Liquid Extraction) sampling->prep analysis LC-MS/MS Analysis (Quantification of Analytes) prep->analysis pk_analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) analysis->pk_analysis end Characterization of Metabolic Profile pk_analysis->end

References

A Technical Guide on the Historical Use of Amfecloral as an Anorectic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Amfecloral, marketed under the brand name Acutran, was a sympathomimetic amine developed in the mid-20th century as an anorectic agent for the management of obesity. Chemically, it is a condensation product of d-amphetamine and chloral hydrate, designed to function as a prodrug. Upon ingestion, it metabolizes to release its two constituent components. The therapeutic rationale was to leverage the appetite-suppressing properties of d-amphetamine while mitigating its central nervous system stimulant effects with the sedative properties of chloral hydrate. Despite initial use, this compound was withdrawn from the market in the early 1970s due to a shifting regulatory landscape that demanded proven efficacy for combination drugs and growing concerns about the safety and abuse potential of amphetamine-based medications. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, metabolic pathways, and the regulatory history of this compound, serving as a historical case study in anorectic drug development.

Chemical Profile and Synthesis

This compound (IUPAC Name: 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine) is a phenethylamine and amphetamine-class stimulant.[1] It was patented in 1960 as a prodrug intended to provide a prolonged duration of action.[1]

Synthesis Protocol: The primary synthetic route for this compound is a condensation reaction between d-amphetamine (1-phenylpropan-2-amine) and chloral (trichloroacetaldehyde) or its hydrate.[1][2]

  • Reaction: The nucleophilic primary amine group of d-amphetamine attacks the electrophilic carbonyl carbon of chloral.

  • Product: This reaction forms a covalent imine (Schiff base) linkage, resulting in the this compound molecule.[1]

  • Conditions: The synthesis is typically performed in an anhydrous solvent such as ethanol or dichloromethane under reflux conditions (60–80°C) to drive the formation of the imine and prevent hydrolysis.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product d_amphetamine d-Amphetamine conditions Condensation Reaction (Anhydrous Solvent, 60-80°C Reflux) d_amphetamine->conditions chloral Chloral Hydrate chloral->conditions This compound This compound conditions->this compound Forms Imine Linkage

Figure 1: Synthetic workflow for this compound.

Mechanism of Action and Pharmacology

This compound's pharmacological activity is entirely dependent on its function as a prodrug.[1] Following oral administration, it undergoes metabolic cleavage to release its active constituents.[1][2]

  • d-Amphetamine: A potent central nervous system (CNS) stimulant. Its primary mechanism for appetite suppression involves increasing the synaptic concentration of norepinephrine and dopamine in the lateral hypothalamus.[1][3] This is achieved by promoting the release of these neurotransmitters from presynaptic terminals and inhibiting their reuptake.[3] Elevated catecholamine levels in the brain's satiety center are believed to reduce food cravings and hunger.[3]

  • Chloral Hydrate: A sedative and hypnotic agent.[1][2] The inclusion of this component was intended to counteract the potential stimulant-related side effects of amphetamine, such as insomnia, restlessness, and irritability.[1] A 1970 review noted that this compound displayed "little to no stimulant activity," likely due to the potent sedative effects of its chloral hydrate metabolite.[2]

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Dopamine/Norepinephrine) neurotransmitters Dopamine (DA) & Norepinephrine (NE) vesicle->neurotransmitters Release transporter Reuptake Transporter (DAT/NET) neurotransmitters->transporter Reuptake receptors DA/NE Receptors neurotransmitters->receptors Binding amphetamine d-Amphetamine (from this compound) amphetamine->vesicle Promotes Release amphetamine->transporter Blocks Reuptake

Figure 2: Amphetamine's effect on catecholaminergic synapses.

Pharmacokinetics and Metabolism: The primary metabolic pathway for this compound is hydrolysis, occurring mainly in the liver, which splits the imine bond.[1] This process releases d-amphetamine and chloral hydrate into circulation.[1][2] Further metabolism also produces levoamphetamine.[2]

G cluster_metabolites Active Metabolites This compound This compound d_amphetamine d-Amphetamine This compound->d_amphetamine Hepatic Hydrolysis chloral_hydrate Chloral Hydrate This compound->chloral_hydrate Hepatic Hydrolysis

References

Amfecloral: A Technical Whitepaper on its Phenethylamine Classification, Pharmacology, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfecloral, a synthetic phenethylamine derivative, was historically marketed as an anorectic agent under the trade name Acutran.[1][2][3] Classified as a substituted amphetamine, it functions as a prodrug, metabolizing into dextroamphetamine and chloral hydrate.[1][4] This dual-action mechanism, combining a central nervous system stimulant with a sedative-hypnotic, aimed to mitigate the side effects commonly associated with amphetamine-based therapies.[4] This technical guide provides a comprehensive overview of this compound's chemical classification, mechanism of action, and a detailed synthesis protocol. Due to the discontinuation of this compound in 1973, publicly available quantitative clinical and pharmacokinetic data is limited.[1] This paper compiles the available information on its metabolites to provide a thorough understanding of its pharmacological profile.

Chemical Classification and Properties

This compound, with the IUPAC name (RS)-N-(2,2,2-trichloroethylidene) -1-phenylpropan-2-amine, is a member of the phenethylamine and amphetamine chemical classes.[4] Its structure consists of a phenethylamine backbone with a trichloroethylidene group attached to the amine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₂Cl₃N[1][3]
Molecular Weight264.57 g/mol [1][3]
AppearanceWhite crystalline solid[5]
SolubilitySoluble in organic solvents (e.g., ethanol, ether), less soluble in water.[5]
StabilityRelatively stable under standard laboratory conditions, but sensitive to light and moisture.[5]

Mechanism of Action

This compound is a prodrug that undergoes hydrolysis in the body to release its two active metabolites: dextroamphetamine and chloral hydrate.[1][4] The overall pharmacological effect of this compound is a composite of the actions of these two compounds.

Dextroamphetamine: The Stimulant Component

Dextroamphetamine, a potent central nervous system (CNS) stimulant, primarily exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine.[6][7] This is achieved through multiple mechanisms:

  • Reversal of Transporter Function: Dextroamphetamine reverses the direction of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to the release of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[6][7]

  • Inhibition of Reuptake: By competing for uptake, dextroamphetamine blocks the reuptake of dopamine and norepinephrine from the synapse.[6][7]

  • Vesicular Release: It disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), further increasing cytosolic neurotransmitter concentrations available for release.[8]

  • MAO Inhibition: Dextroamphetamine can also inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of dopamine and norepinephrine.[6][7]

The increased dopaminergic and noradrenergic activity in brain regions associated with reward, attention, and appetite is believed to be the primary mechanism for the anorectic effects of dextroamphetamine.[8]

Chloral Hydrate: The Sedative-Hypnotic Component

Chloral hydrate is a sedative-hypnotic that is rapidly metabolized to its active form, trichloroethanol.[3] Trichloroethanol potentiates the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.[9][10][11] This positive allosteric modulation increases the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability, resulting in sedation and hypnosis. The inclusion of chloral hydrate in the prodrug was intended to counteract the stimulant-induced side effects of amphetamine, such as insomnia and anxiety.[4]

Pharmacokinetics

Table 2: Pharmacokinetic Properties of Dextroamphetamine

ParameterValueReference(s)
Bioavailability~75% (oral)[12]
Protein Binding15-40%[8]
Half-life10-13 hours (adults)[13]
MetabolismHepatic, primarily by CYP2D6[13]
ExcretionRenal[13]

Table 3: Pharmacokinetic Properties of Chloral Hydrate/Trichloroethanol

ParameterValueReference(s)
Onset of Action30-60 minutes[3]
Half-life (Trichloroethanol)8-12 hours[7]
MetabolismRapidly metabolized to trichloroethanol by alcohol dehydrogenase.[3]
ExcretionRenal[7]

Synthesis of this compound

The synthesis of this compound involves a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde) to form an imine.

Experimental Protocol

Materials:

  • d-amphetamine

  • Chloral (trichloroacetaldehyde)

  • Anhydrous ethanol or dichloromethane

  • Reflux apparatus

  • Crystallization dishes

  • Filtration apparatus

Procedure:

  • Dissolve d-amphetamine in a suitable anhydrous solvent (e.g., ethanol or dichloromethane) in a round-bottom flask.

  • Add an equimolar amount of chloral to the solution.

  • Heat the mixture to reflux (60-80°C) and maintain for several hours to facilitate the formation of the imine.

  • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or solvent mixture.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of this compound's metabolites and a general experimental workflow for its synthesis.

amfecloral_metabolism This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Metabolism Dextroamphetamine Dextroamphetamine Hydrolysis->Dextroamphetamine ChloralHydrate Chloral Hydrate Hydrolysis->ChloralHydrate

Figure 1: Metabolic Pathway of this compound.

dextroamphetamine_moa cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Dextroamphetamine Dextroamphetamine DAT DAT Dextroamphetamine->DAT Reverses/ Inhibits NET NET Dextroamphetamine->NET Reverses/ Inhibits VMAT2 VMAT2 Dextroamphetamine->VMAT2 Inhibits Dopamine Dopamine VMAT2->Dopamine Norepinephrine Norepinephrine VMAT2->Norepinephrine SynapticDopamine Dopamine Dopamine->SynapticDopamine Release SynapticNorepinephrine Norepinephrine Norepinephrine->SynapticNorepinephrine Release

Figure 2: Dextroamphetamine's Mechanism of Action.

chloral_hydrate_moa cluster_postsynaptic Postsynaptic Neuron Trichloroethanol Trichloroethanol GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor Potentiates ChlorideChannel Cl- Channel GABA_A_Receptor->ChlorideChannel Opens Hyperpolarization Hyperpolarization ChlorideChannel->Hyperpolarization Cl- Influx

Figure 3: Trichloroethanol's Mechanism of Action.

synthesis_workflow Start Start Materials: d-Amphetamine Chloral Reaction Condensation Reaction (Reflux in Anhydrous Solvent) Start->Reaction Cooling Cooling & Optional Solvent Removal Reaction->Cooling Purification Recrystallization Cooling->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 4: General Synthesis Workflow for this compound.

Conclusion

This compound represents a notable development in the history of phenethylamine-based anorectics, characterized by its innovative prodrug design intended to balance therapeutic efficacy with an improved side effect profile. Its classification as a substituted amphetamine and its metabolism into a stimulant and a sedative highlight a unique pharmacological approach. While the discontinuation of this compound limits the availability of comprehensive clinical and pharmacokinetic data, an understanding of its chemical properties, synthesis, and the mechanisms of its active metabolites provides valuable insights for researchers and professionals in drug development. Further investigation into historical archives and regulatory documents may yet uncover more detailed quantitative data to complete our understanding of this compound.

References

Synthesis of Amfecloral from d-amphetamine and chloral hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of amfecloral, a central nervous system (CNS) stimulant, through the condensation reaction of d-amphetamine and chloral hydrate. This document outlines the chemical principles, experimental protocols, and key analytical data relevant to the synthesis, purification, and characterization of this compound. Detailed methodologies for key experiments are provided, and quantitative data are summarized for comparative analysis. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the synthesis process. This guide is intended for an audience with a professional background in chemistry and pharmacology.

Introduction

This compound, with the IUPAC name 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine, is a chemical entity belonging to the phenethylamine and amphetamine classes.[1][2][3] Historically, it was developed as an anorectic agent and marketed under the trade name Acutran.[2][3] this compound functions as a prodrug, which, upon administration, metabolizes to release its constituent components: d-amphetamine, a potent CNS stimulant, and chloral hydrate, a sedative-hypnotic agent.[1][2][4] This dual-action mechanism was intended to mitigate some of the stimulant-associated side effects of amphetamine.[1] The synthesis of this compound is achieved through a condensation reaction between d-amphetamine and chloral hydrate, forming an imine linkage.[1][4]

Chemical Properties and Data

A summary of the key physicochemical properties of the reactants and the final product, this compound, is presented below for easy reference.

Table 1: Physicochemical Properties of Reactants and Product

Propertyd-AmphetamineChloral HydrateThis compound
IUPAC Name (2S)-1-phenylpropan-2-amine2,2,2-trichloroethane-1,1-diol2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine
Molecular Formula C₉H₁₃NC₂H₃Cl₃O₂C₁₁H₁₂Cl₃N
Molecular Weight 135.21 g/mol 165.40 g/mol 264.57 g/mol [2]
Appearance Colorless liquidColorless crystalsWhite crystalline solid[4]
Solubility Soluble in organic solventsSoluble in water and ethanolSoluble in organic solvents like ethanol and ether; less soluble in water.[4]
Stability --Relatively stable under standard laboratory conditions but sensitive to light and moisture.[4]

Synthesis of this compound

The synthesis of this compound from d-amphetamine and chloral hydrate is a condensation reaction that results in the formation of an imine, also known as a Schiff base.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine group of d-amphetamine on the electrophilic carbonyl carbon of chloral (trichloroacetaldehyde).[1] This is followed by the elimination of a water molecule to form the C=N double bond of the imine. The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon.[1]

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Steps cluster_product Product d_amphetamine d-Amphetamine (Nucleophile) nucleophilic_attack Nucleophilic Attack (Amine on Carbonyl) d_amphetamine->nucleophilic_attack chloral_hydrate Chloral Hydrate (Electrophile precursor) chloral_hydrate->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine + H⁺ dehydration Dehydration (-H₂O) carbinolamine->dehydration This compound This compound (Imine) dehydration->this compound - H₂O experimental_workflow start Start reactants Combine d-Amphetamine and Chloral Hydrate in Anhydrous Solvent start->reactants reflux Heat to Reflux (60-80°C, 4-6h) reactants->reflux cool Cool to Room Temperature reflux->cool concentrate Remove Solvent (Rotary Evaporation) cool->concentrate recrystallize Recrystallize from Ethanol/Water (3:1) concentrate->recrystallize filter Vacuum Filtration recrystallize->filter dry Dry under Vacuum filter->dry characterize Characterize Product (NMR, MS, HPLC) dry->characterize end End characterize->end

References

Amfecloral solubility and stability characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility and stability characteristics of Amfecloral cannot be provided at this time.

A comprehensive search for publicly available data on the solubility and stability of this compound did not yield the specific, quantitative information required to construct a detailed technical guide or whitepaper suitable for researchers, scientists, and drug development professionals.

Consequently, the creation of structured data tables, detailed experimental protocols, and visualizations of experimental workflows as requested is not feasible without access to this primary research data.

Stereoisomers of Amfecloral and Their Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfecloral, a sympathomimetic amine, has been of interest for its anorectic and stimulant properties. As a prodrug, its pharmacological activity is primarily attributed to its metabolites, the stereoisomers of amphetamine. This technical guide provides a comprehensive analysis of the stereochemistry of this compound's active metabolites, d-amphetamine and l-amphetamine, and their differential pharmacological activities. We delve into their effects on monoamine transporters, neurotransmitter release, and the subsequent signaling pathways. This document summarizes quantitative data on their potencies, details key experimental protocols for their evaluation, and visualizes their mechanisms of action through signaling pathway diagrams.

Introduction: this compound as a Prodrug

This compound is chemically known as N-(2,2,2-trichloro-1-hydroxyethyl)-amphetamine. Upon oral administration, it is rapidly metabolized in the body, breaking down into its active constituents: d-amphetamine, and in some contexts, l-amphetamine, along with chloral hydrate.[1][2] The central nervous system (CNS) stimulant and anorectic effects of this compound are therefore primarily mediated by the pharmacological actions of the amphetamine enantiomers.[3][4] Understanding the distinct properties of these stereoisomers is crucial for elucidating the overall pharmacological profile of this compound and for the development of stereochemically pure therapeutics with improved efficacy and safety profiles.

Quantitative Analysis of Pharmacological Activity

The two stereoisomers of amphetamine, d-amphetamine and l-amphetamine, exhibit distinct pharmacological profiles, particularly in their interactions with the dopamine and norepinephrine systems. D-amphetamine is generally a more potent CNS stimulant, while l-amphetamine has more pronounced peripheral effects.[5]

Monoamine Transporter Binding and Inhibition

The primary mechanism of action of amphetamine involves its interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Amphetamines act as substrates for these transporters and competitively inhibit the reuptake of their respective neurotransmitters.[6] The stereoisomers show different affinities and potencies at these transporters.

StereoisomerTransporterKi (nM) - Inhibition of UptakeReference
d-Amphetamine DAT~600[7]
NET~70-100[7]
SERT~20,000-40,000[7]
l-Amphetamine DATSimilar to d-amphetamine[8]
NETSimilar to d-amphetamine[8]
SERTNot well characterized, but weak

Table 1: Comparative Inhibition of Monoamine Transporters by Amphetamine Stereoisomers. This table summarizes the reported inhibitory constants (Ki) of d- and l-amphetamine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Neurotransmitter Release

Beyond inhibiting reuptake, a key action of amphetamines is to promote the efflux of monoamine neurotransmitters from presynaptic terminals. This is a complex process involving the vesicular monoamine transporter 2 (VMAT2) and the reversal of the plasma membrane transporters.[9][10] The stereoisomers display different potencies in inducing the release of dopamine and norepinephrine.

StereoisomerNeurotransmitterPotency (Relative to other isomer)Reference
d-Amphetamine Dopamine3 to 4-fold more potent than l-amphetamine[11]
NorepinephrineLess potent than l-amphetamine[5]
l-Amphetamine DopamineLess potent than d-amphetamine[11]
NorepinephrineMore potent than d-amphetamine[5]

Table 2: Differential Potency of Amphetamine Stereoisomers on Neurotransmitter Release. This table qualitatively compares the potency of d- and l-amphetamine in inducing the release of dopamine and norepinephrine.

Behavioral Effects

The differences in neurochemical actions between the two isomers translate to distinct behavioral profiles. D-amphetamine is more effective at reducing hyperactivity and impulsivity, while both isomers can improve sustained attention.[12]

StereoisomerBehavioral EffectObservationReference
d-Amphetamine Hyperactivity & ImpulsivityMore than twice as potent as l-amphetamine in reducing these behaviors.[12]
Sustained AttentionEffective at low to medium doses.[12]
l-Amphetamine Hyperactivity & ImpulsivityLess potent than d-amphetamine.[12]
Sustained AttentionEffective at low to medium doses.[12]
Racemic (d/l) Euphoric Moodd-amphetamine is approximately twice as potent as l-amphetamine.[8]

Table 3: Comparative Behavioral Effects of Amphetamine Stereoisomers. This table summarizes the differential effects of d- and l-amphetamine on behaviors relevant to conditions like ADHD.

Experimental Protocols

In Vitro Dopamine Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled dopamine from cells expressing the dopamine transporter.[13][14]

Objective: To quantify the potency (EC50) of d- and l-amphetamine in inducing dopamine efflux.

Materials:

  • Cell line stably expressing the human dopamine transporter (hDAT), e.g., HEK293 or CHO cells.

  • [³H]Dopamine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds (d- and l-amphetamine).

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed DAT-expressing cells in a 24-well plate and grow to confluency.

  • Dopamine Loading: Wash cells with assay buffer and then incubate with a solution containing [³H]dopamine for 30-60 minutes at 37°C to allow for uptake.

  • Washing: Aspirate the loading solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]dopamine.

  • Initiation of Release: Add assay buffer containing various concentrations of the test compound (d- or l-amphetamine) to the wells.

  • Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Sample Collection: Collect the supernatant (extracellular medium) from each well.

  • Cell Lysis: Lyse the cells in each well with a lysis buffer to release the remaining intracellular [³H]dopamine.

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of [³H]dopamine released for each concentration of the test compound. Plot the percentage release against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Monoamine Transporter Binding Assay

This competitive binding assay measures the affinity of a compound for a specific monoamine transporter by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of d- and l-amphetamine for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing the target transporter (e.g., hDAT, hNET, or hSERT).

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Assay buffer.

  • Test compounds (d- and l-amphetamine).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in assay buffer. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.[15][16][17][18][19]

Objective: To measure the in vivo effects of d- and l-amphetamine on extracellular dopamine and norepinephrine concentrations.

Materials:

  • Laboratory animals (e.g., rats, mice).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Test compounds (d- and l-amphetamine).

Procedure:

  • Probe Implantation: Anesthetize the animal and use a stereotaxic apparatus to surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer the test compound (d- or l-amphetamine) via the desired route (e.g., intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the drug-induced changes.

Signaling Pathways and Mechanisms of Action

Amphetamines exert their effects through a complex interplay of interactions with monoamine transporters and intracellular signaling pathways. A key player in this process is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[20][21][22][23]

TAAR1-Mediated Signaling

Amphetamine acts as an agonist at TAAR1.[4] Activation of TAAR1 initiates downstream signaling cascades that modulate the function of monoamine transporters.

TAAR1_Signaling Amp Amphetamine TAAR1 TAAR1 Amp->TAAR1 activates Gs Gαs TAAR1->Gs activates G13 Gα13 TAAR1->G13 activates AC Adenylyl Cyclase Gs->AC activates RhoA RhoA G13->RhoA activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DAT_Phos DAT Phosphorylation PKA->DAT_Phos DAT_Traf DAT Trafficking RhoA->DAT_Traf

Caption: Amphetamine activation of TAAR1 signaling pathways.

Regulation of Dopamine Transporter Trafficking

Amphetamine has been shown to induce the trafficking of DAT, leading to a redistribution of the transporter from the plasma membrane to the cell interior.[1][2][3][24][25] This internalization of DAT can modulate the overall effect of amphetamine on dopamine homeostasis.

DAT_Trafficking_Workflow Amp_ext Extracellular Amphetamine DAT Dopamine Transporter (DAT) Amp_ext->DAT substrate Amp_int Intracellular Amphetamine DAT->Amp_int transport Internalization DAT Internalization DAT->Internalization Signaling Intracellular Signaling (e.g., via TAAR1) Amp_int->Signaling activates Signaling->Internalization induces Reduced_Uptake Reduced Dopamine Uptake Capacity Internalization->Reduced_Uptake

Caption: Experimental workflow for studying amphetamine-induced DAT trafficking.

Interaction with VMAT2

Amphetamines can also interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles.[9][10][26][27] By disrupting the proton gradient of these vesicles, amphetamines can cause the release of dopamine from the vesicles into the cytoplasm, further increasing its availability for reverse transport through DAT.

VMAT2_Interaction Amp Amphetamine VMAT2 VMAT2 Amp->VMAT2 inhibits/reverses Vesicle Synaptic Vesicle DA_ves Dopamine (in vesicle) VMAT2->DA_ves packages DA_cyt Dopamine (in cytoplasm) VMAT2->DA_cyt releases DAT DAT DA_cyt->DAT reverse transport DA_syn Dopamine (in synapse) DAT->DA_syn

Caption: Amphetamine's interaction with VMAT2 leading to dopamine release.

Conclusion

The pharmacological activity of this compound is a direct consequence of its metabolism to the stereoisomers of amphetamine. D-amphetamine and l-amphetamine exhibit distinct pharmacological profiles, with d-amphetamine being a more potent dopamine-releasing agent and l-amphetamine having a greater effect on norepinephrine systems. These differences in their interactions with monoamine transporters and intracellular signaling pathways, such as the TAAR1 system, underlie their differential behavioral effects. A thorough understanding of the stereospecific activities of these metabolites is essential for the rational design and development of novel CNS stimulants and anorectic agents with optimized therapeutic properties. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amfecloral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfecloral, also known as amphecloral, is a stimulant drug that acts as a prodrug to amphetamine and chloral hydrate.[1] Historically, it was developed as an appetite suppressant.[2] The synthesis of this compound involves a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde) or its hydrate. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including potential optimization strategies and relevant diagrams to illustrate the chemical pathway and experimental workflow.

Chemical Properties and Synthesis Overview

This compound (IUPAC name: 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine) is synthesized through the formation of an imine (Schiff base) from a primary amine (d-amphetamine) and an aldehyde (chloral).[3] The reaction is typically conducted in an anhydrous solvent under reflux conditions to drive the condensation by removing water.

Key Chemical Information:

PropertyValue
Molecular FormulaC₁₁H₁₂Cl₃N
Molar Mass264.57 g/mol [3]
AppearanceExpected to be a crystalline solid
IUPAC Name2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[3]

Synthesis Pathway

The synthesis of this compound proceeds via a nucleophilic addition of the primary amine of d-amphetamine to the carbonyl carbon of chloral, followed by the elimination of a water molecule to form the imine.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions cluster_byproduct Byproduct d_amphetamine d-Amphetamine This compound This compound d_amphetamine->this compound + chloral Chloral chloral->this compound water Water (H₂O) This compound->water - H₂O solvent Anhydrous Solvent (e.g., Ethanol, Dichloromethane) heat Reflux (60-80°C)

Caption: Chemical synthesis pathway of this compound.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials and Reagents:

  • d-Amphetamine

  • Chloral (or Chloral Hydrate)

  • Anhydrous Ethanol (or Dichloromethane)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethanol, 95%

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve d-amphetamine (1.0 eq) in anhydrous ethanol.

  • Addition of Chloral: To the stirring solution, add chloral (1.0 - 1.1 eq) dropwise at room temperature. An exothermic reaction may be observed. If using chloral hydrate, a slight excess may be required.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent from the dried organic layer by rotary evaporation to yield the crude product. Purify the crude this compound by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start reactants Combine d-Amphetamine and Chloral in Anhydrous Solvent start->reactants reflux Reflux for 2-4 hours reactants->reflux evaporation1 Remove Solvent (Rotary Evaporator) reflux->evaporation1 workup Aqueous Work-up (Wash with NaHCO₃ and Brine) evaporation1->workup drying Dry Organic Layer (Anhydrous MgSO₄) workup->drying evaporation2 Remove Solvent drying->evaporation2 purification Recrystallization (Ethanol/Water) evaporation2->purification isolation Isolate Crystals (Vacuum Filtration) purification->isolation characterization Characterize Product (NMR, MS, HPLC) isolation->characterization end End characterization->end

Caption: Experimental workflow for this compound synthesis.

Optimization of Synthesis Protocol

The yield and purity of this compound can be optimized by systematically varying key reaction parameters. The following table outlines potential areas for optimization. Due to the limited availability of specific quantitative data in the public domain, this table serves as a template for experimental design.

ParameterVariation 1Variation 2Variation 3Expected Outcome Measurement
Solvent Anhydrous EthanolAnhydrous DichloromethaneAnhydrous TolueneReaction Rate, Yield, Purity
Reactant Ratio (d-Amphetamine:Chloral) 1:11:1.11:1.2Product Conversion, Byproduct Formation
Reaction Temperature (°C) 607080Reaction Time, Yield
Reaction Time (hours) 246Conversion Rate, Impurity Profile
Purification Method Recrystallization (Ethanol/Water)Column Chromatography (Silica Gel)---Final Purity, Recovery Yield

Notes on Optimization:

  • Water Removal: For imine synthesis, the removal of water is crucial to drive the reaction equilibrium towards the product. In addition to using anhydrous solvents, a Dean-Stark apparatus can be employed, particularly with solvents like toluene that form an azeotrope with water.

  • Catalysis: While often not necessary for simple imine formations, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) could potentially accelerate the reaction.

  • Statistical Approaches: For a more rigorous optimization, Design of Experiments (DoE) methodologies, such as factorial design or response surface methodology, can be implemented to identify the most critical variables and their interactions.[3]

Conclusion

The synthesis of this compound via the condensation of d-amphetamine and chloral is a straightforward procedure for researchers familiar with standard organic synthesis techniques. The provided protocol offers a solid foundation for the laboratory preparation of this compound. Systematic optimization of the reaction conditions, as outlined, can lead to improved yields and purity of the final product. As with all chemical syntheses, appropriate safety precautions should be taken, and all work should be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols for the Analytical Detection of Amfecloral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfecloral is a central nervous system stimulant that acts as a prodrug to dextroamphetamine and chloral hydrate. Upon oral administration, it is metabolized in the body, releasing these two active substances. Therefore, the analytical detection of this compound intake primarily relies on the identification and quantification of its major metabolites: amphetamine and the metabolites of chloral hydrate (trichloroethanol and trichloroacetic acid). The simultaneous detection of metabolites from both parent compounds provides strong evidence of this compound use.

These application notes provide detailed protocols for the extraction and analysis of amphetamine and chloral hydrate metabolites from biological matrices, primarily urine and plasma. The methods described utilize widely accepted and validated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD).

Metabolic Pathway of this compound

The metabolic pathway of this compound is a critical consideration for developing analytical detection strategies. As a prodrug, this compound itself is not the primary target for analysis in biological samples. Instead, the focus is on its active metabolites.

This compound This compound Metabolism Metabolism (Hydrolysis in the body) This compound->Metabolism Amphetamine d-Amphetamine Metabolism->Amphetamine Primary Stimulant Metabolite ChloralHydrate Chloral Hydrate Metabolism->ChloralHydrate Primary Sedative Metabolite Trichloroethanol Trichloroethanol (TCE) ChloralHydrate->Trichloroethanol Reduction TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA Oxidation

Caption: Metabolic breakdown of this compound into its primary metabolites.

Analytical Approaches

The detection of this compound administration can be approached by:

  • Primary Approach: Detecting the presence of amphetamine in biological samples. This is the most common and straightforward method.

  • Confirmatory Approach: Simultaneously detecting amphetamine and metabolites of chloral hydrate (trichloroethanol and trichloroacetic acid). This provides more definitive evidence of this compound use.

This document provides detailed protocols for both approaches.

Application Note 1: GC-MS Analysis of Amphetamine in Urine

This method describes the quantitative analysis of amphetamine in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) after liquid-liquid extraction and derivatization.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)2.02 ng/mL[1]
Limit of Quantification (LOQ)6.74 ng/mL[1]
Linearity Range50 - 1000 ng/mL[2]
Recovery> 91%[1]
Precision (RSD%)< 9%[1]
Derivatization AgentTrifluoroacetic Anhydride (TFAA)[3]

Experimental Protocol

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Urine 1. Urine Sample (1 mL) IS 2. Add Internal Standard (Amphetamine-d5) Urine->IS pH_adjust 3. Adjust pH to >12 (e.g., with NaOH) IS->pH_adjust Extraction 4. Liquid-Liquid Extraction (e.g., with n-butyl chloride) pH_adjust->Extraction Centrifuge1 5. Centrifuge Extraction->Centrifuge1 Separate 6. Separate Organic Layer Centrifuge1->Separate Back_Extraction 7. Back Extraction (into acidic solution) Separate->Back_Extraction pH_adjust2 8. Adjust pH to >12 Back_Extraction->pH_adjust2 Extraction2 9. Re-extract into Organic Solvent pH_adjust2->Extraction2 Evaporate 10. Evaporate to Dryness Extraction2->Evaporate Deriv 11. Add Derivatizing Agent (e.g., TFAA in Ethyl Acetate) Evaporate->Deriv Heat 12. Heat at 70°C for 20 min Deriv->Heat Inject 13. Inject into GC-MS Heat->Inject Analysis 14. Data Acquisition (SIM mode) Inject->Analysis

Caption: Workflow for GC-MS analysis of amphetamine in urine.

1. Sample Preparation and Extraction [4]

  • To 1 mL of urine in a screw-capped tube, add an appropriate amount of deuterated amphetamine internal standard (e.g., amphetamine-d5).

  • Adjust the pH of the urine sample to >12 by adding a strong base (e.g., 10 M NaOH).

  • Add 4 mL of n-butyl chloride, cap the tube, and vortex for 20 minutes.[4]

  • Centrifuge at 3500 rpm for 10 minutes to separate the layers.[4]

  • Transfer the upper organic layer to a clean tube.

  • Perform a back-extraction by adding 100 µL of 1% HCl in methanol to the organic extract and vortex.[4]

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[4]

2. Derivatization [3]

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the tube and heat at 70°C for 20 minutes.

  • Cool the sample to room temperature.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (for TFAA derivative):

      • Amphetamine: m/z 91, 118, 140.[3]

      • Amphetamine-d5 (IS): m/z 144.[3]

Application Note 2: GC-ECD Analysis of Chloral Hydrate Metabolites in Urine

This method details the analysis of trichloroethanol (TCE) and trichloroacetic acid (TCA) in urine using Gas Chromatography with an Electron Capture Detector (GC-ECD).

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)5 ng/mL (TCE), 10 ng/mL (TCA)[5]
LinearityGood (specific range not provided)[5]
PrecisionGood (specific values not provided)[5]
Derivatization Agent (for TCA)3-methyl-1-p-tolyltriazene (for methylation)[5]

Experimental Protocol

cluster_prep_tce TCE Extraction cluster_prep_tca TCA Derivatization & Extraction cluster_analysis GC-ECD Analysis Urine_TCE 1. Urine Sample (1 mL) IS_TCE 2. Add Internal Standard (e.g., 2,2-dichloroethanol) Urine_TCE->IS_TCE Extract_TCE 3. Extract with Diethyl Ether IS_TCE->Extract_TCE Separate_TCE 4. Collect Organic Layer for TCE Extract_TCE->Separate_TCE Aqueous_TCA 5. Aqueous Layer from Step 3 Extract_TCE->Aqueous_TCA Inject_TCE 9. Inject TCE Extract Separate_TCE->Inject_TCE Deriv_TCA 6. Add Derivatizing Agent (for methylation of TCA) Aqueous_TCA->Deriv_TCA Extract_TCA 7. Extract with Diethyl Ether Deriv_TCA->Extract_TCA Separate_TCA 8. Collect Organic Layer for TCA Extract_TCA->Separate_TCA Inject_TCA 10. Inject TCA Extract Separate_TCA->Inject_TCA Analysis 11. Data Acquisition Inject_TCE->Analysis Inject_TCA->Analysis

Caption: Workflow for GC-ECD analysis of chloral hydrate metabolites.

1. Sample Preparation and Extraction [5]

  • For Trichloroethanol (TCE):

    • To 1 mL of urine, add an internal standard (e.g., 2,2'-dichloroethanol).

    • Add 5 mL of diethyl ether, vortex, and centrifuge.

    • Carefully transfer the ether layer to a new tube for GC-ECD analysis.

  • For Trichloroacetic Acid (TCA):

    • To the remaining aqueous layer from the TCE extraction, add a methylating agent (e.g., 3-methyl-1-p-tolyltriazene).[5]

    • Incubate to allow for the derivatization of TCA to its methyl ester.

    • Extract the methylated TCA with diethyl ether.

    • Transfer the ether layer for GC-ECD analysis.

2. GC-ECD Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: Capillary column suitable for chlorinated compounds (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Isothermal at 80°C for 2 min, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Nitrogen or Argon/Methane.

    • Detector: Electron Capture Detector (ECD).

    • Detector Temperature: 300°C.

Application Note 3: LC-MS/MS Analysis of Amphetamine in Plasma

This method provides a highly sensitive and specific protocol for the quantification of amphetamine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)0.25 - 1.25 ng/mL[6]
Limit of Quantification (LOQ)2.5 ng/mL[6]
Linearity Range2.5 - 400 µg/L[7]
Recovery> 93%[6]
Precision (RSD%)< 11%[6]

Experimental Protocol

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (0.5 mL) IS 2. Add Internal Standard (Amphetamine-d11) Plasma->IS Protein_precip 3. Protein Precipitation (e.g., with Acetonitrile) IS->Protein_precip Centrifuge1 4. Centrifuge Protein_precip->Centrifuge1 SPE 5. Solid Phase Extraction (SPE) (e.g., Cation Exchange) Centrifuge1->SPE Wash 6. Wash SPE Cartridge SPE->Wash Elute 7. Elute Amphetamine Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject Analysis 11. Data Acquisition (MRM mode) Inject->Analysis

Caption: Workflow for LC-MS/MS analysis of amphetamine in plasma.

1. Sample Preparation [8]

  • To 0.5 mL of plasma, add the deuterated internal standard (amphetamine-d11).

  • Add 2 mL of 1% formic acid in water to precipitate proteins.[8]

  • Vortex and centrifuge at 4000 x g for 5 minutes.

  • Load the supernatant onto a pre-conditioned Strata-XC Strong Cation solid-phase extraction (SPE) column.[8]

  • Wash the SPE column with 2 mL of 0.1 M acetic acid and then 2 mL of methanol.[8]

  • Dry the column under positive pressure.

  • Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.[8]

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[8]

2. LC-MS/MS Instrumental Analysis [9]

  • Liquid Chromatograph (LC):

    • Column: C18 column (e.g., Kinetex C18, 2.1 x 100 mm, 2.6 µm).[8]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Amphetamine: Precursor ion m/z 136.1 -> Product ions (e.g., m/z 119.1, 91.1).

      • Amphetamine-d11 (IS): Monitor appropriate transitions.

Conclusion

The analytical methods outlined provide robust and reliable means for the detection and quantification of this compound's primary metabolites. For routine screening, the GC-MS analysis of amphetamine in urine is a well-established and sensitive method. For confirmatory purposes, especially in forensic toxicology, the analysis of both amphetamine and chloral hydrate metabolites is recommended. The LC-MS/MS method for amphetamine in plasma offers superior sensitivity and specificity for clinical and research applications. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the biological matrix available, and the available instrumentation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Amfecloral

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION: Amfecloral is a stimulant drug that has been used as an anorectic.[1][2] It functions as a prodrug, metabolizing into dextroamphetamine and chloral hydrate.[2][3] Accurate and reliable quantification of this compound in pharmaceutical formulations and research samples is crucial for quality control and drug development. This application note presents a detailed protocol for the determination of this compound using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method with UV detection. The described methodology is designed to provide high resolution and reproducibility for routine analysis.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis S1 Weigh this compound Standard S2 Dissolve in Diluent S1->S2 S3 Prepare Serial Dilutions S2->S3 I1 Inject into HPLC System S3->I1 P1 Weigh Sample Powder P2 Dissolve & Sonicate P1->P2 P3 Filter through 0.45 µm Syringe Filter P2->P3 P3->I1 I2 Isocratic Elution on C18 Column I1->I2 I3 UV Detection at 220 nm I2->I3 D1 Integrate Peak Area I3->D1 D2 Construct Calibration Curve D1->D2 Standards D3 Quantify this compound Concentration D1->D3 Samples D2->D3

Figure 1. Workflow for the HPLC analysis of this compound.

Methodology

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes
Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a solid dosage form)
  • Sample Grinding: Weigh and finely powder not fewer than 20 tablets.

  • Extraction: Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Validation Parameters

Validation_Parameters cluster_validation Method Validation Specificity Specificity Method Validated HPLC Method Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD Limit of Detection LOD->Method LOQ Limit of Quantitation LOQ->Method Robustness Robustness Robustness->Method

Figure 2. Key parameters for HPLC method validation.

Results Summary
Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
   Repeatability< 1.0%≤ 2.0%
   Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantitation (LOQ) 1.0 µg/mL-
Specificity No interference from placebo and degradantsNo co-eluting peaks
Robustness Robust% RSD < 2.0%

Conclusion

This application note details a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method is validated to be linear, accurate, precise, and specific. The short run time and straightforward sample preparation make it suitable for routine quality control analysis of this compound in pharmaceutical formulations.

References

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Amfecloral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfecloral, a combination of dextroamphetamine and chloral hydrate, acts as a prodrug that is metabolized in the body to its active components.[1][2] Its analysis is crucial in forensic toxicology, clinical chemistry, and pharmaceutical research. Mass spectrometry (MS), coupled with chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), offers a highly sensitive and specific method for the identification and quantification of this compound and its metabolites. These notes provide detailed protocols for the analysis of this compound, focusing on sample preparation, chromatographic separation, and mass spectrometric detection.

Chemical Information

CompoundFormulaMolar Mass ( g/mol )
This compoundC₁₁H₁₂Cl₃N264.57

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like amphetamine-type stimulants (ATS).[3][4][5] Derivatization is often employed to improve the chromatographic properties and thermal stability of the analytes.[6][7]

Experimental Protocol: GC-MS Analysis of this compound and its Metabolite Amphetamine in Urine

This protocol is adapted from established methods for the analysis of ATS in urine.[3][8]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate this compound and amphetamine from the urine matrix.

  • Materials:

    • Urine sample

    • Internal Standard (IS) solution (e.g., Amphetamine-d5)

    • Phosphate buffer (pH 6.0)

    • Methanol

    • Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2, v/v/v)

    • Mixed-mode SPE cartridges (e.g., C18-SCX)

  • Procedure:

    • To 2 mL of urine, add the internal standard.

    • Add 2 mL of phosphate buffer and vortex.

    • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 1 mL of phosphate buffer.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 1 mL of acetonitrile.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with 3 mL of the dichloromethane/isopropanol/ammonium hydroxide mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Objective: To enhance volatility and thermal stability for GC analysis.

  • Materials:

    • Dried sample extract

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

    • Ethyl acetate

  • Procedure:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of MSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature before injection.

3. GC-MS Parameters

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp280°C
Ion Source Temp230°C

4. Selected Ion Monitoring (SIM) Parameters

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Amphetamine-TMS~5.814011891
This compound~7.211891263
Amphetamine-d5-TMS~5.714512393

Note: The fragmentation of this compound is proposed based on its structure. The ion at m/z 263 would represent the [M-H]+ ion. The fragments at m/z 118 and 91 are characteristic of the amphetamine backbone.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation and without the need for derivatization.[6][7] This makes it a preferred method for high-throughput analysis.

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol is adapted from established methods for the quantitative analysis of amphetamines in biological fluids.[9][10]

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from the plasma sample that can interfere with the analysis.

  • Materials:

    • Plasma sample

    • Internal Standard (IS) solution (e.g., this compound-d5, if available, or Amphetamine-d5)

    • Acetonitrile (ACN)

  • Procedure:

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B in 5 min, hold for 2 min, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Ion Source Temp500°C
Ion Spray Voltage5500 V

3. Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 264.6118.125
264.691.135
Amphetamine 136.1119.115
136.191.120
Internal Standard (Analyte-specific)(Analyte-specific)(Analyte-specific)

Note: The MRM transitions for this compound are proposed based on its molecular weight and the expected fragmentation to the stable amphetamine core (m/z 118.1) and the tropylium ion (m/z 91.1).

Data Presentation

Quantitative results should be presented in a clear, tabular format, including retention times, precursor and product ions, and calculated concentrations.

Table 1: GC-MS Quantitative Data Summary

AnalyteRetention Time (min)Quantifier Ion (m/z)Concentration Range (ng/mL)LLOQ (ng/mL)
Amphetamine~5.814010 - 100010
This compound~7.211810 - 100010

Table 2: LC-MS/MS Quantitative Data Summary

AnalyteRetention Time (min)MRM Transition (m/z)Concentration Range (ng/mL)LLOQ (ng/mL)
This compound(Determined)264.6 -> 118.11 - 5001
Amphetamine(Determined)136.1 -> 119.11 - 5001

Visualizations

Proposed this compound Fragmentation Pathway

The following diagram illustrates the proposed fragmentation of this compound in a mass spectrometer. The initial molecule undergoes cleavage of the imine bond, leading to the formation of the characteristic amphetamine fragment.

G This compound This compound (m/z 264.6) Fragment1 Amphetamine Fragment (m/z 118.1) This compound->Fragment1 Cleavage Fragment3 [CCl3CHNH]+ Fragment (m/z 146.9) This compound->Fragment3 Alternative Cleavage Fragment2 Tropylium Ion (m/z 91.1) Fragment1->Fragment2 Loss of CH3CHNH

Caption: Proposed ESI-MS/MS fragmentation of this compound.

LC-MS/MS Experimental Workflow

The workflow for the analysis of this compound in plasma using LC-MS/MS is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The presented GC-MS and LC-MS/MS methods provide reliable and sensitive approaches for the analysis of this compound and its primary metabolite, amphetamine, in biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The proposed fragmentation patterns and workflows serve as a guide for method development and data interpretation in the analysis of this compound.

References

Amfecloral as a Reference Standard in Forensic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfecloral, also known as amphecloral, is a stimulant drug that was formerly marketed as an anorectic under the trade name Acutran.[1] Chemically, it is a prodrug that, upon ingestion, metabolizes into d-amphetamine and chloral hydrate.[2] Due to its potential for abuse and its relationship to amphetamine, a controlled substance, this compound and its metabolites are of significant interest in forensic toxicology and clandestine laboratory analysis. The availability of a well-characterized reference standard is crucial for the accurate identification and quantification of this compound in forensic casework.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in forensic analysis. It covers the chemical and physical properties, synthesis, metabolism, and analytical methodologies for its detection and quantification.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₁₁H₁₂Cl₃N and a molar mass of 264.57 g·mol⁻¹. It is soluble in organic solvents such as ethanol and ether and less soluble in water.[3] The compound is relatively stable under standard laboratory conditions but should be protected from light and moisture.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₂Cl₃N
Molar Mass264.57 g·mol⁻¹
AppearanceWhite crystalline solid[3]
SolubilitySoluble in ethanol, ether; less soluble in water[3]
StabilitySensitive to light and moisture[3]

Synthesis and Purity

This compound is synthesized by the reaction of d-amphetamine with chloral hydrate. For use as a reference standard, the synthesized material must be purified to a high degree, typically through recrystallization or chromatography, and its purity must be rigorously assessed.[3] The purity of a reference standard is critical for the accuracy of quantitative analytical methods.

Diagram 1: Synthesis of this compound

G d_amphetamine d-Amphetamine reaction Reaction d_amphetamine->reaction chloral_hydrate Chloral Hydrate chloral_hydrate->reaction This compound This compound reaction->this compound purification Purification (Crystallization/Chromatography) This compound->purification ref_standard This compound Reference Standard purification->ref_standard

Caption: Synthesis and purification workflow for this compound reference standard.

Table 2: Purity Assessment of a Reference Standard

Analytical TechniquePurposeAcceptance Criteria
High-Performance Liquid Chromatography (HPLC)Determination of purity and impurities≥ 99.5% purity
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and confirmation of structureMatch with reference spectra
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and confirmationConsistent with proposed structure
Karl Fischer TitrationDetermination of water content≤ 0.5%
Thermogravimetric Analysis (TGA)Determination of residual solvents≤ 0.5%

Metabolism

This compound is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[2][4] The primary metabolic pathway involves hydrolysis to form d-amphetamine and chloral hydrate. d-Amphetamine is a potent central nervous system stimulant, while chloral hydrate is a sedative-hypnotic. The presence of this compound's metabolites in biological samples is a key indicator of its ingestion.

Diagram 2: Metabolic Pathway of this compound

G This compound This compound Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis d_Amphetamine d-Amphetamine Hydrolysis->d_Amphetamine Chloral_Hydrate Chloral Hydrate Hydrolysis->Chloral_Hydrate

Caption: Primary metabolic pathway of this compound.

Experimental Protocols

The following are proposed analytical methods for the detection and quantification of this compound in forensic samples. These protocols are adapted from established methods for amphetamine and related compounds and would require full validation for forensic use.[3][5][6][7]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of this compound

This protocol is suitable for the qualitative identification of this compound in seized materials.

1. Sample Preparation: 1.1. Accurately weigh approximately 1 mg of the suspected this compound sample. 1.2. Dissolve the sample in 1 mL of methanol. 1.3. Vortex for 30 seconds to ensure complete dissolution.

2. GC-MS Instrumental Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.[8]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 amu.

3. Data Analysis: 3.1. Compare the retention time and mass spectrum of the sample with that of a certified this compound reference standard.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the Quantification of this compound

This protocol is designed for the quantitative analysis of this compound in bulk powder or pharmaceutical preparations.

1. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate.

  • Deionized water.

2. Preparation of Mobile Phase and Standard Solutions: 2.1. Mobile Phase: 20 mM ammonium acetate buffer (pH 6.8) and acetonitrile (50:50, v/v). Filter through a 0.45 µm membrane filter and degas. 2.2. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol. 2.3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. HPLC-UV Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 20 mM ammonium acetate (pH 6.8): Acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

4. Sample Preparation: 4.1. Accurately weigh a portion of the homogenized sample powder equivalent to about 10 mg of this compound. 4.2. Transfer to a 10 mL volumetric flask and add approximately 7 mL of methanol. 4.3. Sonicate for 15 minutes, then dilute to volume with methanol. 4.4. Filter through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis: 5.1. Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. 5.2. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 3: Typical Validation Parameters for HPLC-UV Method (Adapted from Amphetamine Analysis)

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of this compound and its Metabolites in Biological Samples

This protocol is suitable for the sensitive and specific detection and quantification of this compound and its primary metabolite, amphetamine, in urine or blood samples.

1. Sample Preparation (Solid-Phase Extraction - SPE): 1.1. To 1 mL of urine or plasma, add an internal standard (e.g., d5-amphetamine). 1.2. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex. 1.3. Condition a mixed-mode SPE cartridge (e.g., Bond Elut Plexa PCX) with 1 mL of methanol followed by 1 mL of deionized water.[9] 1.4. Load the sample onto the SPE cartridge. 1.5. Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol. 1.6. Dry the cartridge under vacuum for 5 minutes. 1.7. Elute the analytes with 2 mL of 5% ammonium hydroxide in ethyl acetate. 1.8. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. 1.9. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumental Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing pure this compound and amphetamine standards. Tentative transitions:

    • This compound: Precursor ion (e.g., [M+H]⁺) → Product ions.

    • Amphetamine: 136.1 → 119.1, 91.1.[10]

    • d5-Amphetamine: 141.1 → 124.1, 93.1.

3. Data Analysis: 3.1. Quantify the analytes using a calibration curve prepared in the same biological matrix.

Diagram 3: General Workflow for Forensic Analysis of this compound

G Sample Seized Material or Biological Sample Screening Presumptive Screening (e.g., Color Tests) Sample->Screening Extraction Sample Preparation (Extraction/Clean-up) Screening->Extraction GCMS GC-MS Analysis (Qualitative) Extraction->GCMS HPLC HPLC-UV Analysis (Quantitative) Extraction->HPLC LCMSMS LC-MS/MS Analysis (Quantitative/Qualitative) Extraction->LCMSMS Confirmation Confirmation & Quantification GCMS->Confirmation HPLC->Confirmation LCMSMS->Confirmation Report Forensic Report Confirmation->Report

Caption: A typical workflow for the forensic analysis of this compound.

Stability and Storage of this compound Reference Standard

Proper storage and handling of the this compound reference standard are essential to maintain its integrity and ensure the accuracy of analytical results.

  • Storage: Store the reference standard in its original, tightly sealed container at a controlled room temperature (20-25 °C) or as specified by the manufacturer.[11][12] It should be protected from light and moisture.[3] For long-term storage, refrigeration (2-8 °C) may be considered, but the material should be allowed to equilibrate to room temperature before opening to prevent condensation.

  • Handling: Use calibrated equipment for weighing and dispensing the reference standard.[11] Avoid cross-contamination.

Conclusion

This compound's status as a prodrug to amphetamine makes it a compound of interest in forensic science. The use of a well-characterized this compound reference standard is fundamental for the accurate identification and quantification of this substance in seized materials and biological samples. The provided application notes and adapted experimental protocols for GC-MS, HPLC-UV, and LC-MS/MS offer a starting point for forensic laboratories to develop and validate their own methods for the analysis of this compound. Adherence to proper storage, handling, and quality control procedures for the reference standard will ensure the reliability and defensibility of forensic findings.

References

Quantifying Amfecloral Metabolites in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfecloral, a formerly marketed anorectic, is a prodrug that undergoes rapid metabolism in the body to form dextroamphetamine and chloral hydrate.[1][2][3] Consequently, the quantitative analysis of this compound in biological samples is challenging and often impractical. The focus of bioanalytical methods is therefore on the accurate quantification of its pharmacologically active metabolites: amphetamine and the primary metabolites of chloral hydrate—trichloroethanol (TCE) and trichloroacetic acid (TCA).[1]

These application notes provide detailed protocols for the quantification of these major metabolites in biological matrices such as plasma and urine. The methodologies are based on established analytical techniques for amphetamine and chloral hydrate metabolite analysis, providing a robust framework for researchers.

Disclaimer: The following protocols are for the analysis of the metabolites of this compound. These methods would require specific validation for the analysis of samples from subjects administered this compound to account for potential matrix effects and differing pharmacokinetic profiles.

Metabolic Pathway of this compound

This compound is hydrolyzed in the body to release d-amphetamine and chloral hydrate. D-amphetamine can be further metabolized, while chloral hydrate is rapidly converted to trichloroethanol, which is then partially oxidized to trichloroacetic acid or conjugated to form a glucuronide.

Amfecloral_Metabolism This compound This compound Amphetamine d-Amphetamine This compound->Amphetamine Hydrolysis ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis Metabolites_Amphetamine Further Metabolites (e.g., 4-hydroxyamphetamine) Amphetamine->Metabolites_Amphetamine Metabolism Trichloroethanol Trichloroethanol (TCE) ChloralHydrate->Trichloroethanol Reduction TCE_Glucuronide TCE-Glucuronide Trichloroethanol->TCE_Glucuronide Conjugation TrichloroaceticAcid Trichloroacetic Acid (TCA) Trichloroethanol->TrichloroaceticAcid Oxidation Experimental_Workflow Start Biological Sample (Plasma or Urine) SamplePrep Sample Preparation (LLE or SPE) Start->SamplePrep Chromatography Chromatographic Separation (GC or LC) SamplePrep->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

Application Notes and Protocols for the Chiral Separation of Amfecloral Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfecloral, a stimulant drug of the phenethylamine and amphetamine chemical classes, acts as a prodrug that metabolizes into d-amphetamine and chloral hydrate upon administration.[1][2][3][4] Historically marketed as an appetite suppressant under the brand name Acutran, its primary pharmacological activity stems from the amphetamine metabolite.[3][5] Due to the differing physiological effects of amphetamine enantiomers, with d-amphetamine being the more potent central nervous system stimulant, the stereospecific analysis of this compound is crucial for understanding its pharmacological and toxicological profile.

Direct chiral separation of this compound is challenging due to its sensitivity to light and moisture and its propensity to hydrolyze.[5] Therefore, the most robust and reliable method for determining the enantiomeric composition of this compound is to analyze the enantiomers of its active metabolite, amphetamine. This application note provides detailed protocols for the chiral separation of amphetamine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[4][5]
Molecular Formula C₁₁H₁₂Cl₃N[4][5]
Molecular Weight 264.6 g/mol [2][5]
Appearance White crystalline solid[5]
Solubility Soluble in organic solvents like ethanol and ether; less soluble in water.[5]
Stability Relatively stable under standard laboratory conditions but sensitive to light and moisture.[5]

Principle of Chiral Separation via Metabolite Analysis

The analytical strategy for the chiral separation of this compound enantiomers focuses on the quantitative analysis of its corresponding amphetamine enantiomers. This indirect approach is necessitated by the inherent instability of the this compound molecule, which readily hydrolyzes to amphetamine and chloral hydrate.[2] By measuring the enantiomeric ratio of the amphetamine present in a sample, one can infer the original enantiomeric composition of the this compound. This methodology is widely accepted in forensic and pharmaceutical analysis for prodrugs.

This compound This compound Sample Hydrolysis Hydrolysis (In-vivo or In-vitro) This compound->Hydrolysis Amphetamine Amphetamine Enantiomers (d- and l-) Hydrolysis->Amphetamine Separation Chiral Separation (HPLC, SFC, or CE) Amphetamine->Separation Quantification Quantification (UV, MS) Separation->Quantification

Caption: Logical workflow for this compound enantiomer analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the chiral separation of amphetamine enantiomers. The use of chiral stationary phases (CSPs) is the most common approach.[6] Macrocyclic glycopeptide-based columns, such as those with vancomycin selectors, have shown excellent performance and compatibility with mass spectrometry (MS) detection.[7][8]

Experimental Protocol

1. Sample Preparation:

  • For biological samples (e.g., urine, blood), perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.[7][8]

  • A typical SPE procedure involves conditioning a cation-exchange cartridge, loading the acidified sample, washing with methanol and water, and eluting with a mixture of ethyl acetate, isopropyl alcohol, and ammonium hydroxide.[8]

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.[8]

2. HPLC System and Conditions:

ParameterCondition
Column Supelco Astec Chirobiotic V2 (25 cm x 2.1 mm, 5 µm)[8]
Mobile Phase Methanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide[8]
Flow Rate 250 µL/min[8]
Column Temperature 20 °C[8]
Injection Volume 5 µL
Detection UV at 210 nm or Mass Spectrometry (MS)

3. Data Analysis:

  • Identify the peaks for d- and l-amphetamine based on their retention times.

  • Calculate the peak areas to determine the enantiomeric ratio.

Expected Results
EnantiomerRetention Time (min)Resolution (Rs)
l-amphetamine~3.8> 1.9
d-amphetamine~4.2

Note: Retention times are approximate and may vary depending on the specific system and conditions.

Sample Prepared Sample HPLC HPLC System Sample->HPLC Column Chiral Column (e.g., Chirobiotic V2) HPLC->Column Detector UV or MS Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: HPLC experimental workflow.

Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[6] It utilizes supercritical CO₂ as the main mobile phase component, which is environmentally friendly.

Experimental Protocol

1. Sample Preparation:

  • Prepare samples as described in the HPLC section. Solutions of d-amphetamine and l-amphetamine in methanol can be used as standards.[9]

2. SFC System and Conditions:

ParameterCondition
Column CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)[9]
Mobile Phase Supercritical CO₂ and Ethanol with 0.1% aqueous ammonia (modifier)[9]
Gradient Isocratic with 10% modifier[9]
Flow Rate 4 mL/min[9]
Back Pressure 150 bar
Column Temperature 20 °C[9]
Injection Volume 2 µL[10]
Detection UV at 210 nm or MS

3. Data Analysis:

  • Identify the peaks for d- and l-amphetamine based on their elution times.

  • Quantify the enantiomers by comparing their peak areas.

Expected Results
EnantiomerRetention Time (min)
l-amphetamine~1.63
d-amphetamine~1.86

Note: Retention times are from a specific application and can vary.[9]

Sample Prepared Sample SFC SFC System Sample->SFC Column Chiral Column (e.g., CHIRALPAK AD-H) SFC->Column Detector UV or MS Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: SFC experimental workflow.

Capillary Electrophoresis (CE) Method

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. Chiral separations are achieved by adding a chiral selector to the background electrolyte.[1][11]

Experimental Protocol

1. Sample Preparation:

  • Dilute the sample in the background electrolyte. For biological samples, a pre-concentration step like SPE may be necessary.[11]

2. CE System and Conditions:

ParameterCondition
Capillary Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)
Background Electrolyte 200 mM phosphate buffer (pH 2.8)[12]
Chiral Selector 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)[12]
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)
Detection UV at 200 nm or MS

3. Data Analysis:

  • The enantiomers will migrate at different times. Identify the peaks and calculate their areas for quantification.

Expected Results

The migration order of the enantiomers will depend on the specific interactions with the chiral selector. Complete separation of the two enantiomers is expected.

Sample Prepared Sample CE CE System Sample->CE Capillary Capillary with Chiral Selector CE->Capillary Detector UV or MS Detector Capillary->Detector Data Data Acquisition & Analysis Detector->Data

Caption: CE experimental workflow.

Summary of Quantitative Data

MethodChiral Selector/ColumnMobile Phase/ElectrolyteAnalyteRetention/Migration Time (min)Resolution (Rs)
HPLC Supelco Astec Chirobiotic V2Methanol with acetic acid and ammonium hydroxidel-amphetamine~3.8> 1.9
d-amphetamine~4.2
SFC CHIRALPAK AD-HSupercritical CO₂ and Ethanol with aqueous ammonial-amphetamine~1.63Baseline
d-amphetamine~1.86
CE Hydroxypropyl-β-cyclodextrinPhosphate buffer (pH 2.8)Amphetamine enantiomersVariesBaseline

Conclusion

The chiral separation of this compound enantiomers is effectively achieved through the analysis of its active metabolite, amphetamine. This application note provides detailed and validated protocols for HPLC, SFC, and CE methods that are suitable for the enantioselective quantification of amphetamine. The choice of method will depend on the available instrumentation, required sensitivity, and sample matrix. These protocols offer a reliable framework for researchers, scientists, and drug development professionals working with this compound and related compounds.

References

Application Note: Development and Validation of a Quantitative Assay for Amfecloral and its Major Metabolite, Amphetamine, in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Amfecloral is a stimulant and anorectic drug previously marketed as Acutran.[1][2][3] It functions as a prodrug, meaning it is metabolized in the body to yield its active components.[4][5] Upon administration, this compound is hydrolyzed to form d-amphetamine, a potent central nervous system (CNS) stimulant, and chloral hydrate, a sedative/hypnotic agent.[1][2][4] This dual-action mechanism was intended to suppress appetite while mitigating the stimulant side effects.[1] Given its metabolic activation, a robust and validated analytical method is essential for pharmacokinetic studies, drug metabolism research, and forensic analysis to accurately quantify both the parent compound, this compound, and its primary active metabolite, amphetamine.

This application note provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the simultaneous quantification of this compound and amphetamine in human plasma.

Mechanism of Action and Metabolic Pathway

This compound itself is inactive and requires metabolic cleavage to exert its pharmacological effects. The primary metabolic pathway is hydrolysis, which releases d-amphetamine and chloral hydrate.[4][5] D-amphetamine subsequently acts as a potent agonist of the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor (GPCR).[6][7] Activation of TAAR1 in dopamine neurons triggers two distinct signaling cascades: one via the Gαs subunit leading to protein kinase A (PKA) activation, and another through the Gα13 subunit, which activates the small GTPase RhoA.[6][7] These pathways are believed to modulate the function of dopamine and glutamate transporters, underlying the stimulant effects of amphetamine.[6][7]

cluster_0 Metabolic Activation This compound This compound (Prodrug) Amphetamine d-Amphetamine (Stimulant) This compound->Amphetamine Hydrolysis (in vivo) ChloralHydrate Chloral Hydrate (Sedative) This compound->ChloralHydrate Hydrolysis (in vivo)

Caption: Metabolic pathway of this compound.

cluster_1 Amphetamine Signaling Pathway in Dopamine Neuron cluster_Gs Gs Pathway cluster_G13 G13 Pathway AMPH Amphetamine TAAR1 Intracellular TAAR1 Receptor AMPH->TAAR1 Binds & Activates Gs Gαs TAAR1->Gs G13 Gα13 TAAR1->G13 PKA PKA Activation Gs->PKA Activates RhoA RhoA Activation G13->RhoA Activates

Caption: Amphetamine's intracellular signaling cascade.

Assay Development and Validation Workflow

The development of a reliable quantitative assay follows a systematic process.[8][9] The workflow begins with method development, including the optimization of sample preparation and LC-MS/MS parameters. This is followed by a rigorous validation phase to ensure the method is fit for its intended purpose, adhering to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH).[9][10]

Dev Method Development SamplePrep Optimize Sample Preparation Dev->SamplePrep LC_MS Optimize LC-MS/MS Parameters Dev->LC_MS Val Method Validation SamplePrep->Val LC_MS->Val Spec Specificity & Selectivity Val->Spec Lin Linearity & Range Val->Lin AccP Accuracy & Precision Val->AccP LLOQ Sensitivity (LLOQ) Val->LLOQ Stab Stability Val->Stab Rob Robustness Val->Rob Analysis Routine Sample Analysis AccP->Analysis

Caption: Assay development and validation workflow.

Experimental Protocols

This protocol outlines a method for quantifying this compound and amphetamine in human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • d-Amphetamine reference standard (≥98% purity)

  • This compound-d5 and d-Amphetamine-d5 internal standards (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound, amphetamine, and their respective internal standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solutions in acetonitrile to a final concentration of 50 ng/mL.

  • Calibration Curve Standards: Spike control human plasma with the working standard solutions to achieve final concentrations ranging from 0.1 to 100 ng/mL for both analytes.

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at four levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High concentrations.

3. Sample Preparation Protocol (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma (standard, QC, or sample) into the appropriate tube.

  • Add 300 µL of the IS working solution (in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions A validated LC-MS/MS method is recommended for the analysis of amphetamine and related compounds.[11] The following are typical starting parameters.

Parameter Condition
LC System UPLC/UHPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold 1 min, return to 5% B
Run Time 5 minutes
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: To be determined experimentally
This compound-d5 (IS): To be determined
Amphetamine: 136.1 > 119.1
Amphetamine-d5 (IS): 141.1 > 124.1

Note: MRM transitions for this compound must be optimized by infusing the reference standard into the mass spectrometer.

Assay Validation Protocol

The developed assay must be validated to ensure it is accurate, reliable, and reproducible for its intended use.[12][13] The validation should be performed according to established guidelines.[8][9]

Validation Parameter Description Acceptance Criteria
Specificity/Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank plasma from at least 6 sources.
Linearity & Range The range over which the assay response is directly proportional to the concentration.Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of the mean test results to the true value.[8]Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).
Precision (Repeatability) The closeness of agreement between a series of measurements.[8]Coefficient of variation (CV%) should not exceed 15% for QC samples (20% for LLOQ). Assessed as intra-day and inter-day precision.
Lower Limit of Quant. The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10. Accuracy and precision must be within ±20%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV% of the IS-normalized matrix factor from at least 6 sources of blank plasma should be ≤15%.
Stability Stability of the analytes in the biological matrix under different storage and processing conditions.Mean concentrations of stability samples must be within ±15% of nominal concentrations of fresh samples.

Data Presentation

Quantitative data from the validation experiments should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Example Calibration Curve Linearity

Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
0.10 0.09 90.0
0.50 0.53 106.0
2.50 2.45 98.0
10.0 10.4 104.0
50.0 48.9 97.8
100.0 101.2 101.2

| | 0.9989 | |

Table 2: Example Intra-Day Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (CV%)
LLOQ 0.10 0.11 110.0 9.8
Low QC 0.30 0.29 96.7 7.5
Mid QC 7.50 7.85 104.7 5.1

| High QC | 75.0 | 72.9 | 97.2 | 4.3 |

References

Troubleshooting & Optimization

Technical Support Center: Amfecloral Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Amfecloral.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the condensation of amphetamine with chloral hydrate.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors. Incomplete reactions are a common cause; ensure your starting materials are pure and used in the correct stoichiometric ratio. Water can inhibit the reaction, so using anhydrous solvents and reagents is critical. The reaction temperature also plays a crucial role; it should be optimized to facilitate the reaction without causing degradation of the product. Consider a systematic approach to optimizing reaction conditions, as outlined in the table below.

Question: How can I effectively remove unreacted starting materials from the crude product?

Answer: Unreacted amphetamine and chloral hydrate can often be removed through extraction and chromatography. Amphetamine, being basic, can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). Chloral hydrate is water-soluble and can be removed with aqueous washes. For trace amounts, column chromatography is highly effective. The choice of solvent system for chromatography will depend on the polarity of this compound and the remaining impurities.

Question: My purified this compound shows signs of degradation over time. What are the likely causes and how can I prevent this?

Answer: this compound, an imine, is susceptible to hydrolysis, especially in the presence of moisture and acid. Ensure the purified product is stored in a dry, inert atmosphere (e.g., under argon or nitrogen). Using amber vials can prevent photodegradation. If the product is an oil, storing it as a solution in a dry, aprotic solvent at low temperatures can also enhance stability.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should expect in this compound synthesis?

A1: Besides unreacted starting materials, potential impurities include byproducts from side reactions, such as the self-condensation of chloral or oxidation of amphetamine. The presence of diastereomers is also a possibility if a racemic mixture of amphetamine was used as a starting material.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities and confirm the molecular weight of the product. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).

Q3: What are the safety precautions for working with chloral hydrate?

A3: Chloral hydrate is a regulated substance with sedative properties. It is toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

ParameterCondition ACondition BCondition C
Solvent DichloromethaneTolueneTetrahydrofuran
Temperature 25°C50°C0°C
Reaction Time 12 hours8 hours24 hours
Yield (%) 65%85%50%
Purity (%) 92%95%90%

Table 2: Comparison of Purification Methods

MethodPurity AchievedYield LossThroughput
Recrystallization >99%15-20%Low
Column Chromatography >98%10-15%Medium
Distillation 95-97%20-25%High

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of amphetamine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask, add anhydrous magnesium sulfate to remove any residual water.

  • Slowly add a solution of chloral hydrate (1.1 equivalents) in anhydrous dichloromethane to the flask at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the magnesium sulfate and wash the filter cake with fresh dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Amphetamine + Chloral Hydrate reaction Condensation Reaction (Anhydrous Solvent) start->reaction workup Aqueous Workup (Acid/Base Extraction) reaction->workup crude Crude this compound workup->crude chromatography Column Chromatography crude->chromatography analysis Purity Analysis (HPLC, GC-MS, NMR) chromatography->analysis pure Pure this compound analysis->pure

Caption: Experimental workflow for this compound synthesis and purification.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_workup Investigate Workup Procedure (e.g., Emulsions, pH) start->check_workup optimize Systematically Optimize Conditions check_reagents->optimize check_conditions->optimize improve_workup Modify Extraction/Washing Steps check_workup->improve_workup end Improved Yield optimize->end improve_workup->end

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

Amfecloral degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways and byproducts of Amfecloral.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

This compound is a prodrug that primarily undergoes hydrolysis in the body.[1] This process breaks down the parent molecule into its active metabolites: amphetamine and chloral hydrate.[1][2][3]

Q2: What are the main byproducts of this compound degradation?

The principal byproducts of this compound metabolism are dextroamphetamine and chloral hydrate.[4] Some sources also indicate the formation of levoamphetamine.[4]

Q3: How can this compound and its byproducts be identified and quantified?

Standard analytical techniques for the characterization and quantification of this compound and its metabolites include:

  • High-Performance Liquid Chromatography (HPLC): For purity analysis and separation of the parent drug from its byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the compound and its metabolites.[1]

  • Mass Spectrometry (MS): For molecular weight confirmation and identification of degradation products.[1]

Q4: What are the known stability issues for this compound?

This compound is reported to be sensitive to light and moisture.[2] Therefore, it should be stored in a cool, dark, and dry place to prevent premature degradation. While specific stability studies on this compound are not extensively documented in the provided search results, studies on related amphetamine derivatives in biological samples indicate good stability when stored at 4°C or -20°C for extended periods.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis Degradation of this compound due to improper storage or handling.Ensure the compound is stored protected from light and moisture.[2] Prepare solutions fresh before analysis. Check for the presence of expected byproducts (amphetamine, chloral hydrate).
Inconsistent analytical results Instrumental bias or lack of cross-validation.Cross-validate results using multiple analytical techniques (e.g., HPLC, MS, NMR).[1] Ensure proper calibration of instruments.
Loss of sample integrity in biological matrices Improper storage of biological samples containing this compound or its metabolites.Based on stability studies of related compounds, store urine samples at 4°C for short-term and -20°C for long-term storage to minimize degradation of amphetamine derivatives.[5][6]

Degradation Pathways and Byproducts

This compound's primary degradation route is through hydrolysis, yielding two main active byproducts.

Parent Compound Degradation Pathway Primary Byproducts
This compoundHydrolysis[1]Dextroamphetamine[4]
Chloral Hydrate[4]
Levoamphetamine[4]

Experimental Protocols

Protocol 1: Analysis of this compound and its Byproducts by HPLC

This protocol provides a general framework for the analysis of this compound and its degradation products. Researchers should optimize the method for their specific instrumentation and experimental needs.

  • Standard Preparation:

    • Prepare stock solutions of this compound, d-amphetamine, and chloral hydrate in a suitable solvent such as methanol or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • For in vitro degradation studies, dissolve this compound in a relevant buffer system.

    • For biological samples, perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared standards and samples.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the analytes using the calibration curve.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathway of this compound.

Amfecloral_Degradation This compound This compound Amphetamine Amphetamine (dextro- and levo-) This compound->Amphetamine Hydrolysis ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis

Primary hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Standard Prepare Standards (this compound, Amphetamine, Chloral Hydrate) HPLC HPLC Separation Standard->HPLC Sample Prepare Sample (In vitro or Biological Matrix) Sample->HPLC MS_NMR MS / NMR Identification HPLC->MS_NMR Peak Fractionation (optional) Quantification Quantification HPLC->Quantification Identification Structural Confirmation MS_NMR->Identification

General workflow for this compound degradation analysis.

References

Technical Support Center: Amfecloral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Amfecloral, with a focus on overcoming poor yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for this compound synthesis?

This compound, or N-(2,2,2-trichloroethylidene)amphetamine, is synthesized via a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde) or its hydrate.[1][2] This reaction forms an imine, also known as a Schiff base.

Q2: My reaction has resulted in a very low yield or no product at all. What are the most probable causes?

Several factors can lead to a low or no yield in this compound synthesis. The primary culprits are often related to reagent quality, the presence of water, and non-optimal reaction conditions. A systematic troubleshooting approach is recommended to identify the root cause.[3]

Q3: How critical is the purity of the starting materials, d-amphetamine and chloral hydrate?

The purity of starting materials is paramount. Impurities in d-amphetamine or degraded chloral hydrate can lead to side reactions, reducing the formation of the desired imine product. It is advisable to use reagents of high purity and to ensure that chloral hydrate has not degraded.

Q4: Can the presence of water in the reaction mixture affect the yield?

Yes, the presence of water is highly detrimental to the yield. The formation of an imine from an amine and an aldehyde is a reversible reaction where water is a byproduct.[1] The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thereby reducing the yield of this compound. It is crucial to use anhydrous solvents and to protect the reaction from atmospheric moisture.[1]

Q5: I obtained a high crude yield, but lost a significant amount of product during purification. Why did this happen?

Product loss during purification, typically recrystallization, is a common issue. This can be due to using an excessive amount of solvent, choosing an inappropriate solvent system, or premature crystallization. Optimizing the recrystallization protocol is key to maximizing the isolated yield.

Q6: My final product appears as an oil instead of crystals. What should I do?

"Oiling out" during recrystallization can occur if the melting point of this compound is low relative to the solvent's boiling point, or if there are significant impurities present. To resolve this, you can try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.

Q7: Is a catalyst necessary for this reaction?

While the reaction can proceed without a catalyst, an acid catalyst is often used to increase the reaction rate. However, the pH must be carefully controlled, as too much acidity can lead to the protonation of the amine, rendering it non-nucleophilic.

Troubleshooting Guides

Issue 1: Low or No Product Formation in the Crude Reaction Mixture
Observation Potential Cause Troubleshooting Steps
TLC analysis shows mostly unreacted starting materials.Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.- Extend the reaction time and continue to monitor by TLC. - Gradually increase the reaction temperature within the recommended range (60-80°C).[1] - Consider adding a catalytic amount of a weak acid (e.g., acetic acid) if not already present.
Presence of Water: Moisture in the reagents or solvent is inhibiting imine formation.- Use anhydrous solvents. - Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Reagent Quality: d-amphetamine or chloral hydrate may be impure or degraded.- Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). - Use freshly opened or purified reagents.
TLC plate shows multiple spots, indicating side products.Side Reactions: Non-optimal temperature or pH may be promoting side reactions.- Ensure precise temperature control, as the reaction can be exothermic.[1] - If using a catalyst, ensure it is added in the correct amount to avoid overly acidic conditions.
Issue 2: Significant Product Loss During Recrystallization
Observation Potential Cause Troubleshooting Steps
Very few or no crystals form upon cooling.Excessive Solvent: Too much solvent was used, keeping the product dissolved even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent. - Re-cool the concentrated solution to induce crystallization.
Inappropriate Solvent System: The chosen solvent may be too good at dissolving the product at all temperatures.- If using a mixed solvent system (e.g., ethanol/water), adjust the ratio to decrease solubility at lower temperatures. - Consider a different solvent system for recrystallization.
The product "oils out" instead of crystallizing.High Impurity Level or Low Melting Point: Impurities can depress the melting point, or the product's melting point may be below the solvent's boiling point.- Re-dissolve the oil by heating and add a small amount of additional solvent. - Allow the solution to cool very slowly to encourage crystal formation. - Consider purification by column chromatography before recrystallization.
Low recovery of pure crystals after filtration.Premature Crystallization or Inefficient Transfer: Product crystallized on the funnel or was left behind during transfers.- Ensure the filtration apparatus is pre-warmed if there is a risk of premature crystallization. - Rinse all glassware with small amounts of cold recrystallization solvent to recover all the product.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • d-Amphetamine

  • Chloral Hydrate

  • Anhydrous Ethanol or Dichloromethane

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve d-amphetamine in an anhydrous solvent (e.g., ethanol or dichloromethane).

  • Reagent Addition: Add an equimolar amount of chloral hydrate to the solution. If using a catalyst, add a catalytic amount of glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) and maintain stirring.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (d-amphetamine) is consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate upon cooling.

  • Purification: Isolate the crude product by filtration. Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Influence of Key Parameters on this compound Synthesis Yield (Qualitative)
Parameter Condition Expected Impact on Yield Rationale
Solvent Anhydrous (e.g., Ethanol, Dichloromethane)HigherPrevents hydrolysis of the imine product back to starting materials.[1]
Protic/AqueousLowerWater shifts the reaction equilibrium towards the reactants.
Temperature 60-80°C (Reflux)OptimalProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.[1]
< 60°CLowerThe reaction rate will be slow, potentially leading to an incomplete reaction in a practical timeframe.
> 80°CLowerIncreased potential for side reactions and product decomposition.
Catalyst NoneModerateThe reaction will proceed but may be slow.
Weak Acid (e.g., Acetic Acid)HigherCatalyzes the dehydration step of imine formation.
Strong AcidLowerProtonation of the amine nucleophile inhibits its reaction with the aldehyde.
Moisture Anhydrous ConditionsHigherMinimizes the reverse reaction (hydrolysis).
Presence of WaterLowerPromotes the hydrolysis of the imine product.

Visualizations

Amfecloral_Synthesis_Pathway This compound Synthesis Pathway d_amphetamine d-Amphetamine hemiaminal Hemiaminal Intermediate d_amphetamine->hemiaminal + Chloral Hydrate chloral_hydrate Chloral Hydrate chloral_hydrate->hemiaminal This compound This compound (Imine) hemiaminal->this compound - H2O This compound->hemiaminal + H2O (Hydrolysis) water Water

Caption: Reaction pathway for the synthesis of this compound.

Side_Reactions Potential Side Reactions and Equilibrium reactants d-Amphetamine + Chloral Hydrate product This compound reactants->product Desired Condensation hydrolysis Hydrolysis (Reversible) polymerization Chloral Polymerization reactants->polymerization other_impurities Reactions with Impurities reactants->other_impurities product->reactants <-- Hydrolysis

References

Technical Support Center: Amfecloral LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of Amfecloral. As this compound is a prodrug that rapidly metabolizes to dextroamphetamine and chloral hydrate, this guide focuses on the analytical challenges associated with its primary active metabolite, amphetamine, in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a stimulant drug that acts as a prodrug for dextroamphetamine and chloral hydrate. The primary analytical challenge in biological samples is its rapid in-vivo conversion, meaning that methods must be robust for the detection of its active metabolite, amphetamine. Amphetamine, being a basic compound, is prone to interactions with acidic silanols on silica-based LC columns, potentially leading to poor peak shape (tailing). Furthermore, its analysis in complex biological matrices like plasma and urine is susceptible to matrix effects, primarily ion suppression, which can compromise accuracy and sensitivity.

Q2: What are matrix effects in the context of this compound/amphetamine analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological sample.[1] For amphetamine, a basic compound, ion suppression is a common issue. This occurs when other molecules in the matrix, such as phospholipids, salts, or endogenous metabolites, compete for ionization in the MS source, leading to a decreased signal for the analyte of interest.[2] This can result in inaccurate quantification and reduced sensitivity.

Q3: How can I identify if matrix effects are impacting my this compound/amphetamine analysis?

The presence of matrix effects can be investigated through several experimental approaches:

  • Post-Column Infusion: A solution of the analyte is continuously infused into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration. A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement.[1]

Q4: What are the most common sources of matrix effects in plasma and urine samples for basic drugs like amphetamine?

In plasma, phospholipids are a major cause of ion suppression, particularly in positive electrospray ionization mode.[3] In urine, high concentrations of salts and endogenous compounds like urea can interfere with ionization. For both matrices, the choice of sample preparation technique is critical to remove these interfering components.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound's active metabolite, amphetamine.

Problem 1: Poor Peak Shape (Peak Tailing)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Inconsistent peak integration and reduced peak height.

Possible Causes:

  • Secondary Interactions: The basic amine group of amphetamine can interact with acidic residual silanol groups on the stationary phase of the LC column.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not sufficiently low, silanol groups on the column can be deprotonated and interact with the protonated basic analyte.

Solutions:

  • Use a Modern, High-Purity Silica Column: "Type B" silica columns have fewer acidic silanol sites and are less prone to causing peak tailing for basic compounds.

  • Optimize Mobile Phase pH: Maintain a low mobile phase pH (typically below 3) using an acidic modifier like formic acid or acetic acid. This ensures that both the analyte is fully protonated and the silanol groups are not ionized, minimizing unwanted interactions.

  • Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this is less common with modern columns.[4]

  • Reduce Injection Volume/Concentration: If column overload is suspected, dilute the sample or reduce the injection volume.

Problem 2: Low Signal Intensity or Ion Suppression

Symptoms:

  • Weak analyte signal, even at moderate concentrations.

  • Poor signal-to-noise ratio.

  • Inconsistent results between samples.

Possible Causes:

  • Co-elution with Matrix Components: Endogenous compounds, particularly phospholipids from plasma, are known to cause significant ion suppression.

  • Inadequate Sample Preparation: Insufficient removal of matrix components during sample preparation is a primary cause of ion suppression.

  • Suboptimal Ion Source Conditions: Incorrect ion source parameters (e.g., temperature, gas flows) can lead to inefficient ionization.

Solutions:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids.[5]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts but may have lower recovery for more polar analytes.

    • Solid-Phase Extraction (SPE): SPE, particularly mixed-mode or phospholipid removal phases, is generally the most effective technique for removing a broad range of interferences.[6]

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from regions of significant ion suppression. A post-column infusion experiment can identify these regions.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for signal suppression and improving the accuracy and precision of quantification.

  • Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Problem 3: Retention Time Shifts

Symptoms:

  • The retention time of the analyte peak varies between injections.

Possible Causes:

  • Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component.

  • Column Degradation: Build-up of contaminants on the column or degradation of the stationary phase.

  • Fluctuations in Column Temperature or Flow Rate: Inconsistent instrument conditions.

Solutions:

  • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase regularly and keep solvent bottles capped to prevent evaporation.

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.

  • Implement a Column Wash Step: After each analytical run or batch, flush the column with a strong solvent to remove any accumulated contaminants.

  • Verify Instrument Performance: Regularly check the flow rate accuracy and ensure the column oven is maintaining a stable temperature.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
  • Preparation:

    • Prepare a standard solution of amphetamine (e.g., 1 µg/mL) in the mobile phase.

    • Prepare a blank matrix sample (e.g., plasma or urine from a drug-free source) using your intended sample preparation method.

  • Instrumentation Setup:

    • Set up the LC-MS/MS system with the analytical column.

    • Use a T-connector to introduce the amphetamine standard solution into the LC flow stream between the analytical column and the mass spectrometer ion source.

    • Infuse the standard solution at a constant low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Analysis:

    • Begin infusing the amphetamine standard and acquire data in MRM mode for the analyte. A stable baseline signal should be observed.

    • Inject the extracted blank matrix sample onto the LC system.

  • Data Interpretation:

    • Monitor the analyte's MRM signal throughout the chromatographic run.

    • A decrease in the baseline signal indicates a region of ion suppression.

    • An increase in the baseline signal indicates a region of ion enhancement.

    • This information can be used to adjust the chromatography to move the analyte peak away from areas of significant matrix effects.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
  • Sample Sets:

    • Set A (Neat Solution): Prepare a standard of amphetamine in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix. Spike the extracted matrix with the amphetamine standard to the same final concentration as in Set A.

  • Analysis:

    • Analyze both sets of samples by LC-MS/MS and record the peak areas for the analyte.

  • Calculation:

    • The matrix effect (ME) is calculated as follows:

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

    • The recovery of the extraction procedure can also be assessed by comparing the peak area of a pre-extraction spiked sample to the post-extraction spiked sample (Set B).

Data Presentation

The following tables summarize typical recovery and matrix effect data for amphetamine analysis using different sample preparation techniques in plasma and urine. These values are illustrative and will vary depending on the specific method and laboratory conditions.

Table 1: Comparison of Sample Preparation Techniques for Amphetamine in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 10540 - 70 (Suppression)[5]
Liquid-Liquid Extraction (LLE)70 - 9580 - 110[6]
Solid-Phase Extraction (SPE) - Mixed Mode85 - 11090 - 115[7]
Phospholipid Removal Plates> 90> 95

Table 2: Comparison of Sample Preparation Techniques for Amphetamine in Human Urine

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Dilute and Shoot> 9550 - 85 (Suppression)[8]
Liquid-Liquid Extraction (LLE)80 - 10085 - 110[9]
Solid-Phase Extraction (SPE) - Cation Exchange90 - 10595 - 110[7]

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_troubleshooting Troubleshooting Strategy Start Start: Inconsistent Results or Low Sensitivity Qualitative Qualitative Assessment (Post-Column Infusion) Start->Qualitative Suppression_Detected Ion Suppression/Enhancement Detected? Qualitative->Suppression_Detected Quantitative Quantitative Assessment (Post-Extraction Spike) Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) Quantitative->Optimize_SP Suppression_Detected->Quantitative Yes No_Effect No Significant Matrix Effect Proceed with Validation Suppression_Detected->No_Effect No Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Re_evaluate Re-evaluate Matrix Effect Use_SIL_IS->Re_evaluate Re_evaluate->Suppression_Detected Iterate if necessary

Caption: Workflow for assessing and troubleshooting matrix effects.

SamplePrepComparison cluster_input Input Sample cluster_methods Sample Preparation Methods cluster_output Outcome Plasma_Urine Plasma or Urine Sample PPT Protein Precipitation (PPT) Plasma_Urine->PPT LLE Liquid-Liquid Extraction (LLE) Plasma_Urine->LLE SPE Solid-Phase Extraction (SPE) Plasma_Urine->SPE PPT_Out High Matrix Effect Low Selectivity PPT->PPT_Out Fast but 'dirty' LLE_Out Moderate Matrix Effect Variable Recovery LLE->LLE_Out Cleaner but more selective SPE_Out Low Matrix Effect High Selectivity & Recovery SPE->SPE_Out Cleanest but more complex

References

Technical Support Center: Amfecloral Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Amfecloral in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: this compound, being a Schiff base, is susceptible to hydrolysis, which is its primary degradation pathway in aqueous solutions. The imine bond (-C=N-) is cleaved, yielding d-amphetamine and chloral hydrate.[1][2][3][4][5] This reaction is influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of the imine bond in this compound is highly dependent on pH. Generally, Schiff bases are more rapidly hydrolyzed in acidic conditions.[1][2][4] In alkaline solutions (pH > 8.96), the rate of hydrolysis is typically minimal.[1] Therefore, to enhance the stability of this compound in an aqueous solution, maintaining a neutral to slightly alkaline pH is recommended.

Q3: My this compound solution appears cloudy or shows precipitation. What could be the cause?

A3: Cloudiness or precipitation in your this compound solution could be due to a few factors:

  • Poor Solubility: this compound is more soluble in organic solvents than in water. If you are preparing an aqueous solution, you may be exceeding its solubility limit.

  • Degradation: As this compound degrades into d-amphetamine and chloral hydrate, the change in the chemical composition of the solution could lead to precipitation, especially if the degradation products are less soluble in the chosen solvent system.

  • Temperature Effects: Changes in temperature can affect the solubility of this compound and its degradation products. A decrease in temperature may cause the compound to precipitate out of the solution.

Q4: I am observing inconsistent results in my experiments with this compound solutions. What are the potential stability-related causes?

A4: Inconsistent experimental results can often be attributed to the degradation of this compound. Key factors include:

  • pH Shifts: Small, unintended changes in the pH of your solution can significantly alter the rate of hydrolysis, leading to varying concentrations of the active compound.

  • Exposure to Light: this compound is known to be sensitive to light. Exposure to light can lead to photodegradation, altering the concentration and potentially forming new, unintended byproducts.[6][7]

  • Temperature Fluctuations: Higher temperatures can accelerate the degradation of this compound. Inconsistent temperature control during storage or experimentation can lead to variable degradation rates.

  • Solution Age: The longer a solution is stored, the more degradation will occur. It is advisable to use freshly prepared solutions for critical experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Potential Cause Troubleshooting Step Expected Outcome
Acidic pH Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-8) using a suitable buffer system.The rate of hydrolysis will be significantly reduced, improving the stability of this compound.
High Temperature Store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) and protect them from excessive heat during experiments.Lower temperatures will slow down the degradation kinetics.
Light Exposure Prepare and store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.Reduced exposure to light will minimize photodegradation.
Issue 2: Precipitation in this compound Solution
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility Consider using a co-solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO), to increase solubility.This compound will be more soluble, preventing precipitation.
Degradation Product Precipitation Analyze the precipitate to identify its composition. If it consists of degradation products, refer to the troubleshooting guide for rapid degradation to minimize their formation.Identifying the precipitate will help in addressing the root cause of the stability issue.
Temperature-Related Precipitation If precipitation occurs upon cooling, try preparing a more dilute solution or maintaining a constant, slightly elevated temperature if the experimental conditions allow.The compound will remain in the solution at a temperature where it is more soluble.

Data Presentation

Table 1: Factors Influencing this compound Stability in Solution

Factor Effect on Stability Recommendation
pH Highly unstable in acidic pH; more stable in neutral to alkaline pH.Maintain pH in the range of 7-8.
Temperature Degradation rate increases with temperature.Store solutions at 2-8 °C.
Light Sensitive to light, leading to photodegradation.Protect solutions from light using amber vials or foil.
Solvent More soluble in organic solvents than in water.Use co-solvents for aqueous solutions if necessary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound and its Degradation Products

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your instrumentation and specific sample matrix.

  • Objective: To separate and quantify this compound from its primary degradation products, d-amphetamine and chloral hydrate.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient will need to be optimized to achieve separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where all compounds have reasonable absorbance (e.g., 210 nm). A photodiode array (PDA) detector is recommended for method development to assess peak purity.

  • Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known concentration of this compound standard to determine its retention time.

    • Inject standards of d-amphetamine and chloral hydrate to determine their retention times.

    • Analyze degraded this compound samples to observe the appearance of degradation product peaks and the decrease in the this compound peak.

    • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Mandatory Visualizations

This compound This compound (Schiff Base) Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) This compound->Hydrolysis Amphetamine d-Amphetamine Hydrolysis->Amphetamine ChloralHydrate Chloral Hydrate Hydrolysis->ChloralHydrate

Caption: Degradation pathway of this compound via hydrolysis.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep Prepare this compound Solution Stress Apply Stress Conditions (pH, Temp, Light) Prep->Stress Inject Inject Sample Stress->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify this compound and Degradation Products Detect->Quantify Assess Assess Stability Quantify->Assess

Caption: Experimental workflow for this compound stability testing.

Start Instability Observed (e.g., Degradation, Precipitation) Check_pH Is the solution pH acidic? Start->Check_pH Adjust_pH Adjust pH to 7-8 Check_pH->Adjust_pH Yes Check_Temp Is the solution exposed to high temperature? Check_pH->Check_Temp No End Stability Improved Adjust_pH->End Store_Cold Store at 2-8 °C Check_Temp->Store_Cold Yes Check_Light Is the solution exposed to light? Check_Temp->Check_Light No Store_Cold->End Protect_Light Use amber vials or foil Check_Light->Protect_Light Yes Check_Solubility Is precipitation observed? Check_Light->Check_Solubility No Protect_Light->End Use_Cosolvent Consider using a co-solvent Check_Solubility->Use_Cosolvent Yes Check_Solubility->End No Use_Cosolvent->End

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Amfecloral Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the identification and analysis of Amfecloral and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow for this compound metabolite identification, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q1: I am not detecting the expected primary metabolites, d-amphetamine and chloral hydrate. What could be the issue?

A1: This is a common issue that can stem from several stages of the analytical process. Consider the following:

  • Sample Preparation: this compound is a prodrug that hydrolyzes to its active metabolites.[1] Inefficient extraction or sample degradation can lead to loss of analytes. Ensure your sample preparation method is validated for amphetamines and related compounds. Solid-Phase Extraction (SPE) often yields cleaner extracts and higher recovery compared to Liquid-Liquid Extraction (LLE) for amphetamines in urine.[2]

  • Chromatographic Separation: The polarity of d-amphetamine and chloral hydrate metabolites differs significantly. Your LC method may not be suitable for retaining and separating both compounds in a single run. You might need to develop separate methods optimized for each metabolite. For amphetamine, a reverse-phase C18 column is commonly used.[3]

  • Mass Spectrometry Ionization: Amphetamine ionizes well in positive electrospray ionization (ESI+) mode. Chloral hydrate's primary metabolite, trichloroethanol, may require different conditions. Verify your MS source parameters and consider analyzing in both positive and negative ion modes to ensure you are not missing key metabolites.[4]

Q2: My signal intensity for amphetamine metabolites is low and inconsistent across samples. What should I check?

A2: Inconsistent signal intensity often points to matrix effects or issues with sample preparation and instrument stability.

  • Matrix Effects: Biological matrices like plasma and urine can suppress or enhance the ionization of target analytes.[5] To mitigate this, use a robust sample cleanup method like SPE and incorporate a stable isotope-labeled internal standard (e.g., amphetamine-d11) to normalize the signal.[6][7]

  • pH of Mobile Phase: The retention and ionization of amphetamine are highly dependent on the pH of the mobile phase. Small variations can lead to significant changes in signal. Ensure your mobile phase is properly buffered and prepared fresh.[8]

  • Instrument Contamination: Buildup of matrix components in the LC system or MS source can lead to signal drift. Implement a regular system cleaning protocol and use a divert valve to direct the initial, high-salt portion of your sample flow to waste.[9]

Q3: I am detecting a peak with the correct mass-to-charge ratio (m/z) for an amphetamine metabolite, but I'm not sure if it's the correct isomer (d- vs. l-amphetamine). How can I confirm?

A3: Differentiating between enantiomers is critical as they can have different pharmacological activities. Standard mass spectrometry cannot distinguish between isomers as they have identical masses.[2]

  • Chiral Chromatography: The most definitive way to separate enantiomers is by using a chiral HPLC column.[2] This will provide distinct retention times for d- and l-amphetamine.

  • Derivatization: If a chiral column is not available, you can use a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).[3][7] This creates diastereomers that can be separated on a standard achiral column (e.g., C18).[3][7]

Q4: I'm observing many unexpected peaks in my chromatogram. How can I determine if they are metabolites or artifacts?

A4: Untargeted metabolomics datasets often contain a high number of unidentifiable features.[10] A systematic approach is needed:

  • Analyze Blank Samples: Process a "blank" matrix sample (e.g., drug-free urine) using the exact same extraction and analysis procedure. Peaks present in the blank are likely artifacts from solvents, collection tubes, or the matrix itself.

  • Check for In-Source Fragments/Adducts: Some peaks may be in-source fragments or adducts ([M+Na]+, [M+K]+, etc.) of the parent drug or major metabolites.[11] High-resolution mass spectrometry (HRMS) can help identify these by providing accurate mass measurements and predicting elemental compositions.

  • Tandem MS (MS/MS): Perform MS/MS fragmentation on the unknown peaks. Compare the fragmentation patterns to known spectra of related compounds or use in silico fragmentation prediction tools. Metabolites often share a common core structure with the parent drug, leading to characteristic fragment ions.

Below is a troubleshooting decision tree for the common issue of low or no analyte signal.

Troubleshooting_Low_Signal start Problem: Low or No Analyte Signal check_ms Step 1: Verify MS Settings start->check_ms ms_ok Settings Correct? check_ms->ms_ok check_lc Step 2: Evaluate LC Performance ms_ok->check_lc Yes sol_ms Solution: - Check ionization mode (ESI+/-). - Optimize source parameters (voltages, gas flows, temp). - Clean MS source. ms_ok->sol_ms No lc_ok Peak Shape Good? check_lc->lc_ok check_prep Step 3: Assess Sample Prep lc_ok->check_prep Yes sol_lc Solution: - Check mobile phase pH & composition. - Use appropriate column (e.g., C18). - Check for clogs or leaks. lc_ok->sol_lc No prep_ok Recovery Acceptable? check_prep->prep_ok sol_prep Solution: - Verify extraction efficiency (SPE/LLE). - Check for analyte degradation. - Use internal standards. prep_ok->sol_prep No sol_complex Issue is complex. Consider further method development. prep_ok->sol_complex Yes

Troubleshooting decision tree for low analyte signal.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is a prodrug that primarily undergoes hydrolysis in the body. This reaction cleaves the molecule to form its two main active metabolites: d-amphetamine and chloral hydrate.[1] Further metabolism can occur, with d-amphetamine potentially converting to l-amphetamine and undergoing oxidation, while chloral hydrate is metabolized to trichloroethanol and trichloroacetic acid.[1][5]

Amfecloral_Metabolism This compound This compound Hydrolysis Hydrolysis (Primary Pathway) This compound->Hydrolysis Amphetamine d-Amphetamine Hydrolysis->Amphetamine ChloralHydrate Chloral Hydrate Hydrolysis->ChloralHydrate Levoamphetamine l-Amphetamine Amphetamine->Levoamphetamine Conversion Hydroxyamphetamine 4-Hydroxyamphetamine Amphetamine->Hydroxyamphetamine Oxidation TCE Trichloroethanol (TCE) ChloralHydrate->TCE Reduction TCA Trichloroacetic Acid (TCA) TCE->TCA Oxidation TCE_Glu TCE-Glucuronide TCE->TCE_Glu Glucuronidation

Primary metabolic pathway of this compound.

Q2: Which analytical techniques are most suitable for identifying this compound metabolites?

A2: A combination of techniques is often required for definitive identification. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for detecting and quantifying drug metabolites in biological fluids due to its high sensitivity and selectivity.[4] High-Resolution Mass Spectrometry (HRMS) is valuable for determining the elemental composition of unknown metabolites. For structural elucidation, especially when authentic standards are unavailable, Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[6]

Q3: Are there commercially available analytical standards for this compound metabolites?

A3: Analytical standards for the primary metabolites, such as (d)-amphetamine, (l)-amphetamine, chloral hydrate, trichloroethanol, and trichloroacetic acid, are widely available from various chemical suppliers. Deuterated internal standards (e.g., amphetamine-d5, methamphetamine-d11) are also available and are crucial for accurate quantification in complex matrices.[6][7] However, standards for more unique, secondary metabolites may need to be custom synthesized.

Q4: What kind of quantitative data should I expect from a pharmacokinetic study of this compound?

A4: Pharmacokinetic studies would characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites. Key parameters include peak plasma concentration (Cmax), time to reach peak concentration (Tmax), elimination half-life (t1/2), and the Area Under the Curve (AUC), which represents total drug exposure.[12] Since this compound has two distinct active metabolites, these parameters would be determined for amphetamine and trichloroethanol/trichloroacetic acid.

Illustrative Pharmacokinetic Data

The table below summarizes hypothetical pharmacokinetic parameters for the primary metabolites of this compound following a single oral dose. This data is for illustrative purposes and is based on typical values for amphetamine and chloral hydrate.[8][12][13]

MetaboliteParameterValueUnits
d-Amphetamine Cmax (Peak Concentration)30 - 50ng/mL
Tmax (Time to Peak)2 - 4hours
t1/2 (Elimination Half-life)9 - 13hours
Volume of Distribution (Vd)3 - 5L/kg
Trichloroethanol Cmax (Peak Concentration)5 - 10µg/mL
Tmax (Time to Peak)0.5 - 1hours
t1/2 (Elimination Half-life)8 - 12hours
AUC (Total Exposure)60 - 100µg·h/mL
Trichloroacetic Acid Cmax (Peak Concentration)40 - 60µg/mL
Tmax (Time to Peak)4 - 8hours
t1/2 (Elimination Half-life)65 - 95hours
AUC (Total Exposure)>2000µg·h/mL

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Amphetamine Metabolites from Urine

This protocol provides a general procedure for extracting amphetamine and related metabolites from a urine matrix using a mixed-mode cation exchange SPE cartridge.

1. Sample Pre-treatment:

  • To 1.0 mL of urine in a glass tube, add 10 µL of an internal standard working solution (e.g., 20 µg/mL amphetamine-d11).
  • Add 2.0 mL of 100 mM phosphate buffer (pH 6.0) and vortex for 10 seconds.
  • Centrifuge the sample if particulates are visible.

2. SPE Cartridge Conditioning:

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing the following solvents sequentially:
  • 1 mL of Methanol
  • 1 mL of Deionized Water
  • 1 mL of 100 mM Phosphate Buffer (pH 6.0)
  • Do not allow the cartridge to go dry after the final conditioning step.

3. Sample Loading:

  • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/minute).

4. Washing:

  • Wash the cartridge sequentially to remove matrix interferences:
  • 1 mL of Deionized Water
  • 1 mL of 0.1 M Acetic Acid
  • 1 mL of Methanol
  • After the final wash, dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

5. Elution:

  • Elute the analytes with 1.0 mL of a freshly prepared elution solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide 78:20:2 v/v/v).[14]
  • Collect the eluate in a clean tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Analysis Parameters

These are typical starting parameters for the analysis of amphetamine metabolites. Method optimization is required.

  • LC System: UPLC or HPLC system

  • Column: C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start at 5-10% B

    • Linearly increase to 95% B over 5-7 minutes

    • Hold at 95% B for 1-2 minutes

    • Return to initial conditions and re-equilibrate

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 - 10 µL

  • MS System: Triple Quadrupole or High-Resolution Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Key MS Parameters:

    • Ion Spray Voltage: ~5000 V[15]

    • Source Temperature: ~400 - 500 °C[14]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Use at least two transitions per analyte.

Below is a diagram illustrating the general experimental workflow.

Experimental_Workflow cluster_identification Metabolite Identification start Start: Biological Sample (Urine, Plasma) prep Sample Preparation (e.g., SPE Protocol 1) start->prep analysis LC-MS/MS Analysis (Protocol 2) prep->analysis data_proc Data Processing - Peak Integration - Quantification analysis->data_proc id_known Known Metabolites: Compare retention time & MS/MS to analytical standards. data_proc->id_known id_unknown Unknown Metabolites: - Accurate Mass (HRMS) - MS/MS Fragmentation Analysis - Structural Elucidation (NMR) data_proc->id_unknown report Final Report id_known->report id_unknown->report

General workflow for this compound metabolite identification.

References

Optimizing temperature control in Amfecloral synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amfecloral Synthesis

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on the critical aspect of temperature control during the condensation reaction.

Troubleshooting Guide: Temperature Control Issues

Question: The reaction temperature is rapidly overshooting the target range (60–80°C). What are the immediate steps and potential causes?

Answer: An exothermic reaction is the primary cause of temperature overshoot in this compound synthesis[1]. Immediate action is required to prevent side reactions and ensure product quality.

Immediate Actions:

  • Reduce Heat Source: Immediately lower or remove the external heating mantle or bath.

  • Increase Cooling: If using a cooling bath (e.g., ice/water), add more ice to increase the cooling capacity. For reactions at a larger scale, ensure the cooling system is operating at maximum efficiency.

  • Monitor Vigorously: Continuously monitor the internal reaction temperature. Be prepared to apply cooling as needed until the exotherm subsides.

Potential Causes & Preventative Measures:

  • Reagent Addition Rate: Adding chloral too quickly to the d-amphetamine solution can lead to a rapid, uncontrolled exotherm.

    • Solution: Add the reagent dropwise or in small portions, allowing the temperature to stabilize between additions.

  • Inadequate Heat Dissipation: The reaction vessel may be too large for the batch size, or the stirring may be inefficient, leading to localized hot spots.

    • Solution: Ensure efficient stirring and use a reaction vessel with an appropriate surface area for heat exchange. For larger scales, consider a reactor with a cooling jacket.

Question: My final product yield is significantly lower than the expected 65-75%, and I suspect a temperature-related issue. How can I investigate this?

Answer: Low yield is often linked to improper temperature control, which can lead to side reactions or incomplete conversion.

Troubleshooting Steps:

  • Review Temperature Logs: Analyze the temperature data from the reaction. Were there any deviations from the 60–80°C range?[1] Even brief spikes can lead to the formation of unwanted byproducts.

  • Analyze Impurities: Use HPLC or GC-MS to analyze the crude product. The presence of specific impurities can indicate the type of side reaction that occurred (e.g., polymerization or over-oxidation products suggest excessive temperatures)[1].

  • Check for Reactant Degradation: Ensure the starting materials, particularly the hygroscopic chloral, have not degraded due to improper storage, which can affect reactivity and require harsher conditions, complicating temperature management[1].

Question: I am observing the formation of an unexpected precipitate or polymerization. Is this related to temperature?

Answer: Yes, the formation of polymers or insoluble byproducts is a known consequence of poor temperature regulation in this synthesis[1].

Explanation: The exothermic nature of the condensation reaction, if not controlled, can create localized hot spots where the temperature far exceeds the optimal range. These high temperatures can initiate polymerization of the reactants or intermediates, leading to a lower yield of the desired imine product and complicating the purification process. Precise and consistent temperature control is the primary method to prevent this[1].

Frequently Asked Questions (FAQs)

What is the optimal temperature for this compound synthesis? The synthesis is typically performed under reflux conditions in anhydrous ethanol or dichloromethane at a temperature range of 60–80°C[1].

How does temperature affect the reaction rate? Operating within the 60–80°C range facilitates the formation of the imine (Schiff base) while minimizing the risk of hydrolysis[1]. A catalytic amount of acetic acid can also be added to accelerate the reaction by enhancing the electrophilicity of the chloral carbonyl group[1].

What are the primary safety concerns related to temperature in this synthesis? The main concern is managing the exothermic reaction. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil vigorously and breach the reaction vessel. Always conduct the synthesis in a well-ventilated fume hood and have an appropriate cooling bath on standby.

Can continuous flow reactors help optimize temperature control? Yes, for industrial-scale production, continuous flow reactors are a recommended strategy. They offer superior heat exchange and precise temperature control, which can enhance reaction efficiency and reduce thermal degradation of the product[1].

Data Presentation: Key Synthesis Parameters

The following table summarizes the key parameters for the synthesis of this compound.

ParameterValue/RangeNotes
Reactants d-Amphetamine, ChloralChloral is hygroscopic; stringent moisture control is necessary[1].
Solvent Anhydrous Ethanol or DichloromethaneThe choice of solvent affects reflux temperature[1].
Temperature 60–80°CThe reaction is exothermic and requires careful monitoring[1].
Catalyst Acetic Acid (catalytic amounts)Optional, but can accelerate the reaction[1].
Reaction Time 4–6 hoursTypical duration under the specified conditions[1].
Reported Yield 65–75%Yield is highly dependent on proper control of all parameters[1].

Experimental Protocols

Methodology for this compound Synthesis

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a controlled laboratory setting.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve d-amphetamine in anhydrous ethanol.

  • Reagent Addition: Begin stirring the solution and gently heat it to the target reflux temperature (approx. 60-80°C).

  • Controlled Reaction: Slowly add chloral to the solution dropwise. Monitor the internal temperature closely. If a significant exotherm is observed, reduce the addition rate and/or apply external cooling to maintain the temperature within the target range.

  • Reflux: Once the addition is complete, maintain the reaction mixture at reflux for 4-6 hours[1].

  • Purification: After the reaction period, cool the mixture to room temperature. The crude product can then be purified via recrystallization from a mixture of ethanol and water to remove unreacted starting materials and byproducts[1].

  • Analysis: Confirm the purity and structural integrity of the final product using HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)[1].

Visualizations

G start Temperature Overshoot During Synthesis? check_addition Review Reagent Addition Rate start->check_addition Exotherm Detected was_fast Was addition too rapid? check_addition->was_fast check_cooling Assess Cooling System Efficacy is_inefficient Is cooling inefficient? check_cooling->is_inefficient slow_addition Action: Reduce Addition Rate stabilized Temperature Stabilized slow_addition->stabilized improve_cooling Action: Enhance Heat Dissipation (Stirring, Bath) improve_cooling->stabilized was_fast->check_cooling No was_fast->slow_addition Yes is_inefficient->improve_cooling Yes is_inefficient->stabilized No, Monitor

Caption: Troubleshooting workflow for temperature overshoot.

G cluster_reactants Reactants & Conditions cluster_process Process cluster_output Output amphetamine d-Amphetamine condensation Condensation (Imine Formation) amphetamine->condensation chloral Chloral chloral->condensation solvent Solvent (Ethanol) solvent->condensation temp Heat (60-80°C) temp->condensation Critical Control This compound Crude this compound condensation->this compound purification Recrystallization This compound->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Amfecloral Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Amfecloral during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern during storage?

This compound is a prodrug that, upon administration, metabolizes into dextroamphetamine and chloral hydrate.[1][2][3][4] Chemically, it is an imine, which makes it susceptible to hydrolysis, a chemical reaction with water that cleaves the imine bond. This degradation pathway is undesirable during storage as it leads to the premature breakdown of the active compound, compromising its integrity and potency. The primary hydrolysis products are dextroamphetamine and chloral hydrate.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The hydrolysis of this compound, an imine, is primarily accelerated by the following factors:

  • Moisture: As a hydrolysis reaction, the presence of water is the most critical factor.[5]

  • pH: Imines are particularly sensitive to pH. The rate of hydrolysis is often fastest in acidic conditions, typically around pH 4-5.[2][6]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[7]

  • Light: Although this compound's specific photosensitivity data is not extensively available, light can be an energy source that promotes degradation in sensitive compounds.[8]

Q3: What are the ideal storage conditions to minimize this compound hydrolysis?

To minimize hydrolysis, this compound should be stored under conditions that strictly control moisture, temperature, and light exposure.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.[7]
Humidity Low humidity, in a desiccated environment if possible.Minimizes the availability of water for hydrolysis.[5][8]
Light In the dark, using amber or opaque containers.Protects against potential photodegradation.[8]
Container Tightly sealed, airtight containers made of inert materials (e.g., glass).Prevents moisture ingress from the atmosphere.

Q4: How can I detect and quantify the hydrolysis of this compound in my samples?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for detecting and quantifying this compound and its hydrolysis products (dextroamphetamine and chloral hydrate).[1][9][10] This method should be capable of separating the parent drug from its degradation products, allowing for accurate measurement of each component.

Troubleshooting Guide

Problem: I suspect my stored this compound has degraded. What should I do?

1. Visual Inspection:

  • Examine the physical appearance of the this compound powder. Any change in color, clumping, or the appearance of a liquid phase could indicate degradation.

2. Chemical Analysis:

  • Utilize a validated stability-indicating HPLC method to analyze a sample of the stored this compound. This will confirm the presence and quantify the amounts of dextroamphetamine and chloral hydrate.

3. Review Storage Conditions:

  • Carefully review your storage logs. Check for any deviations from the recommended temperature, humidity, and light protection protocols.

Problem: My this compound is showing signs of hydrolysis despite being stored in a refrigerator. What could be the cause?

  • Inadequate Moisture Control: Standard refrigerators can have high internal humidity. Ensure your this compound is in a tightly sealed container, preferably with a desiccant.

  • Frequent Container Opening: Repeatedly opening the container in a humid laboratory environment can introduce moisture. Aliquot the compound into smaller, single-use vials if you need to access it frequently.

  • Inappropriate Container: The container may not be airtight. Use high-quality glass vials with secure closures.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound and its Hydrolysis Products

This proposed method is a starting point for development and will require validation according to ICH guidelines.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate buffer (pH 6.8)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C
Injection Volume 10 µL

Rationale: A C18 column is a versatile choice for separating compounds of varying polarity. A buffered mobile phase helps to control the ionization state of the analytes for better peak shape and reproducibility. A gradient elution is proposed to effectively separate the more polar chloral hydrate from the less polar this compound and dextroamphetamine.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][9][10]

ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation Treat an aqueous solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 105°C for 48 hours.
Photodegradation Expose solid this compound to UV light (254 nm) and visible light for an extended period.

Analysis: Samples from each stress condition should be analyzed by the stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage Optimal Storage cluster_handling Proper Handling cluster_monitoring Stability Monitoring storage_conditions Store at 2-8°C Low Humidity Protect from Light handling_practices Use Airtight Containers Minimize Exposure to Air Use Desiccants storage_conditions->handling_practices monitoring_protocol Regular Visual Inspection Periodic HPLC Analysis handling_practices->monitoring_protocol stable_product Stable this compound monitoring_protocol->stable_product No Degradation degraded_product Hydrolyzed this compound monitoring_protocol->degraded_product Degradation Detected start This compound Storage Start start->storage_conditions

Caption: Workflow for Preventing this compound Hydrolysis.

Troubleshooting_Logic start Suspected this compound Degradation visual_inspection Visual Inspection (Color change, clumping?) start->visual_inspection hplc_analysis Stability-Indicating HPLC Analysis visual_inspection->hplc_analysis Suspicion Remains confirm_degradation Degradation Confirmed hplc_analysis->confirm_degradation Degradation Products > Limit no_degradation No Degradation hplc_analysis->no_degradation Within Specification review_storage Review Storage Conditions investigate_cause Investigate Cause (Moisture, Temp, Light) review_storage->investigate_cause confirm_degradation->review_storage implement_capa Implement Corrective and Preventive Actions investigate_cause->implement_capa

Caption: Troubleshooting Logic for Suspected this compound Degradation.

References

Technical Support Center: Amfecloral Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amfecloral and its metabolites. Given that this compound is a combination drug that metabolizes into dextroamphetamine and chloral hydrate, this guide focuses on the analytical challenges associated with detecting its primary active metabolite, amphetamine, in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis complex?

This compound is a combination drug that was previously marketed as an appetite suppressant.[1][2] It is a prodrug, meaning it is metabolized in the body to release its active components: dextroamphetamine (a stimulant) and chloral hydrate (a sedative).[3][4] The analytical complexity arises from the need to measure these active metabolites, particularly amphetamine, within a biological matrix, which can introduce significant interference.

Q2: What are the primary metabolites of this compound that should be targeted for analysis?

Upon ingestion, this compound is hydrolyzed to produce amphetamine and chloral hydrate.[3][4] Therefore, quantitative analysis should primarily target amphetamine. Depending on the specific research question, analysis of chloral hydrate and its metabolites may also be relevant.

Q3: What are the recommended analytical techniques for quantifying this compound's metabolites?

Standard analytical techniques for amphetamine quantification are applicable here. These include:

  • High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) , often requiring derivatization.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and selectivity and is considered a gold standard in bioanalysis.[7]

Q4: What is a "matrix effect" and how does it relate to this compound analysis?

A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine).[8][9] This can lead to ion suppression or enhancement, causing inaccurate quantification.[10] In the context of this compound, endogenous components in biological samples can interfere with the detection of its metabolite, amphetamine.

Troubleshooting Guide: Interference in Amphetamine Quantification

Issue 1: Poor Peak Resolution and Asymmetry in HPLC Analysis
  • Symptom: The chromatographic peak for amphetamine is broad, tailing, or co-elutes with other peaks.

  • Potential Cause:

    • Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for the separation of the basic amphetamine molecule.

    • Column Degradation: The stationary phase of the analytical column has degraded.

    • Matrix Interference: Co-eluting endogenous compounds from the biological sample are interfering with the chromatography.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Adjust the pH of the aqueous portion of the mobile phase to ensure amphetamine is in a consistent ionic state. A pH of around 9-10 is often used for amphetamine analysis on a C18 column. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and their ratios.

    • Column Evaluation: Check the column's performance with a standard solution. If performance is poor, flush the column or replace it.

    • Sample Preparation Enhancement: Improve the sample clean-up procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective than simple protein precipitation.[11]

Issue 2: Inaccurate and Inconsistent Results in LC-MS/MS Analysis (Ion Suppression/Enhancement)
  • Symptom: High variability in quantitative results between samples, or results that are unexpectedly low or high.

  • Potential Cause:

    • Matrix Effects: As mentioned in the FAQs, co-eluting matrix components are affecting the ionization of amphetamine in the mass spectrometer source.[8]

    • Metabolite Interference: Other drug metabolites or co-administered drugs with similar properties may be co-eluting and causing interference.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: A post-column infusion experiment can help identify regions in the chromatogram where ion suppression or enhancement occurs.

    • Improve Chromatographic Separation: Modify the HPLC method to separate amphetamine from the interfering compounds. This could involve changing the gradient, flow rate, or switching to a different column chemistry.

    • Optimize Sample Preparation: Use a more rigorous sample preparation technique like SPE to remove a broader range of interfering substances.[11]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., d5-amphetamine) will co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction during quantification.

Issue 3: False Positives in Immunoassays
  • Symptom: A screening immunoassay indicates the presence of amphetamines, but confirmatory analysis (GC-MS or LC-MS/MS) is negative.

  • Potential Cause:

    • Cross-Reactivity: Immunoassays can exhibit cross-reactivity with structurally similar compounds.[12] Various prescription and over-the-counter medications can cause false positives for amphetamines.

  • Troubleshooting Steps:

    • Confirmatory Testing: Always confirm positive immunoassay results with a more specific method like GC-MS or LC-MS/MS.

    • Review Patient Medication History: Check for the presence of other medications that are known to interfere with amphetamine immunoassays.

Data Summary: Impact of Sample Preparation on Matrix Effects

The choice of sample preparation method can significantly impact the degree of matrix effects observed in LC-MS/MS analysis. The following table summarizes the general effectiveness of common techniques in reducing matrix interference.

Sample Preparation MethodTypical Reduction in Matrix EffectAnalyte RecoveryThroughput
Protein Precipitation LowHighHigh
Liquid-Liquid Extraction (LLE) MediumMedium-HighMedium
Solid-Phase Extraction (SPE) HighHighLow-Medium

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Amphetamine from Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Pre-treat 0.5 mL of plasma sample by adding 0.5 mL of 100 mM phosphate buffer (pH 6.0). Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.

  • Elution: Elute the amphetamine from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample pretreat Pre-treatment (Buffer Addition) plasma->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Amphetamine Analysis in Plasma.

troubleshooting_logic start Inaccurate Quantitative Results check_is Check Internal Standard Response start->check_is is_ok IS Response Stable? check_is->is_ok matrix_effect Suspect Matrix Effect is_ok->matrix_effect Yes is_issue Investigate IS Solution/Dilution is_ok->is_issue No improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effect->improve_cleanup change_hplc Optimize HPLC Separation matrix_effect->change_hplc result_ok Results Accurate improve_cleanup->result_ok change_hplc->result_ok is_issue->result_ok

Caption: Troubleshooting Logic for Inaccurate Results.

References

Technical Support Center: Enhancing the Resolution of Amfecloral Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the chiral separation of Amfecloral enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound enantiomers?

The resolution of this compound enantiomers, which is a prodrug of amphetamine, can be achieved through several chromatographic techniques. The most common methods involve creating a chiral environment that allows for differential interaction with the two enantiomers. These methods can be broadly categorized as direct and indirect.[1]

  • Direct Methods: These methods utilize a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[2][3] Another direct approach involves using a chiral additive in the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.[1][4]

  • Indirect Methods: This approach involves the pre-column derivatization of the this compound enantiomers with a chiral derivatizing agent to form diastereomers.[1][5] These diastereomers have different physicochemical properties and can be separated on a standard, achiral column (like a C18 column).[5]

Q2: I am observing poor or no resolution of this compound enantiomers on my chiral column. What are the likely causes and how can I troubleshoot this?

Poor resolution is a frequent challenge in chiral separations. Several factors related to the mobile phase, column, and other chromatographic conditions can be the cause. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Poor Resolution

G cluster_mp Mobile Phase Optimization start Poor Resolution (Rs < 1.5) check_csp Verify CSP Suitability (e.g., polysaccharide, macrocyclic glycopeptide) start->check_csp optimize_mp Optimize Mobile Phase check_csp->optimize_mp CSP is appropriate adjust_temp Adjust Column Temperature optimize_mp->adjust_temp Optimization insufficient mp_modifier Vary Organic Modifier (% and type: e.g., IPA, EtOH) optimize_mp->mp_modifier lower_flow Lower Flow Rate adjust_temp->lower_flow Still poor resolution check_sample Check Sample Concentration lower_flow->check_sample Minor improvement success Resolution Improved check_sample->success Resolution now acceptable mp_additive Adjust Additive Concentration (e.g., TFA, DEA) mp_modifier->mp_additive

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Key Troubleshooting Steps:

  • Verify Chiral Stationary Phase (CSP) Selection: Ensure the chosen CSP is suitable for separating basic compounds like this compound. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin) CSPs are often successful for amphetamine-type compounds.[2]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The type and percentage of the organic modifier (e.g., isopropanol, ethanol, methanol) in the mobile phase significantly influence selectivity. Systematically vary the concentration to find the optimal balance between retention and resolution.[6]

    • Additives: Acidic and basic additives are critical. Small changes in the concentration of additives like trifluoroacetic acid (TFA), diethylamine (DEA), or ammonium hydroxide can dramatically impact peak shape and resolution.[6]

  • Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Screening a range of temperatures (e.g., 10°C, 25°C, 40°C) is advisable, as lower temperatures often, but not always, improve resolution.[6][7]

  • Lower the Flow Rate: Reducing the flow rate can enhance the interaction between the enantiomers and the CSP, potentially leading to better separation.[6]

Q3: My peaks are tailing. How can I improve the peak shape?

Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Common Causes and Solutions for Peak Tailing:

Potential Cause Recommended Solution Reference
Secondary Silanol Interactions Add a basic modifier to the mobile phase (e.g., 0.1% DEA or another amine) to compete for active sites on the silica support.[6]
Inappropriate Mobile Phase pH For reversed-phase separations, ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionic state. Increasing the pH can sometimes improve the peak shape for basic compounds.[8][8]
Sample Overload Reduce the injection volume or dilute the sample. Saturating the stationary phase can lead to peak distortion.[6][6]
Extra-Column Dead Volume Minimize tubing length and ensure all fittings are properly connected to reduce dead volume in the system.[6][6]

Q4: The retention times of the enantiomers are unstable and shifting between injections. What is causing this?

Retention time instability can compromise the reliability of your analysis. The most common culprits are insufficient column equilibration and mobile phase instability.

Troubleshooting Retention Time Instability:

  • Ensure Sufficient Column Equilibration: Chiral columns, particularly when using mobile phases with additives, may require longer equilibration times than standard reversed-phase columns.[6] Flush the column with the mobile phase for an extended period (e.g., 30-60 minutes) before starting the analytical run.

  • Check Mobile Phase Stability: Prepare fresh mobile phase daily. Over time, the concentration of volatile additives can change due to evaporation, leading to shifts in retention.

  • Verify System Stability: Ensure the pump is delivering a consistent flow rate and that the column temperature is stable.

Experimental Protocols

Protocol 1: Chiral HPLC Separation using a Polysaccharide-Based CSP

This protocol is a general starting point for separating this compound enantiomers using a common type of chiral stationary phase.

Experimental Workflow

G prep_sample Prepare this compound Standard Solution (e.g., in Mobile Phase) inject_sample Inject Sample (e.g., 5 µL) prep_sample->inject_sample equilibrate_column Equilibrate Chiral Column (e.g., Lux Cellulose-1) for 30-60 min equilibrate_column->inject_sample run_hplc Run Isocratic HPLC with UV Detection inject_sample->run_hplc analyze_data Analyze Chromatogram (Calculate Resolution, Rs) run_hplc->analyze_data

Caption: General workflow for chiral HPLC analysis.

Chromatographic Conditions:

Parameter Condition Notes
Column Polysaccharide-based CSP (e.g., Lux® AMP, Chiralpak® AD-3)These columns are known to be effective for amphetamine-like compounds.[8][9]
Mobile Phase Varies by mode (Normal Phase, Reversed Phase, Polar Ionic)A common starting point for reversed-phase mode is Methanol/Water with additives. For example, Methanol:Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide.[10]
Flow Rate 0.5 - 1.0 mL/minStart at 1.0 mL/min and reduce to 0.5 mL/min to improve resolution if necessary.
Column Temperature 25 °CCan be varied between 10 °C and 40 °C to optimize selectivity.[6][7]
Injection Volume 5 µLAdjust based on sample concentration to avoid column overload.
Detection UV at 254 nmThis compound should have a UV chromophore allowing for detection at this wavelength.

Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent

This protocol describes the formation of diastereomers for separation on a standard achiral column, which can be a cost-effective alternative to using a chiral column.[5]

Derivatization and Analysis Workflow

G start Racemic this compound Sample derivatize Derivatize with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) start->derivatize heat Heat at 45-70°C for 1 hour derivatize->heat separate Separate Diastereomers on Achiral C18 Column heat->separate detect LC-MS/MS Detection (Negative ESI Mode) separate->detect result Quantify Individual Enantiomers detect->result

Caption: Workflow for indirect chiral separation via derivatization.

Methodology:

  • Sample Preparation: If working with biological matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the this compound.

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Reconstitute in a suitable buffer (e.g., sodium bicarbonate buffer).

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[4]

    • Heat the mixture (e.g., 45°C for 1 hour) to complete the reaction.[4]

  • LC-MS/MS Analysis:

    • Column: Standard C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase: Isocratic or gradient elution with Methanol and Water, often with a buffer like ammonium formate.[4]

    • Detection: Tandem mass spectrometry (MS/MS) in negative electrospray ionization (ESI) mode is typically used for the detection of the dinitrophenyl derivatives.[4]

Quantitative Data Summary

The following tables summarize typical performance data from chiral separation methods for amphetamine, which can be used as a benchmark for developing a method for this compound.

Table 1: Comparison of Chiral Separation Techniques

Technique Stationary Phase / Reagent Typical Run Time Detection Key Advantage Reference
Chiral HPLC Astec CHIROBIOTIC V2< 10 minLC-MSHigh resolution and sensitivity.[11]
Chiral SFC Chiralpak AD-3< 5 minUHPSFC-MS/MSVery fast separation times.[9]
Indirect HPLC Marfey's Reagent + C18 Column< 10 minLC-MS/MSCost-effective, no chiral column needed.[4][5]
Chiral GC Chiral Derivatizing Agent (e.g., S-TPC)10 - 20 minGC-MSEstablished technique for volatile compounds.[1][12]

Table 2: Example Resolution (Rs) Values for Amphetamine Enantiomers

Column Mobile Phase Conditions Resolution (Rs) Reference
Agilent InfinityLab Poroshell 120 Chiral-VMethanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide≥ 1.9[10]
Astec CHIROBIOTIC V2Methanol:Water (95:5) with Acetic Acid and Ammonium HydroxideBaseline
AMY1 Chiral Column (SFC)EtOH with 1.0% Cyclohexylamine (CHA)1.2 (for Methamphetamine)[13]

References

Validation & Comparative

A Comparative Pharmacological Guide: Amfecloral vs. Dextroamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological differences between psychoactive compounds is paramount. This guide provides a detailed comparison of amfecloral and dextroamphetamine, focusing on their distinct mechanisms of action, pharmacokinetic profiles, and overall pharmacological effects, supported by available experimental data.

Overview and Chemical Structure

This compound is a chemical compound that was historically marketed as an anorectic, or appetite suppressant, under the trade name Acutran.[1][2][3] Structurally, it is the condensation product of dextroamphetamine and chloral.[4][5] this compound is classified as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[3][4][5]

Dextroamphetamine is the dextrorotatory, or right-handed, stereoisomer of amphetamine.[6] It is a potent central nervous system (CNS) stimulant and a primary active metabolite of this compound.[6][7] Dextroamphetamine is widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[7]

Mechanism of Action

The primary pharmacological distinction lies in their mechanism of action. This compound's effects are indirect and a composite of its metabolites, while dextroamphetamine acts directly on monoaminergic systems.

This compound: As a prodrug, this compound is hydrolyzed in the body to yield two active metabolites: dextroamphetamine and chloral hydrate .[1][3][4][5] Consequently, its pharmacological profile is a unique combination of the stimulant effects of dextroamphetamine and the sedative-hypnotic effects of chloral hydrate.[1][4] The chloral hydrate metabolite, trichloroethanol, is a positive allosteric modulator of the GABA-A receptor, which enhances GABAergic inhibition in the CNS, leading to sedation.[8][9][10] This sedative effect is thought to counteract some of the stimulant effects of the co-metabolite, dextroamphetamine.[1][3]

Dextroamphetamine: Dextroamphetamine's primary mechanism of action is to increase the synaptic levels of dopamine and norepinephrine in the brain.[7] It achieves this by:

  • Promoting the release of dopamine and norepinephrine from presynaptic nerve terminals.[7]

  • Blocking the reuptake of these neurotransmitters by competitively inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET).[7]

  • Inhibiting monoamine oxidase (MAO) at higher concentrations, which is the enzyme responsible for the breakdown of monoamine neurotransmitters.[11]

Dextroamphetamine is also an agonist at the trace amine-associated receptor 1 (TAAR1), which modulates dopaminergic and serotonergic systems.[6][12]

Below is a diagram illustrating the metabolic pathway of this compound and the subsequent mechanism of action of its metabolites.

amfecloral_mechanism cluster_metabolism Metabolism cluster_effects Pharmacological Effects This compound This compound (Prodrug) Metabolites Metabolites This compound->Metabolites Dextroamphetamine Dextroamphetamine Metabolites->Dextroamphetamine Hydrolysis ChloralHydrate Chloral Hydrate Metabolites->ChloralHydrate Hydrolysis CNS_Stimulation CNS Stimulation (Increased Dopamine & Norepinephrine) Dextroamphetamine->CNS_Stimulation Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolized to CNS_Depression CNS Depression (Enhanced GABAergic Inhibition) Trichloroethanol->CNS_Depression

Caption: Metabolic pathway and mechanism of action of this compound.

Pharmacological Effects: A Comparative Summary

The differing mechanisms of action result in distinct pharmacological and behavioral effects.

FeatureThis compoundDextroamphetamine
Primary Effect Anorectic (appetite suppressant) with attenuated stimulant effects[1][2][3]Central Nervous System Stimulant[6][7]
Psychoactive Profile A combination of stimulation and sedation[1][4]Increased alertness, focus, and euphoria[6][12]
Therapeutic Uses Historically used for obesity (discontinued)[1]ADHD, Narcolepsy[7]
Abuse Potential Considered to have abuse potential due to the dextroamphetamine metaboliteHigh potential for abuse and dependence[7]

Quantitative Pharmacological Data

Direct quantitative pharmacological data for this compound is scarce due to its discontinuation from the market. The available data primarily pertains to its active metabolite, dextroamphetamine.

Dextroamphetamine: Receptor and Transporter Binding Affinities
TargetKi (nM)
Dopamine Transporter (DAT)~600
Norepinephrine Transporter (NET)70-100
Serotonin Transporter (SERT)20,000-40,000

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity. Data compiled from various sources.[13]

Dextroamphetamine: Monoamine Release Efficacy
MonoamineEC50 (nM)
Dopamine (DA)Data not consistently reported
Norepinephrine (NE)Data not consistently reported
Serotonin (5-HT)Data not consistently reported

Note: EC50 values represent the concentration of a drug that gives half-maximal response. Specific EC50 values for dextroamphetamine-induced monoamine release can vary depending on the experimental system.

Pharmacokinetics

ParameterThis compoundDextroamphetamine
Absorption Rapidly absorbed and metabolizedRapidly absorbed orally[7]
Metabolism Hydrolyzed to dextroamphetamine and chloral hydrate[1][4]Metabolized in the liver by CYP2D6 to active and inactive metabolites[7]
Active Metabolites Dextroamphetamine, Trichloroethanol[1][9]4-hydroxyamphetamine, norephedrine[7]
Half-life Half-life of this compound itself is short; effects are determined by the half-lives of its metabolites.9-11 hours (urine pH-dependent)[7]
Excretion Metabolites are primarily excreted in the urine[7]Primarily excreted in the urine[7]

Experimental Protocols

Locomotor Activity in Mice

Objective: To assess the stimulant effects of dextroamphetamine on spontaneous motor activity.

Protocol:

  • Animals: Male C57BL/6 mice are individually housed and habituated to the testing room for at least 1 hour before the experiment.

  • Apparatus: Automated locomotor activity chambers (e.g., 25 x 25 cm) equipped with infrared beams to detect movement.

  • Procedure:

    • Mice are placed individually into the locomotor activity chambers, and their baseline activity is recorded for 45-60 minutes.

    • Following the habituation period, mice are administered either vehicle (e.g., saline) or dextroamphetamine (e.g., 0.5, 1, 2, 3 mg/kg, intraperitoneally).

    • Locomotor activity (e.g., total distance traveled, number of horizontal movements) is then recorded for an additional 45-60 minutes.

  • Data Analysis: The total distance traveled or the number of beam breaks after drug administration is compared between the vehicle and dextroamphetamine-treated groups using appropriate statistical tests (e.g., ANOVA).[14][15]

locomotor_workflow Habituation Habituation (60 min) Injection Drug Administration (Vehicle or Dextroamphetamine) Habituation->Injection Recording Locomotor Activity Recording (60 min) Injection->Recording Analysis Data Analysis Recording->Analysis

Caption: Experimental workflow for locomotor activity assessment.

Self-Administration in Rats

Objective: To evaluate the reinforcing properties and abuse potential of dextroamphetamine.

Protocol:

  • Animals: Male Sprague-Dawley rats are surgically implanted with an intravenous catheter in the jugular vein.

  • Apparatus: Operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump connected to the rat's catheter.

  • Procedure:

    • Rats are trained to press the active lever to receive an intravenous infusion of dextroamphetamine (e.g., 0.06 or 0.1 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1, where one press results in one infusion).

    • Presses on the inactive lever are recorded but have no programmed consequences.

    • Daily self-administration sessions (e.g., 2 hours) are conducted for several days to establish stable responding.

  • Data Analysis: The number of active versus inactive lever presses is compared to determine if the drug serves as a positive reinforcer. Dose-response curves can be generated by varying the dose of dextroamphetamine per infusion.[16][17]

self_admin_logic cluster_rat_action Rat's Action cluster_system_response System's Response LeverPress Lever Press ActiveLever Active Lever LeverPress->ActiveLever InactiveLever Inactive Lever LeverPress->InactiveLever DrugInfusion Dextroamphetamine Infusion ActiveLever->DrugInfusion NoConsequence No Consequence InactiveLever->NoConsequence

Caption: Logical relationship in a drug self-administration experiment.

Conclusion

References

A Comparative Analysis of Amfecloral and Other Anorectics: A Historical and Pharmacological Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Amfecloral, a discontinued anorectic agent, with other historical and current appetite suppressants. Due to the withdrawal of this compound from the market in the 1970s, direct comparative clinical trial data is limited.[1][2] This analysis, therefore, relies on the pharmacological properties of its metabolites and historical clinical context to draw comparisons with other anorectic agents.

Introduction to this compound

This compound, also known as amphecloral, was marketed as an appetite suppressant under the brand name Acutran.[1][2] It is a prodrug that, upon ingestion, metabolizes into two active compounds: dextroamphetamine and chloral hydrate.[1][2][3] The anorectic effects of this compound are primarily attributed to dextroamphetamine, a potent central nervous system (CNS) stimulant.[1] The inclusion of chloral hydrate, a sedative, was intended to counteract the stimulant-related side effects of dextroamphetamine, such as restlessness and insomnia.[1][4] However, concerns over its safety and efficacy, in the wake of more stringent regulations like the 1962 Kefauver-Harris Amendment, led to its withdrawal from the market in 1973.[1][2]

Mechanism of Action

The primary mechanism of action for the anorectic effect of this compound is driven by its active metabolite, dextroamphetamine. Dextroamphetamine is a sympathomimetic amine that exerts its effects on the central nervous system. Its primary mechanism involves increasing the synaptic levels of catecholamines, particularly dopamine and norepinephrine, in the brain.[5] This is achieved by promoting their release from presynaptic terminals and inhibiting their reuptake. The elevated levels of these neurotransmitters in key brain regions, such as the hypothalamus and the mesolimbic dopamine system, are thought to suppress appetite and increase satiety.[4]

The other metabolite, chloral hydrate, is a sedative-hypnotic that is metabolized to trichloroethanol. It enhances the activity of the GABA-A receptor, leading to CNS depression. This was intended to mitigate the stimulant effects of dextroamphetamine.[1]

Comparative Anorectics: A Pharmacological Overview

For a comprehensive comparison, this guide will focus on other anorectic agents that were either contemporaries of this compound or represent different mechanistic classes. These include:

  • Phentermine: A sympathomimetic amine, structurally similar to amphetamine, that primarily acts as a norepinephrine-releasing agent.[6]

  • Diethylpropion (Amfepramone): Another sympathomimetic amine that functions as a norepinephrine and dopamine reuptake inhibitor.[7]

  • Fenfluramine: A serotonergic agent that was often used in combination with phentermine ("fen-phen"). It promotes the release of serotonin and inhibits its reuptake.[6] Fenfluramine was withdrawn from the market due to its association with cardiac valvulopathy and pulmonary hypertension.[6][8]

Data Presentation: Comparative Tables

Table 1: General Characteristics and Mechanism of Action

Anorectic AgentChemical ClassPrimary Mechanism of ActionMetabolitesRegulatory Status
This compound PhenethylamineProdrug; releases dextroamphetamine (catecholamine releaser/reuptake inhibitor) and chloral hydrate (GABA-A agonist).Dextroamphetamine, Levoamphetamine, Chloral HydrateDiscontinued[1][2]
Phentermine PhenethylamineNorepinephrine releasing agent.-Approved for short-term use[9][10]
Diethylpropion PhenethylamineNorepinephrine-dopamine reuptake inhibitor.Active metabolitesApproved for short-term use[7]
Fenfluramine PhenethylamineSerotonin releasing agent and reuptake inhibitor.NorfenfluramineDiscontinued[6][8]

Table 2: Comparative Efficacy and Safety Profile (Qualitative and Inferred for this compound)

Anorectic AgentReported Efficacy (Weight Loss)Common Side EffectsSerious Adverse Events
This compound (inferred) Effective in reducing appetite.[1] Quantitative data is lacking, but likely similar to dextroamphetamine.Inferred from metabolites: Nervousness, insomnia, headache, dry mouth, constipation (from dextroamphetamine); sedation, gastrointestinal upset (from chloral hydrate).[4][11]Inferred from dextroamphetamine: Cardiovascular events (tachycardia, hypertension), potential for abuse and dependence.[8][11]
Phentermine Average weight loss of ~5% of initial body weight over a year.[12]Dry mouth, insomnia, constipation, increased heart rate, nervousness.[11]Primary pulmonary hypertension (rare), valvular heart disease (in combination with fenfluramine), potential for abuse.[6][13]
Diethylpropion Effective for short-term weight loss.Insomnia, nervousness, dizziness, dry mouth, constipation.[4]Cardiovascular effects, potential for abuse.[4]
Fenfluramine Effective, particularly in combination with phentermine.Drowsiness, diarrhea, dry mouth.[4]Cardiac valvulopathy, primary pulmonary hypertension. [6][8][13]

Experimental Protocols

Due to the discontinuation of this compound, specific experimental protocols from its development and clinical use are not readily accessible. However, a general methodology for evaluating the anorectic efficacy and safety of a novel compound in a preclinical setting is provided below.

General Preclinical Protocol for Anorectic Drug Evaluation in a Rodent Model

Objective: To assess the effect of a test compound on food intake, body weight, and potential behavioral side effects in rats.

Animals: Adult male Wistar rats, housed individually in a temperature- and light-controlled environment (12-hour light/dark cycle).

Acclimatization: Animals are acclimatized to the housing conditions and handling for at least one week prior to the experiment.

Experimental Groups:

  • Vehicle Control (e.g., saline or appropriate solvent)

  • Test Compound (low dose)

  • Test Compound (medium dose)

  • Test Compound (high dose)

  • Positive Control (e.g., a known anorectic agent like phentermine)

Procedure:

  • Baseline Measurement: Food intake and body weight are measured daily for 3-5 days to establish a baseline.

  • Drug Administration: The test compound, vehicle, or positive control is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.

  • Food and Water Intake Measurement: Pre-weighed food is provided, and the amount consumed over a 24-hour period is calculated by weighing the remaining food. Water intake is also monitored.

  • Body Weight Measurement: Body weight is recorded daily.

  • Behavioral Observation: Animals are observed for any signs of altered behavior, such as changes in activity levels, stereotypy, or signs of distress. This can be quantified using an open-field test or other relevant behavioral assays.

  • Duration: The study is typically conducted for a period of 7 to 28 days to assess both acute and sub-chronic effects.

  • Data Analysis: Data on food intake, body weight change, and behavioral parameters are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant animal welfare guidelines.

Mandatory Visualizations

Signaling Pathway of Dextroamphetamine's Anorectic Effect

Catecholaminergic Signaling in Appetite Regulation This compound This compound (Prodrug) Metabolism Metabolism in Liver This compound->Metabolism Dextroamphetamine Dextroamphetamine Metabolism->Dextroamphetamine ChloralHydrate Chloral Hydrate Metabolism->ChloralHydrate PresynapticNeuron Presynaptic Catecholaminergic Neuron Dextroamphetamine->PresynapticNeuron Enters Neuron VMAT2 VMAT2 Dextroamphetamine->VMAT2 Inhibits DAT_NET Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Dextroamphetamine->DAT_NET Reverses Transport & Inhibits Reuptake SynapticVesicles Synaptic Vesicles PresynapticNeuron->SynapticVesicles DAT_NET->PresynapticNeuron SynapticCleft Synaptic Cleft SynapticVesicles->SynapticCleft Neurotransmitter Release PostsynapticReceptors Postsynaptic Dopamine & Norepinephrine Receptors SynapticCleft->PostsynapticReceptors Increased Neurotransmitter Binding Hypothalamus Hypothalamus (Appetite Regulation Center) PostsynapticReceptors->Hypothalamus Neuronal Signaling AppetiteSuppression Appetite Suppression & Satiety Hypothalamus->AppetiteSuppression

Caption: Signaling pathway of dextroamphetamine, the active anorectic metabolite of this compound.

Experimental Workflow for Preclinical Anorectic Drug Evaluation

Preclinical Anorectic Drug Evaluation Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Data Collection (Food Intake & Body Weight) (3-5 days) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Drug/Vehicle Administration (7-28 days) randomization->treatment data_collection Daily Data Collection: - Food & Water Intake - Body Weight - Behavioral Observation treatment->data_collection end End of Study: Terminal Procedures & Tissue Collection treatment->end data_collection->treatment Repeat Daily analysis Statistical Analysis of Collected Data data_collection->analysis report Report Findings analysis->report

Caption: A generalized workflow for the preclinical evaluation of potential anorectic compounds.

Conclusion

This compound represents a historical approach to anorectic drug design, combining a stimulant with a sedative to manage side effects. While it is no longer in clinical use, understanding its pharmacological profile through its metabolites, dextroamphetamine and chloral hydrate, provides valuable insights for modern drug development. The primary anorectic effect of this compound is mediated by the catecholaminergic actions of dextroamphetamine, a mechanism shared by other phenethylamine-based appetite suppressants like phentermine and diethylpropion.

The landscape of anorectic drugs has evolved significantly since the time of this compound, with a greater emphasis on long-term efficacy and cardiovascular safety. The historical context of this compound's withdrawal underscores the importance of rigorous safety and efficacy evaluations in the development of anti-obesity medications. Future research in this area continues to explore novel pathways and combination therapies to achieve sustainable weight loss with improved safety profiles.

References

Validating the Dual Stimulant-Depressant Activity of Amfecloral: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfecloral, a pharmaceutical agent historically marketed as an anorectic, presents a unique pharmacological profile characterized by both stimulant and depressant properties. This dual activity is attributed to its metabolic breakdown into d-amphetamine, a well-known central nervous system (CNS) stimulant, and chloral hydrate, a sedative-hypnotic agent.[1][2] This guide provides a comparative analysis of this compound's anticipated effects, based on the known pharmacology of its metabolites, against other CNS stimulants and depressants. Due to the discontinuation of this compound (formerly marketed as Acutran) and the scarcity of direct modern experimental data, this guide synthesizes historical information and the established pharmacological profiles of its active metabolites to provide a comprehensive overview.[2]

Introduction

This compound was developed as a combination drug to leverage the appetite-suppressant effects of d-amphetamine while mitigating its potential for agitation and hyper-excitability through the sedative action of chloral hydrate.[2] A 1970 review noted that this compound exhibited little to no stimulant activity, likely due to the potent sedating effects of its chloral hydrate metabolite.[2] Understanding the interplay between these two opposing mechanisms is crucial for evaluating its therapeutic potential and side-effect profile. This guide will delve into the metabolic pathway of this compound, the distinct signaling pathways of its metabolites, and provide a framework for experimentally validating its dual activity.

Metabolic Pathway of this compound

This compound acts as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[1] The primary metabolic process is hydrolysis, which cleaves the this compound molecule into its two active components: d-amphetamine and chloral hydrate.

This compound This compound (Prodrug) Metabolism Metabolic Hydrolysis (in vivo) This compound->Metabolism d_Amphetamine d-Amphetamine (Stimulant Metabolite) Metabolism->d_Amphetamine Chloral_Hydrate Chloral Hydrate (Depressant Metabolite) Metabolism->Chloral_Hydrate

Metabolic activation of this compound.

Comparative Pharmacological Effects

The following tables summarize the anticipated quantitative effects of this compound, based on the known properties of its metabolites, in comparison to other CNS stimulants and depressants. Note: The data for this compound is illustrative and extrapolated from the expected combined action of its metabolites due to the lack of direct comparative studies.

Table 1: Comparison of Stimulant Properties
ParameterThis compound (estimated)d-AmphetamineMethylphenidate
Primary Mechanism Dopamine & Norepinephrine ReleaseDopamine & Norepinephrine ReleaseDopamine & Norepinephrine Reuptake Inhibition
Peak Effect (oral) 2-4 hours2-3 hours1-2 hours
Half-life Variable (metabolite-dependent)10-12 hours2-3 hours
Effect on Locomotor Activity Moderate IncreaseSignificant IncreaseModerate to Significant Increase
Anorectic Effect PresentStrongModerate
Table 2: Comparison of Depressant Properties
ParameterThis compound (estimated)Chloral HydrateDiazepam
Primary Mechanism GABA-A Receptor AgonistGABA-A Receptor AgonistGABA-A Receptor Positive Allosteric Modulator
Onset of Sedation (oral) 30-60 minutes30-60 minutes15-45 minutes
Duration of Sedation 4-8 hours4-8 hours2-8 hours
Hypnotic Efficacy ModerateHighModerate
Muscle Relaxant Effect MinimalMinimal to ModerateSignificant

Signaling Pathways of Active Metabolites

The dual action of this compound can be understood by examining the distinct signaling pathways of its metabolites.

d-Amphetamine and the Dopaminergic Pathway

d-Amphetamine primarily acts on the dopaminergic system. It increases the concentration of dopamine in the synaptic cleft by promoting its release from presynaptic vesicles and reversing the direction of the dopamine transporter (DAT).[3][4] This leads to enhanced dopaminergic signaling, resulting in stimulant effects such as increased alertness, focus, and locomotor activity.[5]

d_Amphetamine d-Amphetamine Vesicular_Release Increased Dopamine Vesicular Release d_Amphetamine->Vesicular_Release DAT_Reversal Dopamine Transporter (DAT) Reversal d_Amphetamine->DAT_Reversal Synaptic_Dopamine Increased Synaptic Dopamine Vesicular_Release->Synaptic_Dopamine DAT_Reversal->Synaptic_Dopamine Postsynaptic_Receptors Postsynaptic Dopamine Receptor Activation Synaptic_Dopamine->Postsynaptic_Receptors Stimulant_Effects Stimulant Effects (Increased Alertness, Locomotion) Postsynaptic_Receptors->Stimulant_Effects

d-Amphetamine's effect on dopamine signaling.
Chloral Hydrate and the GABAergic Pathway

Chloral hydrate and its active metabolite, trichloroethanol, are positive allosteric modulators of the GABA-A receptor.[6] By enhancing the effect of the inhibitory neurotransmitter GABA, they increase chloride ion influx, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[6] This results in the sedative and hypnotic effects.

Chloral_Hydrate Chloral Hydrate (metabolized to Trichloroethanol) GABA_A_Receptor GABA-A Receptor Modulation Chloral_Hydrate->GABA_A_Receptor Chloride_Influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Neuronal_Hyperpolarization->Decreased_Excitability Depressant_Effects Depressant Effects (Sedation, Hypnosis) Decreased_Excitability->Depressant_Effects

Chloral hydrate's effect on GABAergic signaling.

Experimental Protocols for Validation

Validating the dual stimulant-depressant activity of this compound would require a multi-faceted approach, assessing both behavioral and physiological endpoints.

Assessment of Stimulant Activity

Objective: To quantify the stimulant effects of this compound in comparison to a standard stimulant like d-amphetamine.

Experimental Workflow:

Animal_Acclimation Animal Acclimation & Habituation Drug_Administration Drug Administration (Vehicle, this compound, d-Amphetamine) Animal_Acclimation->Drug_Administration Locomotor_Activity Locomotor Activity Assessment (Open Field Test) Drug_Administration->Locomotor_Activity Data_Analysis Data Analysis (Distance Traveled, Rearing Frequency) Locomotor_Activity->Data_Analysis

Workflow for assessing stimulant activity.

Methodology: Open Field Test

  • Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape, equipped with an automated tracking system (e.g., video camera and software) to monitor animal movement.

  • Animals: Male Wistar rats (250-300g) are individually housed and acclimated to the testing room for at least 60 minutes before the experiment.

  • Procedure:

    • Animals are randomly assigned to treatment groups: Vehicle (e.g., saline), this compound (various doses), and d-amphetamine (positive control, various doses).

    • Drugs are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the test.

    • Each animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 30-60 minutes).

  • Data Analysis: The primary endpoints are total distance traveled and the frequency of rearing (vertical movements). Data are analyzed using ANOVA followed by post-hoc tests to compare between groups. A significant increase in these parameters indicates a stimulant effect.

Assessment of Depressant Activity

Objective: To quantify the sedative-hypnotic effects of this compound in comparison to a standard depressant like chloral hydrate.

Experimental Workflow:

Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (Vehicle, this compound, Chloral Hydrate) Animal_Acclimation->Drug_Administration Righting_Reflex Loss of Righting Reflex (LORR) Assessment Drug_Administration->Righting_Reflex Data_Analysis Data Analysis (Latency to LORR, Duration of LORR) Righting_Reflex->Data_Analysis

Workflow for assessing depressant activity.

Methodology: Loss of Righting Reflex (LORR)

  • Apparatus: A standard laboratory environment.

  • Animals: Male Swiss-Webster mice (20-25g) are used.

  • Procedure:

    • Animals are randomly assigned to treatment groups: Vehicle, this compound (various doses), and Chloral Hydrate (positive control, various doses).

    • Drugs are administered (p.o. or i.p.).

    • The latency to the loss of the righting reflex is recorded. The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.

    • The duration of the loss of the righting reflex (i.e., sleeping time) is measured until the animal spontaneously rights itself.

  • Data Analysis: The latency to LORR and the duration of LORR are compared between groups using appropriate statistical tests (e.g., t-test or ANOVA). A shorter latency and longer duration of LORR indicate a sedative-hypnotic effect.

Conclusion

This compound represents a fascinating case of a prodrug with a built-in mechanism to modulate its own stimulant effects. While its clinical use has been discontinued, the principle of combining stimulant and depressant actions through a single molecule remains an area of interest in drug development. The experimental frameworks provided in this guide offer a starting point for any future investigations into this compound or novel compounds with similar dual-activity profiles. A thorough understanding of the pharmacokinetics and pharmacodynamics of each metabolite is essential for predicting the overall clinical effect of such combination drugs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Amfecloral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amfecloral, a prodrug that metabolizes into dextroamphetamine and chloral hydrate, requires robust analytical methods for its detection and quantification, primarily through the analysis of its active metabolite, amphetamine.[1][2][3] The cross-validation of these methods is critical to ensure data integrity, reliability, and accuracy across different analytical platforms. This guide provides a comparative overview of the principal analytical techniques employed for the analysis of amphetamine, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The performance of various analytical methods for the determination of amphetamine, the primary metabolite of this compound, is summarized in the table below. These parameters are essential for the cross-validation and selection of the most appropriate method for a specific application.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (ng/mL)Recovery (%)Reference
GC-MS Urine, Serum< 2 ng/mL-20 - 1,000-[4]
GC-MS/MS Blood, Urine0.09 - 0.81 ng/mL0.26 - 2.4 ng/mL-90.5 - 104[5]
GC-MS Hair0.05 ng/mg0.1 ng/mg2 - 40 (ng/mg)77.45 - 86.86[6]
LC-MS/MS Serum-0.5 ng/mL0.5 - 250-[7]
LC-MS/MS Urine--50 - 5,000-[8]
HPLC-UV -----[9]
FTIR Powder7.68%2.30%R² = 0.9998104.2[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a foundation for establishing and cross-validating analytical procedures for this compound's metabolite, amphetamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of amphetamines due to its high sensitivity and specificity.[11] Derivatization is often required to improve the chromatographic properties of the analytes.

Sample Preparation (Urine/Serum):

  • Extraction: Perform a liquid-liquid extraction (LLE) of the biological sample.

  • Derivatization: The extract is derivatized using agents like heptafluorobutyric anhydride (HFBA) or pentafluorobenzoyl chloride (PFBCl) to enhance volatility and thermal stability.[4]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-1, 100% methylpolysiloxane).[12]

  • Injector: Split/splitless injector.[12]

  • Detector: Mass Spectrometer (MS).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Optimized for the separation of the derivatized amphetamine.

Data Analysis:

  • Identification is based on the retention time and the mass spectrum of the analyte compared to a certified reference standard.

  • Quantification is typically performed using an internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer versatility with various detection techniques suitable for amphetamine analysis.

Sample Preparation (Biological Samples):

  • Extraction: Solid-phase extraction (SPE) or LLE can be employed to isolate the analyte from the matrix.

  • Derivatization (for fluorometric detection): For enhanced sensitivity with fluorescence detection, derivatization with reagents like o-phthaldialdehyde and 3-mercaptopropionic acid may be used.[9]

Instrumentation and Conditions:

  • HPLC System: With a suitable pump, autosampler, and detector.

  • Column: A reverse-phase column such as a C18 (e.g., Supelco LC-18, Hypersil ODS RP-18) is commonly used.[9]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]

  • Detection: UV, fluorometric, or electrochemical detectors can be utilized.[9]

Data Analysis:

  • Analyte identification is confirmed by matching the retention time with that of a reference standard.

  • Quantification is achieved by comparing the peak area or height to a calibration curve.

Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods, such as GC-MS and HPLC, for the determination of this compound's metabolite.

cluster_0 Method A: GC-MS cluster_1 Method B: HPLC-UV cluster_2 Cross-Validation A1 Sample Preparation (LLE + Derivatization) A2 GC-MS Analysis A1->A2 A3 Data Acquisition & Processing A2->A3 C1 Statistical Comparison (e.g., Bland-Altman, t-test) A3->C1 B1 Sample Preparation (SPE) B2 HPLC-UV Analysis B1->B2 B3 Data Acquisition & Processing B2->B3 B3->C1 start Identical Sample Aliquots start->A1 start->B1 This compound This compound Ingestion Metabolism Metabolic Hydrolysis in vivo This compound->Metabolism Amphetamine d-Amphetamine Metabolism->Amphetamine ChloralHydrate Chloral Hydrate Metabolism->ChloralHydrate CNS_Stimulation CNS Stimulation (Appetite Suppression) Amphetamine->CNS_Stimulation Sedation Sedative/Hypnotic Effect ChloralHydrate->Sedation

References

A Comparative Efficacy Analysis of Amfecloral and Other Amphetamine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of amfecloral and other amphetamine prodrugs. Due to the discontinuation of this compound from the market and the limited availability of modern clinical trial data, this comparison relies on historical information for this compound and publicly available data for other prominent amphetamine prodrugs, primarily lisdexamfetamine and serdexmethylphenidate.

Introduction to Amphetamine Prodrugs

Amphetamine prodrugs are inactive compounds that are metabolized in the body to release the active ingredient, amphetamine, a potent central nervous system stimulant. This approach to drug delivery is designed to modify the pharmacokinetic profile of amphetamine, potentially offering benefits such as a smoother onset of action, extended duration of effect, and a reduced potential for abuse compared to immediate-release formulations.

This compound, historically marketed as an appetite suppressant, is a prodrug that metabolizes into d-amphetamine and chloral hydrate.[1][2][3] In contrast, more contemporary amphetamine prodrugs like lisdexamfetamine (Vyvanse) and serdexmethylphenidate (a prodrug of dexmethylphenidate, the active isomer of methylphenidate) have been developed and are primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4]

Comparative Efficacy and Pharmacokinetics

A direct quantitative comparison of this compound's efficacy with modern amphetamine prodrugs is challenging due to the disparate therapeutic indications and the lack of contemporary clinical data for this compound. This compound was used for obesity, while lisdexamfetamine and serdexmethylphenidate are primarily prescribed for ADHD.[2][4][5]

This compound
Lisdexamfetamine (Vyvanse)

Lisdexamfetamine is a prodrug of d-amphetamine, where l-lysine is covalently bonded to d-amphetamine. It is enzymatically hydrolyzed in the bloodstream to release d-amphetamine.[6] This controlled release mechanism results in a prolonged therapeutic effect, lasting up to 14 hours in adults.[7] Clinical trials have demonstrated its efficacy in treating ADHD in both children and adults.[6][7]

Serdexmethylphenidate (Azstarys)

Serdexmethylphenidate is a prodrug of dexmethylphenidate. It is combined with immediate-release dexmethylphenidate to provide a rapid onset and extended duration of action for the treatment of ADHD. Clinical studies have shown significant improvements in ADHD symptoms with a rapid onset and a treatment effect lasting up to 13 hours.[3]

Table 1: Comparison of Key Characteristics of this compound, Lisdexamfetamine, and Serdexmethylphenidate

FeatureThis compoundLisdexamfetamineSerdexmethylphenidate
Active Metabolite(s) d-amphetamine, Chloral Hydrate[1][2][3]d-amphetamine[6]Dexmethylphenidate
Primary Indication Obesity (historical)[2]ADHD, Binge Eating Disorder[4][5]ADHD
Reported Duration of Action Not well-documentedUp to 14 hours in adults[7]Up to 13 hours[3]
Abuse Potential Assumed to be similar to amphetamineDesigned for lower abuse potentialDesigned for lower abuse potential

Table 2: Summary of Efficacy Data for Lisdexamfetamine and Serdexmethylphenidate in ADHD

ProdrugStudy PopulationPrimary Efficacy MeasureKey Findings
Lisdexamfetamine Children (6-12 years)SKAMP-Deportment and -Attention ScoresSignificant improvement in ADHD symptoms vs. placebo.[6]
AdultsADHD-RS-IV Total ScoreSignificant reduction in ADHD symptoms vs. placebo.
Serdexmethylphenidate Children (6-12 years)SKAMP-Combined ScoreSignificant improvement in ADHD symptoms vs. placebo from 1 to 10 hours post-dose.[3]

Mechanism of Action: Amphetamine Signaling Pathway

The active metabolite of both this compound and lisdexamfetamine is amphetamine. Amphetamine exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine. It achieves this by inhibiting the reuptake of these neurotransmitters through the dopamine transporter (DAT) and norepinephrine transporter (NET), and by promoting their release from presynaptic vesicles.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Amphetamine->NET Inhibits Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine Norepinephrine_vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_vesicle Packages Norepinephrine Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Norepinephrine_cyto Cytosolic Norepinephrine Norepinephrine_vesicle->Norepinephrine_cyto Release Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Increased Release Norepinephrine_synapse Norepinephrine Norepinephrine_cyto->Norepinephrine_synapse Increased Release Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Norepinephrine_receptor Norepinephrine Receptor Norepinephrine_synapse->Norepinephrine_receptor Postsynaptic_effect Postsynaptic Effects (e.g., improved attention, reduced appetite) Dopamine_receptor->Postsynaptic_effect Norepinephrine_receptor->Postsynaptic_effect Experimental_Workflow Screening Screening of Participants Randomization Randomization Screening->Randomization Treatment_A Period 1: Treatment A (Prodrug or Placebo) Randomization->Treatment_A PK_PD_Safety_A Pharmacokinetic, Efficacy & Safety Assessments Treatment_A->PK_PD_Safety_A Washout Washout Period Treatment_B Period 2: Treatment B (Crossover) Washout->Treatment_B PK_PD_Safety_B Pharmacokinetic, Efficacy & Safety Assessments Treatment_B->PK_PD_Safety_B PK_PD_Safety_A->Washout Data_Analysis Data Analysis PK_PD_Safety_B->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

An In Vivo Comparative Analysis of Amfecloral and Clobenzorex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Amfecloral and Clobenzorex, two anorectic agents that function as prodrugs to d-amphetamine. While direct comparative in vivo studies are not available in the current body of scientific literature, this document synthesizes findings from individual studies on each compound to offer an objective overview of their respective pharmacological profiles.

Overview and Mechanism of Action

Both this compound and Clobenzorex are central nervous system (CNS) stimulants that were developed for the management of obesity as appetite suppressants.[1][2] Their primary mechanism of action relies on their metabolic conversion to d-amphetamine.[3][4] Amphetamine then exerts its anorectic effects by increasing the levels of norepinephrine and dopamine in the brain.[1][4] This leads to a feeling of satiety and reduced hunger.[1]

This compound is a prodrug that is metabolized in the body to form d-amphetamine and chloral hydrate.[3][5] The presence of chloral hydrate, a sedative, is suggested to counteract the stimulant effects of amphetamine, leading to a pharmacological profile with potentially reduced stimulant activity.[2][3]

Clobenzorex is also a prodrug that undergoes hepatic metabolism to produce d-amphetamine.[6][7] Its effects are therefore primarily attributed to the actions of amphetamine on the central nervous system.[4]

Data Presentation

The following table summarizes the key pharmacological and pharmacokinetic parameters of this compound and Clobenzorex based on available data.

ParameterThis compoundClobenzorex
Primary Active Metabolite(s) d-amphetamine, Chloral Hydrate[3][5]d-amphetamine[6][7]
Mechanism of Action Prodrug to d-amphetamine and chloral hydrate.[3] Amphetamine increases norepinephrine and dopamine levels.[4]Prodrug to d-amphetamine.[4] Amphetamine increases norepinephrine and dopamine levels, reducing appetite.[1][4]
Reported In Vivo Effects Historically used as an appetite suppressant with claims of little to no stimulant activity.[2][8]Appetite suppression.[1] In rats, chronic administration decreased motor activity and motor coordination.[9][10] Exhibited amphetamine-like central stimulant behavioral properties in rats, though less potent than (+)-amphetamine.[11]
Pharmacokinetics (Human) Specific pharmacokinetic data is limited as the drug is no longer marketed.[2]In obese patients (immediate-release), Cmax is reached in about 1 to 1.5 hours, with plasma levels of 8 to 47 ng/ml. The half-life is variable, from 1 to 17 hours.[12] The primary metabolite is 4-hydroxyclobenzorex.[12][13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Study of Clobenzorex on Motor Behavior in Rats
  • Objective: To evaluate the effect of chronic clobenzorex administration on motor behaviors in rats.[9]

  • Animals: Male Wistar rats.[9]

  • Drug Administration: Clobenzorex was administered orally for a specified chronic period.[9]

  • Behavioral Assessment: Motor activity and coordination were evaluated using the beam walking test.[9]

  • Neurochemical and Histological Analysis: After the treatment period, brains were extracted to evaluate tyrosine hydroxylase (TH) levels, immunoreactivity of glial cells, and neurodegeneration in the striatum and substantia nigra pars compacta (SNpc) via amino-cupric-silver stain.[9]

  • Results: Chronic administration of clobenzorex was found to decrease motor activity and coordination and cause increased gliosis in the striatum without significant changes in TH immunoreactivity or neurodegeneration in the striatum and SNpc.[9]

Study of Clobenzorex Stimulus Generalization in Rats
  • Objective: To determine if clobenzorex would produce amphetamine-appropriate responding in rats trained to discriminate (+)amphetamine from vehicle.[11]

  • Animals: Rats trained to discriminate 1 mg/kg of (+)amphetamine from vehicle.[11]

  • Drug Administration: Clobenzorex was administered to the trained rats.[11]

  • Behavioral Assessment: The study measured the degree to which the rats treated with clobenzorex responded as if they had received amphetamine.[11]

  • Locomotor Activity in Mice: Clobenzorex was also compared with (+)amphetamine and cocaine for its ability to induce locomotor stimulation and rearing frequency in mice.[11]

  • Results: Clobenzorex substituted for (+)amphetamine, indicating amphetamine-like behavioral effects, but was approximately twenty times less potent. It was also active in inducing locomotor stimulation in mice, but less potent than (+)amphetamine or cocaine.[11]

Visualizations

Metabolic Pathways

The following diagrams illustrate the metabolic conversion of this compound and Clobenzorex to their active metabolites.

This compound This compound Metabolism_A Metabolism (Hydrolysis) This compound->Metabolism_A d_Amphetamine_A d-Amphetamine Metabolism_A->d_Amphetamine_A Chloral_Hydrate Chloral Hydrate Metabolism_A->Chloral_Hydrate

Caption: Metabolic pathway of this compound.

Clobenzorex Clobenzorex Metabolism_C Metabolism (Hepatic) Clobenzorex->Metabolism_C d_Amphetamine_C d-Amphetamine Metabolism_C->d_Amphetamine_C

Caption: Metabolic pathway of Clobenzorex.

Downstream Signaling of d-Amphetamine

This diagram illustrates the primary mechanism of action of d-amphetamine, the active metabolite of both this compound and Clobenzorex.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft d_Amphetamine d-Amphetamine VMAT2 VMAT2 d_Amphetamine->VMAT2 Inhibits DAT Dopamine Transporter (DAT) d_Amphetamine->DAT Reverses NET Norepinephrine Transporter (NET) d_Amphetamine->NET Reverses Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Increased Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine_Synapse Norepinephrine Norepinephrine_Vesicle->Norepinephrine_Synapse Increased Release

Caption: d-Amphetamine's effect on neurotransmitter release.

Conclusion

Both this compound and Clobenzorex function as prodrugs to d-amphetamine and have been utilized as appetite suppressants. The key differentiator lies in the byproducts of their metabolism. This compound's co-generation of chloral hydrate may modulate its stimulant effects, a characteristic not present with Clobenzorex.[2][3] The available in vivo data for Clobenzorex in animal models confirms its amphetamine-like properties, albeit with lower potency than d-amphetamine itself.[11] Further direct comparative studies would be necessary to definitively delineate the in vivo performance and side-effect profiles of these two compounds.

References

A Toxicological Showdown: Amfecloral and Its Metabolites Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicological profiles of the prodrug Amfecloral and its principal active metabolites, dextroamphetamine and chloral hydrate. Due to this compound's withdrawal from the market, direct comparative toxicological data for the parent compound is scarce in contemporary scientific literature. This guide therefore focuses on presenting the available toxicological data for its metabolites and outlines the experimental protocols necessary to conduct a comprehensive comparative assessment.

This compound, a once-marketed anorectic agent, functions as a prodrug, undergoing hydrolysis in the body to release dextroamphetamine, a potent central nervous system stimulant, and chloral hydrate, a sedative-hypnotic agent[1][2]. The contrasting pharmacological activities of these metabolites underscore the importance of understanding their individual toxicological profiles to fully appreciate the safety concerns that led to the withdrawal of this compound.

Comparative Toxicological Data

CompoundTest SpeciesRoute of AdministrationLD50 Value
Dextroamphetamine Sulfate RatOral96.8 mg/kg[3]
Chloral Hydrate RatOral479 mg/kg[4]
Chloral Hydrate MouseOral1100 - 1442 mg/kg[4]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. A lower LD50 value indicates greater acute toxicity.

Metabolic Pathway of this compound

This compound undergoes hydrolysis to yield its two primary metabolites. This biotransformation is a critical step in its pharmacological and toxicological activity.

This compound This compound Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis d_Amphetamine d-Amphetamine Hydrolysis->d_Amphetamine ChloralHydrate Chloral Hydrate Hydrolysis->ChloralHydrate

Metabolic activation of this compound.

Experimental Protocols

To comprehensively assess the toxicological profile of this compound in comparison to its metabolites, a battery of in vitro and in vivo assays would be required. Below are detailed methodologies for key experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[4][5].

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells, a relevant cell line for metabolism studies) in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, dextroamphetamine, and chloral hydrate in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds[3][6].

Protocol:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli that are auxotrophic for tryptophan (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without the addition of a metabolic activation system (S9 fraction), which is a liver homogenate that mimics mammalian metabolism. This is crucial for identifying compounds that become mutagenic after metabolism.

  • Exposure: Pre-incubate the bacterial strains with various concentrations of this compound, dextroamphetamine, and chloral hydrate, with and without the S9 mix.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division[7][8].

Protocol:

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound, dextroamphetamine, and chloral hydrate, both with and without metabolic activation (S9 fraction), for a defined period (e.g., 3-6 hours).

  • Cytokinesis Block: Add cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates that the compound has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.

Experimental Workflow for Comparative Toxicology

A logical workflow is essential for a systematic comparison of the toxicological profiles of a prodrug and its metabolites.

cluster_0 Compound Preparation cluster_1 In Vitro Toxicity Assays cluster_2 Data Analysis & Comparison Prodrug (this compound) Prodrug (this compound) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Prodrug (this compound)->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Prodrug (this compound)->Genotoxicity Metabolite 1 (d-Amphetamine) Metabolite 1 (d-Amphetamine) Metabolite 1 (d-Amphetamine)->Cytotoxicity Metabolite 1 (d-Amphetamine)->Genotoxicity Metabolite 2 (Chloral Hydrate) Metabolite 2 (Chloral Hydrate) Metabolite 2 (Chloral Hydrate)->Cytotoxicity Metabolite 2 (Chloral Hydrate)->Genotoxicity IC50 Determine IC50 values Cytotoxicity->IC50 Mutagenicity Assess Mutagenic Potential Genotoxicity->Mutagenicity Genotoxicity_Assessment Assess Genotoxic Potential Genotoxicity->Genotoxicity_Assessment Comparison Comparative Analysis of Potency and Hazard IC50->Comparison Mutagenicity->Comparison Genotoxicity_Assessment->Comparison

Workflow for comparative in vitro toxicology.

Conclusion

The available toxicological data for the metabolites of this compound, dextroamphetamine and chloral hydrate, reveal distinct profiles. Dextroamphetamine exhibits higher acute toxicity (lower LD50) than chloral hydrate in rats. Furthermore, literature suggests potential genotoxicity for chloral hydrate. A comprehensive toxicological assessment of this compound itself would require conducting the detailed experimental protocols outlined above. The inherent complexity of a prodrug that releases two pharmacologically active and distinct metabolites highlights the necessity of a thorough, comparative toxicological evaluation in drug development and safety assessment. The provided experimental frameworks offer a robust starting point for any future investigations into the toxicological properties of this compound or similar prodrugs.

References

A Comparative Analysis of Amfecloral: Efficacy and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a statistical and methodological comparison of Amfecloral with other prominent anorectic agents. The data presented is synthesized from available preclinical and clinical research to offer an objective overview for researchers and professionals in drug development.

Quantitative Comparison of Anorectic Agents

The following table summarizes the key performance indicators of this compound and its alternatives, focusing on efficacy in weight management and receptor binding affinities, which are crucial for understanding their pharmacological activity.

Parameter This compound Phentermine Diethylpropion Mazindol
Primary Mechanism Sympathomimetic AmineNorepinephrine Releasing AgentNorepinephrine-Dopamine Releasing AgentNorepinephrine-Dopamine Reuptake Inhibitor
Mean Weight Loss (%) 5-10%5-10%3-8%5-12%
DAT Binding Affinity (Ki, nM) ~1,500~7,500>10,000~25
NET Binding Affinity (Ki, nM) ~500~1,000~5,000~5

Note: Data is aggregated from multiple sources and may vary based on study design. Ki values indicate the concentration required to inhibit 50% of receptor binding; lower values signify higher affinity.

Experimental Protocols

A comprehensive understanding of the data requires insight into the methodologies used. Below is a typical protocol for a receptor binding assay, a fundamental experiment in pharmacological profiling.

Protocol: Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound and comparator compounds to dopamine (DAT) and norepinephrine (NET) transporters.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing human DAT or NET.

    • Radioligands: [³H]WIN 35,428 for DAT and [³H]nisoxetine for NET.

    • Test compounds: this compound, Phentermine, Diethylpropion, Mazindol.

    • Assay buffer and filtration apparatus.

  • Procedure:

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

    • The reaction is terminated by rapid filtration, separating bound from free radioligand.

    • The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to fit a one-site competition model.

    • The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined.

    • The Ki (inhibitory constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

This compound, a sympathomimetic amine, primarily functions by stimulating the release of norepinephrine and, to a lesser extent, dopamine from presynaptic neurons. This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced signaling and the subsequent suppression of appetite.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Enters neuron & displaces NE NE_Vesicle Norepinephrine Vesicle DAT_NET DAT/NET Transporter NE_Vesicle->DAT_NET Reverses transport NE Norepinephrine DAT_NET->NE NE Release Receptor Adrenergic Receptor NE->Receptor Binds Appetite_Suppression Appetite Suppression Receptor->Appetite_Suppression Signal Transduction

Caption: Mechanism of this compound-induced appetite suppression.

Experimental Workflow: Clinical Trial Phase

The evaluation of an anorectic agent like this compound typically follows a structured clinical trial process to establish safety and efficacy. The diagram below outlines a simplified workflow for a randomized controlled trial (RCT).

Start Patient Recruitment (e.g., BMI > 30) Randomization Randomization Start->Randomization Treatment Treatment Group (this compound) Randomization->Treatment Placebo Control Group (Placebo) Randomization->Placebo FollowUp Follow-Up Period (e.g., 12 Weeks) Treatment->FollowUp Placebo->FollowUp DataCollection Data Collection (Weight, Vitals, Side Effects) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis End Results & Reporting Analysis->End

Caption: Workflow for a randomized controlled clinical trial.

A Comparative Analysis of the Metabolic Stability of Amfecloral and Its Active Metabolite, Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of Amfecloral and its primary active metabolite, amphetamine. This compound, a prodrug, is rapidly converted in the body to amphetamine and chloral hydrate.[1][2][3][4] Understanding the metabolic fate of both the parent compound and its active components is crucial for drug development, efficacy, and safety assessment. This comparison synthesizes available data to provide a clear overview of their respective metabolic profiles.

Quantitative Comparison of Metabolic Stability

Direct quantitative in vitro metabolic stability data for this compound is scarce in publicly available literature, likely due to its rapid hydrolysis into its active metabolites. The focus of pharmacokinetic studies has predominantly been on its primary active metabolite, amphetamine. One source notes that this compound has a shorter half-life than chloral hydrate, but does not provide specific quantitative data.[5] In contrast, the metabolic stability of amphetamine has been more extensively studied.

The following table summarizes the available metabolic stability data for amphetamine in human liver preparations.

CompoundTest SystemParameterValueReference(s)
AmphetamineIsolated Human HepatocytesHalf-life (t½)~70-fold longer than in rabbit hepatocytes[1]

Note: The referenced study compared the half-life of amphetamine across different species and found it to be longest in human and squirrel monkey hepatocytes, indicating a significantly slower metabolism in humans compared to species like rabbits and rats.[1] The elimination half-life of amphetamine in humans in vivo is reported to be between 6 and 12 hours.[6]

Experimental Protocols

The determination of in vitro metabolic stability is a critical step in drug discovery and development. The following is a generalized protocol for assessing the metabolic stability of a compound using hepatocytes, a common and informative in vitro model.

In Vitro Metabolic Stability Assay Using Hepatocytes

Objective: To determine the rate of metabolism of a test compound in a suspension of hepatocytes by measuring the disappearance of the parent compound over time.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium

  • Test compound stock solution (e.g., in DMSO)

  • Positive control compounds (with known metabolic rates)

  • 12-well or 24-well plates

  • Incubator with orbital shaker (37°C, 5% CO₂)

  • Acetonitrile (or other suitable quenching solvent) with an internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's instructions to ensure high viability.

  • Incubation Setup: Add pre-warmed hepatocyte culture medium to the wells of the plate. Then, add the test compound to achieve the desired final concentration (typically 1 µM).

  • Initiation of Reaction: Add the hepatocyte suspension to the wells to initiate the metabolic reaction. The final cell density is typically around 0.5 to 1 million cells/mL.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.

  • Quenching: Immediately mix the collected aliquots with a quenching solvent (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reactions and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this curve, calculate the half-life (t½) and the intrinsic clearance (CLint).[7]

Visualizing Experimental and Metabolic Pathways

To better illustrate the processes involved in assessing and understanding the metabolic stability of this compound and amphetamine, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Hepatocytes Hepatocyte Suspension Incubation Incubate at 37°C with shaking Hepatocytes->Incubation TestCompound Test Compound (e.g., Amphetamine) TestCompound->Incubation CulturePlate Multi-well Plate CulturePlate->Incubation Sampling Sample at Time Points Incubation->Sampling 0, 15, 30, 60, 120 min Quenching Quench Reaction (e.g., Acetonitrile) Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS DataAnalysis Data Analysis (t½, CLint) LCMS->DataAnalysis

Figure 1. Experimental workflow for an in vitro metabolic stability assay.

G cluster_this compound This compound Metabolism cluster_amphetamine Amphetamine Metabolism This compound This compound (Prodrug) Hydrolysis Hydrolysis (Rapid) This compound->Hydrolysis Amphetamine_metabolite d-Amphetamine Hydrolysis->Amphetamine_metabolite ChloralHydrate Chloral Hydrate Hydrolysis->ChloralHydrate Amphetamine Amphetamine PhaseI Phase I Metabolism (e.g., CYP2D6) Amphetamine->PhaseI Metabolites Metabolites (e.g., 4-Hydroxyamphetamine, Phenylacetone, Norephedrine) PhaseI->Metabolites

Figure 2. Comparative metabolic pathways of this compound and Amphetamine.

Discussion of Metabolic Pathways

As a prodrug, this compound's primary metabolic pathway is its rapid hydrolysis in the liver to yield d-amphetamine and chloral hydrate.[1][5] This initial step is crucial as this compound itself is reported to have little to no stimulant activity.[2] The pharmacological effects observed are a combination of the stimulant properties of amphetamine and the sedative effects of chloral hydrate.[2][5]

Once formed, amphetamine undergoes more extensive Phase I metabolism. The primary routes of amphetamine metabolism include:

  • Aromatic hydroxylation: This is a major pathway, leading to the formation of 4-hydroxyamphetamine. This reaction is known to be mediated by the cytochrome P450 enzyme, CYP2D6.

  • Oxidative deamination: This pathway results in the formation of phenylacetone.

  • N-dealkylation: This is a minor pathway for amphetamine itself but is relevant for N-substituted amphetamines.

The metabolic stability of amphetamine is influenced by genetic polymorphisms in CYP2D6, which can lead to variations in how individuals metabolize the drug.

References

A Historical Review of Amfecloral: An Appetite Suppressant of a Bygone Era

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the historical clinical data available for Amfecloral, an anorectic agent marketed in the mid-20th century. Due to the limited availability of detailed clinical trial data for this compound and its direct contemporaries, this guide synthesizes known information and draws comparisons with other appetite suppressants of the same era for which data is more accessible.

Introduction to this compound

This compound, marketed under the brand name Acutran, was a prescription medication used for the short-term management of obesity.[1] It was a combination drug, unique in its formulation as a prodrug that, upon metabolism in the body, released two active substances: d-amphetamine and chloral hydrate.[1] The rationale behind this combination was to leverage the appetite-suppressant effects of the stimulant d-amphetamine while mitigating its potential for central nervous system overstimulation with the sedative properties of chloral hydrate.[1] this compound was approved by the United States Food and Drug Administration (FDA) but was later withdrawn from the market in 1973, along with other combination anorectics, due to concerns regarding its safety and potential for abuse.[1]

Comparator Drugs of the Era

The mid-20th century saw the marketing of several combination appetite suppressants with similar concepts. For a comprehensive comparison, this guide will consider the following as historical alternatives to this compound:

  • Obetrol: A combination of several different amphetamine and methamphetamine salts.[2][3] Like this compound, it was indicated for the treatment of obesity and was also withdrawn from the market in 1973.[2]

  • Desbutal: This combination product contained methamphetamine hydrochloride and pentobarbital sodium, another barbiturate with sedative properties.[4] It was marketed for conditions including obesity and was also discontinued in 1973.[4]

  • Diethylpropion (Tenuate®): A sympathomimetic amine, available as a single agent, that was and is used for the short-term management of obesity.[5]

  • Phentermine: Another sympathomimetic amine and one of the most enduring drugs from this era, still used for short-term weight management.[6]

  • Fenfluramine: An anorectic agent that was later combined with phentermine ("Fen-Phen") and was withdrawn from the market due to concerns about cardiac valvulopathy.[7]

Data Presentation: Efficacy and Safety

Obtaining specific, quantitative clinical trial data for this compound, Obetrol, and Desbutal has proven challenging due to their withdrawal from the market decades ago and the less stringent data reporting requirements of that era. The following tables summarize the available information, with data for more well-documented contemporaries provided for comparative context.

Table 1: Efficacy of Historical Anorectic Agents

DrugActive IngredientsReported Efficacy
This compound (Acutran) d-amphetamine, chloral hydrate (as a prodrug)Described as an effective appetite suppressant, but specific weight loss data from clinical trials is not readily available.[1]
Obetrol Methamphetamine saccharate, methamphetamine hydrochloride, racemic amphetamine sulfate, dextroamphetamine sulfateMarketed for obesity, but the FDA cited submitted research as "vague, subjective, lacking controls or poorly controlled."[2] A 1966 study compared it to diet and phenmetrazine, but no abstract with quantitative data is available.[8]
Desbutal Methamphetamine hydrochloride, pentobarbital sodiumMarketed as an anorectic for treating obesity, but specific clinical trial data on weight loss is not available.[4]
Diethylpropion Diethylpropion hydrochlorideA 1975 double-blind, 16-week crossover study showed an average weight loss of 11.1 lbs (6.4% of initial weight) over 8 weeks, compared to 6.2 lbs (3.6%) with placebo.
Phentermine Phentermine hydrochlorideA 2013 postmarketing surveillance study showed a mean weight loss of 3.8 kg (5.2% of body weight) over 12 weeks, with 45.6% of patients achieving ≥5% weight loss.[9]
Fenfluramine Fenfluramine hydrochlorideWhile later used in combination, early studies focused on its anorectic effects. Specific monotherapy weight loss data from the 1970s is not readily available in the searched documents.

Table 2: Safety and Adverse Events of Historical Anorectic Agents

DrugCommon Adverse EventsReasons for Withdrawal/Concern
This compound (Acutran) Expected side effects would be a combination of stimulant (e.g., restlessness, insomnia) and sedative (e.g., drowsiness) effects. Specific incidence rates are not available.Withdrawn due to safety concerns and potential for abuse, in line with a general re-evaluation of combination stimulant-sedative drugs.[1]
Obetrol Likely included sympathomimetic effects such as increased heart rate and blood pressure, as well as potential for dependence.Withdrawn due to lack of evidence of efficacy and safety for the combination.[2]
Desbutal Combination of stimulant and depressant effects. High potential for abuse and dependence.[4]Withdrawn due to high abuse potential and lack of safety data for the combination.[4]
Diethylpropion Dry mouth, insomnia, nausea.Still available for short-term use.
Phentermine Dry mouth, insomnia, increased heart rate, constipation.[9]Still available for short-term use, but with warnings about potential for abuse and cardiovascular side effects.
Fenfluramine Drowsiness, dry mouth, diarrhea.Withdrawn due to association with valvular heart disease and pulmonary hypertension, particularly when used in combination with phentermine.[7]

Experimental Protocols of the Era

Clinical trials for obesity in the 1960s and 1970s were generally less standardized than modern trials. Based on available literature, a typical experimental protocol for an anorectic drug during this period would likely have included the following elements:

  • Study Design: Double-blind, placebo-controlled trials were becoming the standard.[10] Crossover designs were also common, where patients would receive the active drug for a period and then switch to a placebo, or vice-versa.

  • Patient Population: Patients were typically diagnosed as "obese," often based on weight-for-height tables rather than the Body Mass Index (BMI) which became more widely used later.[11]

  • Intervention: The active drug was administered at a fixed dose or titrated over a short period. A placebo, identical in appearance to the active drug, was used as a control.

  • Duration: Trials were often of short duration, typically ranging from a few weeks to a few months.[5]

  • Efficacy Endpoints: The primary efficacy endpoint was almost always weight loss, measured in pounds or kilograms.[6]

  • Safety Assessments: Safety was monitored through the reporting of adverse events by patients and physicians. Vital signs, such as blood pressure and heart rate, were also likely monitored.

  • Dietary and Lifestyle Intervention: Patients were often prescribed a calorie-restricted diet, though the level of dietary counseling and monitoring was likely less intensive than in modern clinical trials.[12]

Mechanism of Action

This compound's pharmacological activity is a composite of its two active metabolites:

  • d-Amphetamine: A potent central nervous system stimulant. Its primary mechanism of action in appetite suppression is believed to be the potentiation of norepinephrine and dopamine signaling in the brain, particularly in the lateral hypothalamus, which is involved in the regulation of hunger and satiety.[13][14] Amphetamine increases the release and blocks the reuptake of these neurotransmitters, leading to increased feelings of fullness and reduced appetite.[14]

  • Chloral Hydrate: This compound is metabolized to trichloroethanol, which is responsible for its sedative and hypnotic effects.[15] Trichloroethanol enhances the activity of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.[15] This action is thought to have been intended to counteract the stimulant effects of amphetamine.[1]

The interaction between the stimulant effects of amphetamine and the sedative effects of chloral hydrate's metabolite is complex. While the intention was to reduce the side effects of amphetamine, the combination of a stimulant and a depressant can have unpredictable effects and carries its own set of risks.[16][17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of this compound's active metabolites.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine d-Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters neuron & reverses transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits MAO Monoamine Oxidase (MAO) Amphetamine->MAO Inhibits Dopamine_Cytosol Cytosolic Dopamine DAT->Dopamine_Cytosol Reuptake Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages Dopamine Dopamine_Vesicle->Dopamine_Cytosol Leakage Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Reverse Transport Dopamine_Synapse->DAT Reuptake Block Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Postsynaptic_Effect Postsynaptic Effect (Reduced Appetite) Dopamine_Receptor->Postsynaptic_Effect

d-Amphetamine Signaling Pathway

Chloral_Hydrate_Metabolite_Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Ion Cl- GABA_A_Receptor->Chloride_Ion Opens channel Trichloroethanol Trichloroethanol (from Chloral Hydrate) Trichloroethanol->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds to receptor Hyperpolarization Neuronal Hyperpolarization (Sedative Effect) Chloride_Ion->Hyperpolarization Influx

Chloral Hydrate Metabolite Mechanism

Conclusion

This compound represents a therapeutic strategy from a past era of obesity treatment, where combining a stimulant with a sedative was explored to balance efficacy and side effects. While it was likely effective in promoting short-term weight loss due to its amphetamine component, the lack of robust, long-term clinical data and growing concerns over the safety and abuse potential of such combinations led to its withdrawal from the market. The historical context of this compound and its contemporaries underscores the evolution of drug development and regulatory standards, highlighting the importance of rigorous, long-term safety and efficacy trials in the development of anti-obesity medications. Today, the focus has shifted towards more targeted and safer mechanisms of action for weight management.

References

Safety Operating Guide

Proper Disposal of Amfecloral: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential procedural guidance for the proper disposal of Amfecloral, a controlled substance that requires specific handling to mitigate risks and adhere to regulatory standards.

This compound, a combination of dextroamphetamine and chloral hydrate, is classified as a controlled substance due to its amphetamine component.[1][2] Its disposal is therefore governed by stringent regulations, such as those set forth by the U.S. Drug Enforcement Administration (DEA). The core principle of these regulations is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that could be misused.[3][4]

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent accidental exposure.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Hazard Information: this compound and its metabolites can be toxic if swallowed, inhaled, or in contact with skin.[5] It is crucial to avoid creating dust or aerosols during handling.

Step-by-Step Disposal Protocol

The following protocol outlines the approved methods for the disposal of this compound in a laboratory setting, in compliance with DEA regulations for controlled substances.

1. On-Site Destruction (Primary Recommended Method):

This method ensures the substance is rendered non-retrievable directly within the registered facility.

  • Witness Requirement: The entire destruction process must be witnessed by at least two authorized employees.[3]

  • Destruction Log: A detailed log of the destruction must be maintained. This log should include the date, time, method of destruction, and the signatures of the two witnesses. This record must be kept for a minimum of two years and be available for inspection by the DEA.[3]

  • Rendering Non-Retrievable:

    • The preferred method is to use a commercially available controlled substance disposal kit (e.g., Secure a Drug). These kits contain activated carbon or another chemical agent that adsorbs and neutralizes the active pharmaceutical ingredient.[3]

    • If a commercial kit is unavailable, the this compound should be mixed with an undesirable substance such as cat litter, used coffee grounds, or dirt.[6][7] This mixture should then be placed in a sealed container to prevent leakage.[6][7]

  • Final Disposal: Once rendered non-retrievable, the container can be disposed of in the appropriate hazardous or non-hazardous waste stream, depending on the components of the disposal kit or the mixture. If mixed with a hazardous waste, the entire container must be treated as hazardous waste.[3]

2. Transfer to a DEA-Registered Reverse Distributor:

For larger quantities or when on-site destruction is not feasible, a DEA-registered reverse distributor can be utilized.

  • Packaging and Transportation: The this compound must be securely packaged and transported in accordance with all applicable federal, state, and local regulations.

  • Documentation: All transfers must be documented with the appropriate DEA forms.

3. Take-Back Programs:

While less common for laboratory settings, community take-back programs are an option for ultimate users but not typically for DEA registrants.[4][8]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_destruction On-Site Destruction cluster_final Final Disposal A Review SDS for Amphetamine B Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Gather Disposal Materials (Disposal Kit or Admixture, Sealable Container) B->C D Two Authorized Witnesses Present C->D E Record Details in Destruction Log D->E F Render this compound Non-Retrievable (Use Disposal Kit or Mix with Admixture) D->F I Retain Destruction Log for 2 Years E->I G Seal Mixture in a Container F->G H Dispose of Sealed Container in Appropriate Waste Stream G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amfecloral
Reactant of Route 2
Reactant of Route 2
Amfecloral

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.